molecular formula C7H7BBrFO2 B1521894 5-Bromo-2-fluoro-3-methylphenylboronic acid CAS No. 957120-61-5

5-Bromo-2-fluoro-3-methylphenylboronic acid

Cat. No.: B1521894
CAS No.: 957120-61-5
M. Wt: 232.84 g/mol
InChI Key: VLFDXHTXMHURJH-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methylphenylboronic acid is a versatile aryl boronic acid derivative engineered for advanced synthetic applications, particularly in medicinal chemistry and drug discovery. Its primary research value lies in its role as a multifunctional building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone method for forging carbon-carbon bonds in complex molecule synthesis . The unique synergy of its substituents makes it a particularly valuable synthon; the boronic acid group enables efficient coupling with aryl halides, while the bromo and fluoro substituents provide orthogonal sites for further selective functionalization via subsequent coupling or nucleophilic aromatic substitution steps. This allows researchers to systematically construct elaborate chemical architectures from a single, well-defined intermediate. Boronic acids have established themselves as privileged motifs in medicinal chemistry, with several boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, receiving clinical approval . These compounds can act as bioisosteres for carboxylic acids, potentially modulating the selectivity, physicochemical properties, and pharmacokinetic profiles of target molecules . The specific electronic and steric properties conferred by the bromo, fluoro, and methyl groups on this phenylboronic acid scaffold can be strategically exploited to fine-tune the compound's reactivity in "ate" complex formation and its subsequent transmetalation step in palladium-catalyzed cycles. Furthermore, the structural motif makes it a compelling candidate for the development of enzyme inhibitors, sensors, and delivery systems, leveraging the ability of boronic acids to form reversible complexes with Lewis basic biological targets . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-bromo-2-fluoro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BBrFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFDXHTXMHURJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659400
Record name (5-Bromo-2-fluoro-3-methylphenyl)boronic acid
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Molecular Weight

232.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-61-5
Record name B-(5-Bromo-2-fluoro-3-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-2-fluoro-3-methylphenyl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-methylphenylboronic Acid: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the ability to efficiently construct complex molecular architectures is paramount. Among the most powerful tools in the synthetic chemist's arsenal is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forging carbon-carbon bonds.[1] The versatility and functional group tolerance of this reaction have made it a cornerstone of medicinal chemistry for assembling biaryl and heteroaryl structures, which are privileged motifs in a vast number of therapeutic agents.

At the heart of this transformative reaction lies the organoboron reagent, most commonly a boronic acid. The stability, low toxicity, and commercial availability of boronic acids have cemented their status as indispensable building blocks.[2] However, the true power of the Suzuki-Miyaura reaction is realized through the use of highly functionalized and strategically substituted boronic acids. This guide focuses on one such critical reagent: 5-Bromo-2-fluoro-3-methylphenylboronic acid . We will delve into its core properties, the strategic implications of its unique substitution pattern, and its application in state-of-the-art organic synthesis, providing both the "how" and the "why" for its use in research and development.

Core Physicochemical and Safety Data

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any experimental setting. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Weight 232.84 g/mol [3][4]
Molecular Formula C₇H₇BBrFO₂[3][4][5]
CAS Number 957120-61-5[3][4][5]
IUPAC Name (5-bromo-2-fluoro-3-methylphenyl)boronic acid[2]
Boiling Point 345.8°C at 760 mmHg[3]
Flash Point 162.9°C[3]
Density 1.65 g/cm³[3]
Appearance Solid (form may vary)Assumed from context
Safety & Handling Synopsis

As with any laboratory chemical, proper handling of this compound is essential. Safety Data Sheets (SDS) indicate that this compound is considered hazardous.[6] Key safety considerations include:

  • Hazard Statements: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]

  • Precautionary Measures:

    • Wash hands and any exposed skin thoroughly after handling.

    • Wear protective gloves, clothing, eye, and face protection.

    • Use only outdoors or in a well-ventilated area. Avoid breathing dust.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

    • If inhaled, remove the person to fresh air.[6]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

This compound is intended for research and development use only.[3][5]

The Strategic Importance of the Substitution Pattern

The specific arrangement of the bromo, fluoro, and methyl groups on the phenylboronic acid ring is not arbitrary; it is a deliberate design that imparts unique reactivity and utility. Each substituent plays a critical role, influencing both the compound's performance in coupling reactions and the properties of the resulting products.

The Ortho-Fluoro Group: A Key Mechanistic Director

The fluorine atom at the C2 position (ortho to the boronic acid) is arguably the most significant feature. Its high electronegativity exerts a powerful inductive electron-withdrawing effect, which has several important consequences:

  • Modulation of Reactivity: While strong electron-withdrawing groups can sometimes slow down the transmetalation step of the Suzuki-Miyaura cycle, an ortho-substituent can also prevent undesirable side reactions. For instance, it can sterically hinder the formation of inactive boroxine trimers, ensuring a higher concentration of the active monomeric boronic acid in solution.

  • Direction of Conformation: In the resulting biaryl product, the ortho-fluoro group can influence the dihedral angle between the two aromatic rings due to steric effects. This conformational locking can be crucial for optimizing the binding of a drug molecule to its target protein by fixing it in a bioactive conformation.

  • Metabolic Blocking: Fluorine atoms are often incorporated into drug candidates to block sites of metabolic oxidation. By placing a metabolically robust C-F bond at a position susceptible to cytochrome P450 oxidation, chemists can significantly improve a drug's pharmacokinetic profile, increasing its half-life and bioavailability.

The Para-Bromo Group: The Reaction Handle

The bromine atom at the C5 position serves as a versatile synthetic handle. While the boronic acid is typically the first group to be utilized in a Suzuki-Miyaura coupling, the bromine atom provides an orthogonal site for a subsequent cross-coupling reaction. This allows for the sequential and regioselective construction of complex, multi-substituted aromatic systems. The reactivity of aryl halides in palladium-catalyzed couplings generally follows the trend I > Br > Cl, making the aryl bromide an excellent and reliable coupling partner.[1]

The Meta-Methyl Group: A Steric and Electronic Perturbation

The methyl group at the C3 position provides a subtle but important modification:

  • Electronic Effect: As an electron-donating group, it can slightly modulate the electronic properties of the ring.

  • Steric Influence: It adds steric bulk, which can further influence the final conformation of the coupled product.

  • Lipophilicity: It increases the lipophilicity of the fragment, a property that can be fine-tuned to improve a molecule's ability to cross cell membranes.

This strategic combination of substituents makes this compound a highly valuable building block for creating complex, functionalized molecules with tailored properties for drug development.

Core Application: A Detailed Workflow for Suzuki-Miyaura Cross-Coupling

The primary application for this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. Below is a representative, field-proven protocol that can be adapted for coupling this boronic acid with a generic aryl bromide (Ar-Br).

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of this compound and an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (Ar-Br) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Inert Gas (Nitrogen or Argon)

Methodology:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq.), this compound (1.2 eq.), the chosen Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and the Base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is a critical step, as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane and Water, in a 4:1 ratio). The reaction mixture should be a suspension.

  • Heating and Reaction: Immerse the reaction flask in a preheated oil bath at 85-100 °C (or heat in a microwave reactor). Stir the reaction vigorously for the required time (typically 2-12 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Transfer to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind the Protocol Choices
  • Excess Boronic Acid: A slight excess of the boronic acid is used to ensure the complete consumption of the potentially more valuable aryl halide coupling partner and to compensate for any potential homocoupling or protodeboronation side reactions.

  • Palladium Catalyst: Pd(dppf)Cl₂ is often an excellent choice as the dppf ligand is robust and promotes the coupling of a wide range of substrates.

  • Base: The base (e.g., K₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.

  • Solvent System: A biphasic solvent system like dioxane/water is common. The organic solvent solubilizes the reactants and catalyst, while the water helps to dissolve the inorganic base.

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxidation, making the exclusion of oxygen critical for catalyst longevity and reaction efficiency.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The logical flow of the Suzuki-Miyaura reaction can be represented by its catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oxadd Oxidative Addition pd0->oxadd pd2_complex Ar-Pd(II)L₂-X (Palladium Complex) oxadd->pd2_complex Ar-X transmetal Transmetalation pd2_complex->transmetal biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetal->biaryl_pd_complex boronate Ar'-B(OH)₃⁻ (Activated Boronate) boronate->transmetal Ar'-B(OH)₂ + Base redelim Reductive Elimination biaryl_pd_complex->redelim redelim->pd0 product Ar-Ar' (Biaryl Product) redelim->product

References

A Senior Application Scientist's Technical Guide to 5-Bromo-2-fluoro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoro-3-methylphenylboronic acid is a strategically substituted arylboronic acid that has emerged as a valuable building block in synthetic organic chemistry. Its unique constellation of functional groups—a reactive boronic acid, a versatile bromine handle for cross-coupling, and modulating fluoro and methyl groups—provides a powerful tool for the construction of complex molecular architectures. This guide offers an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for scientists leveraging this reagent in pharmaceutical and materials science research.

Introduction: The Strategic Value of Substituted Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology facilitates the formation of C-C bonds with exceptional efficiency and functional group tolerance.[2] The true power of this class of reagents, however, lies in the strategic functionalization of the aromatic ring.

The subject of this guide, this compound, is a prime example of a highly functionalized, "designer" reagent. Its utility stems from the specific electronic and steric effects of its substituents:

  • Boronic Acid Group [-B(OH)₂]: The primary reactive site for Suzuki-Miyaura coupling.

  • Bromo Group (-Br): A secondary reactive handle, enabling sequential or orthogonal cross-coupling reactions. This allows for the stepwise, controlled synthesis of complex bi- and poly-aryl systems.

  • Fluoro Group (-F): The presence of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized feature in medicinal chemistry.[3] The ortho-fluoro substituent, in particular, can modulate the acidity and reactivity of the boronic acid.[4][5]

  • Methyl Group (-CH₃): Provides steric bulk and alters the electronic properties of the ring, influencing both reactivity and the conformation of the final product.

This combination makes the compound a versatile intermediate for creating libraries of complex molecules, particularly in the search for new therapeutic agents and advanced materials.[6][7]

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 957120-61-5[8][9]
Molecular Formula C₇H₇BBrFO₂[8][9]
Molecular Weight 232.84 g/mol [8][9]
IUPAC Name (5-bromo-2-fluoro-3-methylphenyl)boronic acid[9]
Appearance Typically an off-white to white solidGeneral Supplier Data
Purity ≥98% (typical commercial grade)[10]
Topological Polar Surface Area 40.7 Ų[9]
Hydrogen Bond Donor Count 2[9]
Hydrogen Bond Acceptor Count 2[9]

Synthesis and Purification

The most common and industrially scalable synthesis of substituted phenylboronic acids involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester.[11]

Retrosynthetic Analysis & Strategy

The synthesis of this compound typically starts from a corresponding aryl bromide. The key transformation is the conversion of the C-Br bond at position 1 to a C-B(OH)₂ bond. This is achieved via a Grignard or, more commonly, an organolithium intermediate, which is then quenched with a trialkyl borate.

General Experimental Protocol: Lithiation-Borylation

This protocol is a representative method adapted from established procedures for synthesizing similar arylboronic acids.[12][13]

Materials:

  • 1,5-Dibromo-2-fluoro-3-methylbenzene (starting material)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Trimethyl borate or Triisopropyl borate

  • Hydrochloric Acid (e.g., 1 M aqueous solution)

  • Ethyl acetate

  • Hexanes or Pentane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. The system is purged with inert gas.

  • Initial Charge: Charge the flask with 1,5-Dibromo-2-fluoro-3-methylbenzene (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions and ensure regioselective lithiation.

  • Lithiation: Slowly add n-Butyllithium (1.0-1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Borylation: In a separate flame-dried flask, dissolve triisopropyl borate (1.2-1.5 eq) in anhydrous THF and cool to -78 °C. Transfer the freshly prepared organolithium solution to the borate solution via cannula. Causality: Adding the organolithium to the borate (inverse addition) minimizes undesired double addition to the boron center.

  • Warm-up & Quench: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 12-16 hours).

  • Hydrolysis: Cool the mixture to 0 °C in an ice bath and carefully quench by adding 1 M HCl. Stir vigorously for 1-2 hours until two clear layers are observed. Causality: The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude solid is typically purified by trituration or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Chemical Reactivity: The Suzuki-Miyaura Coupling

The primary application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction.[14] The reaction facilitates the formation of a new C-C bond at the position of the boronic acid.

The Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The presence of a base is crucial for the transmetalation step.[2]

Suzuki_Miyaura_Cycle A Pd(0)L₂ Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X L₂ (Aryl Palladium Complex) B->C D Transmetalation C->D E Ar-Pd(II)-Ar' L₂ D->E F Reductive Elimination E->F F->A  Regeneration G Ar-Ar' (Coupled Product) F->G H Ar-X (Aryl Halide) H->B I [Ar'-B(OR)₃]⁻ (Activated Boronate) I->D J Ar'B(OH)₂ + Base J->I Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a typical coupling reaction between this compound and an aryl bromide.

Materials:

  • This compound (1.2-1.5 eq)

  • Aryl Halide (e.g., 4-iodotoluene) (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[15]

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

Suzuki_Workflow start Start setup 1. Charge Schlenk flask with Aryl Halide, Boronic Acid, Pd Catalyst, and Base start->setup solvent 2. Degas solvent (e.g., sparge with N₂/Ar for 15-30 min) setup->solvent add_solvent 3. Add degassed solvent to the reaction flask solvent->add_solvent heat 4. Heat reaction mixture (e.g., 85-100 °C) for 2-16 h add_solvent->heat monitor 5. Monitor reaction progress by TLC or LC-MS heat->monitor workup 6. Perform aqueous workup: Dilute with water, extract with organic solvent (e.g., EtOAc) monitor->workup purify 7. Purify crude product via column chromatography workup->purify end End (Characterize Product) purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).[15]

  • Heating: Heat the reaction mixture to 85-95 °C with vigorous stirring for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to obtain the desired biaryl product.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its application as a scaffold for building more complex molecules. The presence of the bromine atom allows for a second, subsequent cross-coupling reaction, providing a route to unsymmetrical poly-aryl structures.

This "two-handle" approach is invaluable in drug discovery for several reasons:

  • Library Synthesis: It allows for the rapid generation of a diverse library of related compounds by varying the coupling partners in two successive Suzuki reactions.

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemists can systematically probe different regions of a target molecule to optimize its biological activity.[16][17]

  • Metabolic Stability: The introduction of the fluoro-methylphenyl motif can block sites of metabolism, potentially increasing the half-life and bioavailability of a drug candidate.[3]

While specific, publicly disclosed applications of this exact molecule are often proprietary, its structural motifs are found in compounds investigated for a range of therapeutic areas, including oncology and inflammatory diseases.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazards: this compound is classified as causing skin irritation and serious eye irritation.[18][19] It may also cause respiratory irritation.[19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[19]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18][20] Avoid contact with skin and eyes.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.[18] It should be stored away from incompatible materials such as strong oxidizing agents.[18][19]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[8]

    • Skin Contact: Immediately wash off with soap and plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]

    • Ingestion: Rinse mouth and seek medical attention.[19]

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated tool for molecular construction. Its pre-installed functional handles and modulating substituents provide chemists with a reliable and versatile platform for synthesizing complex organic molecules. Its utility in Suzuki-Miyaura coupling reactions, combined with the strategic value of its bromo and fluoro groups, ensures its continued importance in the fields of drug discovery, materials science, and synthetic chemistry.

References

The Synthesis of 5-Bromo-2-fluoro-3-methylphenylboronic Acid: A Technical Guide for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway for 5-Bromo-2-fluoro-3-methylphenylboronic acid, a key building block in modern medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the chemical principles and strategic considerations underpinning the synthesis.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are indispensable tools in contemporary organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The specific substitution pattern of this compound, featuring a bromine atom for further functionalization, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group, makes it a highly valuable synthon for the construction of complex molecular architectures. Its applications span from the development of novel pharmaceuticals to the synthesis of advanced organic materials.

This guide will detail a proposed synthetic route, grounded in well-established organometallic chemistry, and provide the necessary context for its successful implementation in a laboratory setting.

Proposed Synthetic Pathway: From Halogenated Toluene to Boronic Acid

The most logical and efficient pathway to this compound commences with a commercially available starting material, 1-bromo-4-fluoro-2-methylbenzene. The synthesis proceeds through a three-step sequence involving a directed ortho-lithiation, reaction with a borate ester, and subsequent hydrolysis. This approach is analogous to the established synthesis of similar compounds like 5-bromo-2-fluorophenylboronic acid.[3][4]

Synthesis_Pathway Start 1-Bromo-4-fluoro-2-methylbenzene Intermediate1 Aryllithium Intermediate Start->Intermediate1 n-BuLi or LDA THF, -78 °C Intermediate2 Boronate Ester Intermediate1->Intermediate2 B(OR)3 -78 °C to RT Product This compound Intermediate2->Product Aqueous Acid Workup

Caption: Proposed synthetic workflow for this compound.

Step 1: Directed ortho-Lithiation

The initial and most critical step is the regioselective deprotonation of 1-bromo-4-fluoro-2-methylbenzene to form the corresponding aryllithium intermediate. This is achieved through a halogen-lithium exchange or a direct deprotonation, facilitated by a strong organolithium base at low temperatures.

  • Causality of Reagent Choice:

    • Base: n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) are commonly employed for such transformations.[3][4] LDA is a non-nucleophilic strong base, which can be advantageous in minimizing side reactions. n-BuLi is also highly effective, particularly for halogen-lithium exchange.

    • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organolithium species and its low freezing point.

    • Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to ensure the stability of the highly reactive aryllithium intermediate and to control the regioselectivity of the lithiation.

  • Regioselectivity: The position of lithiation is directed by the substituents on the aromatic ring. The fluorine atom is a powerful ortho-directing group in deprotonation reactions, significantly more so than a methyl group.[5] Therefore, the deprotonation is expected to occur at the position ortho to the fluorine and meta to the bromine, yielding the desired 5-bromo-2-fluoro-3-methylphenyllithium intermediate.

Step 2: Borylation with a Trialkyl Borate

The freshly formed aryllithium intermediate is then quenched with an electrophilic boron source, typically a trialkyl borate such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃).[1][6]

  • Mechanism: The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester, displacing one of the alkoxy groups. This results in the formation of a boronate ester.

  • Reaction Conditions: The borate ester is added to the reaction mixture at -78 °C, and the solution is then allowed to warm to room temperature. This gradual warming ensures the completion of the reaction.

Step 3: Hydrolysis to the Boronic Acid

The final step is the hydrolysis of the boronate ester to the desired this compound. This is typically achieved by an acidic aqueous workup.

  • Procedure: The reaction mixture is quenched with an aqueous acid solution, such as hydrochloric acid or sulfuric acid. The acidic conditions protonate the alkoxy groups on the boron atom, leading to their departure as alcohols and the formation of the boronic acid.

Experimental Protocol (Proposed)

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Purity/Grade
1-Bromo-4-fluoro-2-methylbenzeneC₇H₆BrF189.03≥98%
n-Butyllithium (n-BuLi)C₄H₉Li64.062.5 M in hexanes
Triisopropyl borateC₉H₂₁BO₃188.07≥98%
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous
Hydrochloric Acid (HCl)HCl36.462 M aqueous
Diethyl ether(C₂H₅)₂O74.12Anhydrous
Magnesium sulfate (MgSO₄)MgSO₄120.37Anhydrous

Step-by-Step Methodology:

  • Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, is flame-dried under a stream of nitrogen.

  • Initial Charge: The flask is charged with anhydrous THF (100 mL) and 1-bromo-4-fluoro-2-methylbenzene (10.0 g, 52.9 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (2.5 M in hexanes, 23.3 mL, 58.2 mmol, 1.1 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours.

  • Borylation: Triisopropyl borate (12.9 g, 68.8 mmol, 1.3 eq) is added dropwise to the reaction mixture at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Workup: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid (50 mL). The mixture is stirred for 1 hour at room temperature.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white solid. An estimated yield based on analogous reactions is approximately 70-80%.[3]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Workup and Purification A1 Flame-dry glassware under N2 A2 Charge with THF and starting material A1->A2 A3 Cool to -78 °C A2->A3 B1 Add n-BuLi dropwise at -78 °C A3->B1 B2 Stir for 2 hours at -78 °C B1->B2 B3 Add triisopropyl borate at -78 °C B2->B3 B4 Warm to room temperature overnight B3->B4 C1 Quench with 2 M HCl at 0 °C B4->C1 C2 Extract with diethyl ether C1->C2 C3 Dry and concentrate organic phase C2->C3 C4 Recrystallize crude product C3->C4 Product Product C4->Product Pure Product

Caption: Step-by-step experimental workflow for the synthesis.

Purification and Characterization: Ensuring High Purity

The purification of arylboronic acids can sometimes be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.

  • Recrystallization: This is the most common and often effective method for purifying solid boronic acids. A variety of solvent systems can be screened to find optimal conditions.

  • Column Chromatography: While possible, chromatography on silica gel can be problematic due to the acidity of the silica, which can lead to peak broadening and decomposition. Using a less acidic stationary phase like neutral alumina or specially treated silica gel can mitigate these issues.[7][8]

  • Base Extraction: An alternative purification strategy involves dissolving the crude product in an organic solvent and extracting it with a basic aqueous solution to form the boronate salt. The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid.[9][10]

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The molecular formula of this compound is C₇H₇BBrFO₂.[11]

Safety Considerations

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

  • Cryogenic Temperatures: Handling dry ice and acetone requires thermal gloves to prevent cold burns.

  • Halogenated Organic Compounds: The starting material and product are halogenated aromatic compounds and should be handled in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established principles of organometallic chemistry. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture and air, high yields of the desired product can be achieved. The protocol presented in this guide, based on robust analogies to similar syntheses, provides a solid foundation for researchers to produce this valuable building block for their synthetic endeavors.

References

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-methylphenylboronic acid: Properties, Applications, and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-3-methylphenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the phenylboronic acid core, imparts specific steric and electronic properties that make it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its applications in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, and its emerging role in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 957120-61-5[1]
Molecular Formula C₇H₇BBrFO₂[1]
Molecular Weight 232.84 g/mol [2]
Appearance White to off-white solid (typical for arylboronic acids)Inferred from related compounds
Melting Point Data not available for this specific compound. For the related compound 3-Fluoro-5-methylphenylboronic acid, the melting point is 222 °C.Inferred from related compounds
Boiling Point 345.8 °C at 760 mmHg[2]
Density 1.65 g/cm³[2]
Flash Point 162.9 °C[2]
Solubility While specific quantitative data for this compound is not readily available, phenylboronic acids generally exhibit moderate solubility in polar organic solvents such as ethers (e.g., THF, dioxane) and ketones, and lower solubility in nonpolar hydrocarbon solvents. Their solubility in water is generally low but can be influenced by pH.[3][4]
pKa An experimental pKa value for this specific compound is not available. The pKa of phenylboronic acids is influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, tend to decrease the pKa, making the boronic acid more acidic. The pKa values for various substituted phenylboronic acids typically range from 7 to 10.[5][6]

Molecular Structure and Spectral Data

The structural features of this compound are key to its reactivity. The boronic acid group (-B(OH)₂) is attached to a phenyl ring substituted with a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 3-position.

While experimental spectral data for this specific compound is not publicly available, the expected spectral characteristics can be inferred from related structures.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons. The coupling patterns of the aromatic protons would be influenced by both the fluorine and bromine substituents.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups. The carbon attached to the boron atom would have a characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid hydroxyl groups (typically a broad band around 3300 cm⁻¹), B-O stretching, and C-H and C=C stretching of the aromatic ring.

Chemical Properties and Reactivity

Stability and Storage

Arylboronic acids are generally stable solids at room temperature but can be susceptible to dehydration to form cyclic anhydrides (boroxines), especially upon heating or under vacuum. It is recommended to store this compound in a cool, dry place.

Key Reactions: The Suzuki-Miyaura Cross-Coupling

This compound is a key substrate in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. In this reaction, the boronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base. The bromine atom on the phenyl ring of this compound can also participate in cross-coupling reactions, allowing for sequential functionalization.

The presence of the fluorine and methyl groups on the phenyl ring can influence the reactivity of the boronic acid in Suzuki-Miyaura coupling. The electron-withdrawing fluorine atom can affect the transmetalation step, while the methyl group introduces steric bulk that can influence the coupling efficiency with different partners.

Experimental Workflow: A Generalized Suzuki-Miyaura Coupling Protocol

Suzuki_Coupling cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_product Final Product Boronic_Acid 5-Bromo-2-fluoro-3- methylphenylboronic acid Mixing Combine reactants in a reaction vessel Boronic_Acid->Mixing Aryl_Halide Aryl Halide/Triflate Aryl_Halide->Mixing Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Mixing Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Mixing Solvent Solvent (e.g., Dioxane/Water) Solvent->Mixing Inert_Atmosphere Degas and place under inert atmosphere (N₂ or Ar) Mixing->Inert_Atmosphere Heating Heat the reaction mixture (e.g., 80-100 °C) Inert_Atmosphere->Heating Quenching Cool and quench the reaction Heating->Quenching Reaction Monitoring (TLC, GC/MS) Extraction Extract with an organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Product Biaryl Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The structural motifs accessible through reactions involving this compound are of significant interest in drug discovery. The resulting biaryl and substituted aromatic structures are present in a wide range of biologically active molecules. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution can modulate a drug candidate's metabolic stability, binding affinity, and bioavailability.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

For more detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined structure and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, make it an important tool for the construction of complex molecular architectures. As the demand for novel small molecules in drug discovery and materials science continues to grow, the utility of this and related substituted phenylboronic acids is expected to expand further. This guide provides a foundational understanding of its key properties and applications, serving as a valuable resource for researchers and scientists working at the forefront of chemical innovation.

References

5-Bromo-2-fluoro-3-methylphenylboronic acid structural information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-methylphenylboronic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the structural information, properties, and applications of this compound. The content herein is structured to provide not just data, but actionable insights grounded in established chemical principles.

Core Molecular Identity and Physicochemical Properties

This compound is a synthetically versatile organoboron compound, instrumental as a building block in modern organic chemistry. Its trifunctionalized aromatic ring offers a unique platform for creating complex molecular architectures.

Structural and Chemical Identifiers

A precise understanding of a reagent's identity is fundamental to reproducible science. The core identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 957120-61-5[1][2]
Molecular Formula C₇H₇BBrFO₂[1][2]
Molecular Weight 232.84 g/mol [3]
IUPAC Name (5-bromo-2-fluoro-3-methylphenyl)boronic acid[1]
SMILES B(C1=CC(=CC(=C1F)C)Br)(O)O[1]
InChIKey VLFDXHTXMHURJH-UHFFFAOYSA-N[1]
Physicochemical Data

The physical properties of a reagent dictate its handling, storage, and reaction conditions. While specific experimental data for some properties of this exact molecule are not widely published, the following table combines available data and reasoned estimations based on analogous structures.

PropertyValue / ObservationRationale / Source(s)
Appearance White to off-white solid or crystalline powder.Typical appearance for arylboronic acids.[4]
Melting Point Data not available. A similar compound, 3-Fluoro-5-methylphenylboronic acid, melts at 222 °C.[4]The melting point is expected to be relatively high due to intermolecular hydrogen bonding between boronic acid groups.
Boiling Point 345.8 °C at 760 mmHg[3]
Density 1.65 g/cm³[3]
Flash Point 162.9 °C[3]
Solubility Soluble in organic solvents such as THF, 1,4-dioxane, and DMSO. Sparingly soluble in water.Inferred from its use in organic synthesis protocols which utilize these solvents.[5]

Spectroscopic Signature: A Guide to Verification

Confirming the identity and purity of the starting material is a prerequisite for any successful synthesis. Below are the expected spectroscopic characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments.

    • Aromatic Protons (Ar-H): Two signals are anticipated in the aromatic region (~7.0-8.0 ppm). These will appear as doublets due to coupling with each other and potentially further splitting from the fluorine atom.

    • Methyl Protons (-CH₃): A singlet integrating to three protons will be present, likely in the range of 2.0-2.5 ppm.

    • Boronic Acid Protons (-B(OH)₂): A broad singlet, which is exchangeable with D₂O, will be observed. Its chemical shift can vary significantly depending on concentration and solvent.

  • ¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-165 ppm). The carbon directly bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller C-F couplings. The carbon attached to the boron atom (C-B) will also have a characteristic chemical shift.

    • Methyl Carbon (-CH₃): A single signal will appear in the aliphatic region (~15-25 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceCausality
~3600-3200 O-H Stretch (Boronic Acid)Strong, very broadReflects the extensive hydrogen bonding between boronic acid molecules in the solid state.
~3100-3000 Aromatic C-H StretchMedium to weakCharacteristic of sp² C-H bonds on the phenyl ring.[6]
~1600-1450 Aromatic C=C StretchMultiple sharp bands, mediumThese absorptions are diagnostic for the presence of the aromatic ring.[6]
~1380-1320 B-O StretchStrongA key signature for the boronic acid functional group.[7]
~1250-1150 C-F StretchStrongIndicates the presence of the carbon-fluorine bond.
~700-600 C-Br StretchMedium to strongCharacteristic absorption for the carbon-bromine bond.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organohalide.[8][9][10] In this context, this compound serves as the organoboron partner. The bromine atom on the same molecule can, in a subsequent step, act as the organohalide partner, demonstrating the compound's utility in sequential couplings.

The reaction's success hinges on a palladium catalyst, a base, and an appropriate solvent system. The generally accepted catalytic cycle is outlined below.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X transmetalation Transmetalation pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl [R²-B(OR)₃]⁻ pd2_biaryl->pd0 pd2_biaryl->pd0 R¹-R² reductive_elimination Reductive Elimination product R¹-R² (Coupled Product) reagents1 R¹-X (Aryl Halide) reagents2 [R²-B(OR)₃]⁻ (Activated Boronate) base Base (e.g., K₂CO₃) + R²-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design
  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from a Pd(II) source and phosphine ligands are common.[5] The bulky phosphine ligands facilitate the reductive elimination step and stabilize the Pd(0) species.

  • Role of the Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential.[5][10] It activates the boronic acid by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which accelerates the transmetalation step—often the rate-determining step of the cycle.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is frequently used.[5] The organic solvent solubilizes the organohalide and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.

Experimental Protocol: A Self-Validating Workflow

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using this compound. This workflow is designed to be self-validating through in-process controls.

Suzuki_Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add Aryl Halide (1.0 eq) - Add Boronic Acid (1.2 eq) - Add Base (e.g., K₂CO₃, 2.0 eq) start->setup inert 2. Inert Atmosphere - Seal Flask - Evacuate & Backfill with N₂/Ar (3x) setup->inert catalyst 3. Catalyst & Solvent Addition - Add Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) - Add Degassed Solvents (e.g., Dioxane/H₂O) inert->catalyst reaction 4. Reaction - Heat to 85-95 °C - Stir vigorously catalyst->reaction monitor 5. Monitoring (IPC) - TLC or LC-MS analysis - Check for consumption of starting material reaction->monitor monitor->reaction Incomplete? workup 6. Work-up - Cool to RT - Dilute with Ethyl Acetate - Filter through Celite monitor->workup Complete? extraction 7. Extraction - Wash with H₂O & Brine - Dry organic layer (Na₂SO₄) workup->extraction purify 8. Purification - Concentrate in vacuo - Column Chromatography (Silica Gel) extraction->purify analyze 9. Analysis - NMR, MS for structure confirmation - HPLC for purity assessment purify->analyze end_node End: Pure Product analyze->end_node

Caption: A validated workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Establish Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed, which can otherwise deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents). Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 85-95 °C and stir the mixture vigorously.

  • In-Process Control (IPC): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 12-18 hours).

  • Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Extraction & Drying: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel.

  • Final Analysis: Characterize the purified product using NMR and Mass Spectrometry to confirm its structure and assess its purity by HPLC.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound, like many organoboron reagents, requires careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11] In case of contact, wash the affected area immediately with plenty of water.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and highly functionalized building block for organic synthesis. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures that are often key scaffolds in pharmaceutical and materials science research.[4][12] A thorough understanding of its properties, spectroscopic signatures, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

A Senior Application Scientist's Guide to 5-Bromo-2-fluoro-3-methylphenylboronic Acid: Commercial Availability and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Drug Discovery

5-Bromo-2-fluoro-3-methylphenylboronic acid is a specialized organoboron compound that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic core, featuring bromine, fluorine, and methyl substituents, offers a strategic platform for the synthesis of complex molecules. The presence of the boronic acid moiety makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[1][2] This guide provides an in-depth overview of its commercial availability, key physicochemical properties, and a detailed, field-proven protocol for its application in a typical cross-coupling reaction, reflecting its importance as a building block in the development of novel therapeutic agents.[3][4][5]

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers. Researchers can procure this reagent from vendors such as Santa Cruz Biotechnology, JHECHEM CO LTD, and XIAMEN EQUATION CHEMICAL CO.,LTD.[6][7][8] When sourcing this compound, it is crucial to consider the purity, which is typically offered at 95% or higher, and to consult the Safety Data Sheet (SDS) for proper handling and storage procedures.[7][9][10]

Below is a summary of its key physicochemical properties:

PropertyValueSource
CAS Number 957120-61-5[6][9]
Molecular Formula C₇H₇BBrFO₂[6][11]
Molecular Weight 232.84 g/mol [9][11]
Appearance Typically a solid[10]
Melting Point Varies by supplier, consult specific product information
Solubility Soluble in organic solvents such as dioxane, THF, and ethanol[12][13][14]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The true utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the formation of a carbon-carbon bond between the boronic acid and an organic halide, providing a direct route to biaryl and heteroaryl structures that are prevalent in many biologically active molecules.[1][15] The fluorine and methyl groups on the phenyl ring of this particular boronic acid can significantly influence the electronic properties and conformational preferences of the final product, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery.[16]

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components:

  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or can be used directly as a complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of catalyst can impact reaction rates and yields.[12][15]

  • Ligand: Phosphine ligands, such as SPhos or triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst, preventing its decomposition, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). The ligand's steric and electronic properties must be matched to the substrates.[15]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence the reaction's efficiency and substrate scope.[14][15]

  • Solvent: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent (like dioxane, THF, or ethanol) and water is often used, as water can aid in the dissolution of the base and facilitate the reaction.[12][13]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and cesium carbonate (2.0 equivalents).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents) in a minimal amount of anhydrous 1,4-dioxane.

  • Addition of Reagents: Add the catalyst solution to the Schlenk flask containing the solids. Then, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The reaction mixture should be stirred to ensure homogeneity.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific aryl bromide used.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new product spot will indicate the reaction's progression.[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., an increasing percentage of ethyl acetate in hexanes) to isolate the desired biaryl product.

Self-Validating System:

This protocol incorporates a self-validating system through the use of TLC for reaction monitoring. This allows the researcher to track the consumption of starting materials and the formation of the product in near real-time, ensuring the reaction proceeds as expected and allowing for adjustments to the reaction time if necessary.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the Suzuki-Miyaura coupling reaction described above.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - Boronic Acid - Aryl Bromide - Base (Cs₂CO₃) addition Add Catalyst & Solvent (Dioxane/Water) reagents->addition 1 catalyst Prepare Catalyst: - Pd(OAc)₂ - SPhos - Dioxane catalyst->addition 2 heating Heat & Stir (80-100 °C) addition->heating 3 monitoring Monitor by TLC heating->monitoring 4 extraction Dilute & Extract (EtOAc, NaHCO₃, Brine) monitoring->extraction 5 drying Dry & Concentrate (MgSO₄, Rotovap) extraction->drying 6 purification Column Chromatography drying->purification 7 product Pure Product purification->product 8

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound stands out as a commercially accessible and highly versatile building block for synthetic chemists, particularly in the realm of drug discovery and development. Its strategic substitution pattern allows for the introduction of unique structural motifs, while its reactivity in robust and well-understood transformations like the Suzuki-Miyaura coupling provides a reliable pathway to novel and complex molecular architectures. The detailed protocol and workflow provided herein serve as a practical guide for researchers looking to leverage the synthetic potential of this valuable reagent.

References

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-fluoro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the novel reagents we employ are the lifeblood of discovery. Arylboronic acids, in particular, are foundational building blocks in modern synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility is matched by the necessity for rigorous safety protocols. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and emergency management of 5-Bromo-2-fluoro-3-methylphenylboronic acid (CAS No. 957120-61-5), moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory.

Core Chemical Identity and Physicochemical Characteristics

Understanding a reagent's fundamental properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate handling and storage strategies.

This compound is a substituted arylboronic acid.[1][2] The presence of bromine and fluorine atoms on the phenyl ring influences its reactivity and potential toxicological profile. While comprehensive, peer-reviewed data for this specific molecule is limited—a common scenario for specialized research chemicals—we can extrapolate key safety considerations from its structure and data on analogous compounds.[1][3]

PropertyValueSource
CAS Number 957120-61-5[1][2][4]
Molecular Formula C₇H₇BBrFO₂[1][2][4]
Molecular Weight 232.84 g/mol [1][2][5]
Boiling Point 345.8°C at 760 mmHg[1]
Flash Point 162.9°C[1]
Density 1.65 g/cm³[1]
Appearance Typically a white to off-white solid powder[6]
Stability Phenylboronic acids are often hygroscopic and sensitive to moisture[6][7]

The boronic acid functional group is prone to dehydration, forming cyclic boroxine anhydrides. This hygroscopic nature necessitates storage in a dry environment, preferably under an inert atmosphere, to maintain the compound's integrity and prevent unforeseen reactivity.[6][7]

Hazard Identification and Classification: An Evidence-Based Approach

While the Safety Data Sheet (SDS) for this compound may lack specific GHS classification data, an expert assessment based on related structures is crucial for establishing appropriate precautions.[1] Phenylboronic acids and their halogenated derivatives are typically classified as irritants.[8][9][10]

Hazard ClassCategoryGHS StatementBasis for Classification
Skin Corrosion/Irritation Category 2H315: Causes skin irritationBased on data for analogous compounds like 2-Fluoro-5-methylphenylboronic Acid and 4-Fluoro-2-methylphenylboronic acid.[9][11]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationCommon classification for acidic, dusty powders and related boronic acids.[8][9][10]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationFine powders can act as mechanical irritants to the respiratory tract. This is a standard precaution for non-volatile solids.[8][9][10]

It is imperative to treat this compound with, at a minimum, the precautions required for a substance fitting this hazard profile. The absence of data is not an indication of safety; it is a mandate for caution.

Proactive Handling, Storage, and Engineering Controls

The foundation of laboratory safety lies in controlling exposure. This is achieved through a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The First Line of Defense The primary directive is to minimize the generation and inhalation of dust.

  • Chemical Fume Hood: All weighing and manipulation of the solid compound must be performed inside a certified chemical fume hood. This not only contains dust but also protects against potential, uncharacterized vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[7][12] Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[7][8][12][13]

Handling and Storage Protocols: Ensuring Stability and Safety Proper handling and storage are critical for both user safety and chemical integrity.

  • Inert Atmosphere: Handle and store the compound under a dry, inert atmosphere (e.g., argon or nitrogen) whenever possible.[7] This mitigates the risk of degradation via moisture-induced boroxine formation.

  • Controlled Environment: Store the container tightly closed in a dedicated, cool, dry, and well-ventilated area.[5][11]

  • Material Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, which can cause vigorous or exothermic reactions.[6][7][14]

  • Minimizing Dust: Avoid actions that create dust, such as vigorous scraping or shaking.[7][15] If clumps have formed, gently break them apart within the fume hood.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[8][11][15] Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical. The selection process must be deliberate and based on a risk assessment of the planned procedure.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling Solid This compound Assess_Task Assess Task: - Weighing/Transfer? - Reaction Setup? - Large or Small Scale? Start->Assess_Task Assess_Exposure Potential Exposure? - Dust Inhalation - Skin/Eye Contact Assess_Task->Assess_Exposure Eye_Protection Eye Protection: NIOSH-approved safety glasses with side shields or goggles. [EN 166 Compliant] Assess_Exposure->Eye_Protection Always Hand_Protection Hand Protection: Nitrile gloves (check manufacturer's breakthrough time). Double-gloving for extended handling. Assess_Exposure->Hand_Protection Always Body_Protection Body Protection: Flame-retardant lab coat. Assess_Exposure->Body_Protection Always Respiratory_Protection Respiratory Protection: Required if working outside a fume hood or if dust is significant. Use N95/FFP2 respirator at minimum. Assess_Exposure->Respiratory_Protection Risk of aerosolization

Caption: PPE selection workflow for handling the solid boronic acid.

First Aid and Emergency Procedures: A Systematic Response

In the event of an exposure or spill, a calm, systematic, and practiced response is crucial. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures [1]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical advice if irritation persists.[1][3][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][3][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][3]

Emergency Response Workflow

Emergency_Response_Workflow cluster_exposure Personal Exposure cluster_spill Chemical Spill Start Emergency Event: Spill or Exposure Assess_Safety Assess immediate safety. Is there a fire or reactive hazard? Start->Assess_Safety Evacuate Evacuate immediate area. Alert nearby personnel. Assess_Safety->Evacuate Exposure_Type Identify Exposure Route: Skin, Eyes, Inhalation? Evacuate->Exposure_Type Exposure Spill_Size Assess Spill Size: Minor or Major? Evacuate->Spill_Size Spill First_Aid Administer First Aid (See Section 5). Use safety shower/eyewash. Exposure_Type->First_Aid Medical_Attention Seek Medical Attention. Bring SDS. First_Aid->Medical_Attention Minor_Spill Minor Spill: - Restrict access. - Wear appropriate PPE. - Cover with inert absorbent. - Collect in sealed container. Spill_Size->Minor_Spill Minor Major_Spill Major Spill: - Evacuate laboratory. - Call emergency response team. Spill_Size->Major_Spill Major Dispose Dispose of waste according to regulations. Minor_Spill->Dispose

Caption: Decision workflow for responding to spills or exposures.

Stability and Reactivity: Anticipating Hazards

  • Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, inert). However, like many boronic acids, it is sensitive to moisture.[7][14]

  • Conditions to Avoid: Avoid exposure to moist air or water, high temperatures, and ignition sources.[6][7]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[6][7][9]

  • Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce toxic and corrosive fumes. The elemental composition (C, H, B, Br, F, O) suggests the formation of carbon oxides (CO, CO₂), boron oxides, hydrogen bromide (HBr), and hydrogen fluoride (HF).[9][11][14] The potential for HF gas generation is a significant hazard requiring specialized fire-fighting precautions, including the use of a self-contained breathing apparatus (SCBA).[1][3][11]

Toxicological Profile: Interpreting the Data Landscape

For most specialized research chemicals, a complete toxicological profile is not available.[1] Our assessment must therefore be based on the known hazards of the chemical class.

  • Acute Toxicity: While no specific LD50 data exists for this compound, the parent compound, Phenylboronic acid, is harmful if swallowed, with an oral LD50 in rats of 740 mg/kg.[14][16] It is prudent to assume a similar or greater level of toxicity for this derivative.

  • Irritation: As established in Section 2, the compound should be handled as a skin, eye, and respiratory irritant.[8][9][10]

  • Chronic Effects (Mutagenicity, Carcinogenicity): There is no data to suggest this compound is mutagenic or carcinogenic.[14] However, the absence of data does not confirm a lack of effect. Long-term, low-level exposure should always be minimized through diligent use of engineering controls and PPE.

Ecological Information and Disposal Considerations

Responsible stewardship extends to the environmental fate of the chemicals we use.

  • Ecological Fate: No specific ecotoxicity data is available.[3] The precautionary principle dictates that this compound should not be allowed to enter drains or the environment.[10][11] Its mobility and persistence in soil and water are unknown.

  • Disposal: All waste material, including contaminated consumables, must be treated as hazardous chemical waste.[11][17]

    • Collect waste in a clearly labeled, sealed container.

    • Consult with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.

    • Never mix boronic acid waste with incompatible waste streams.

Conclusion: A Commitment to Scientific and Personal Integrity

This compound is a valuable synthetic tool. Its safe and effective use hinges on a deep understanding of its potential hazards and a disciplined application of safety protocols. By moving beyond a checklist mentality to a framework of proactive risk assessment, scientists can protect themselves, their colleagues, and their research. The principles outlined in this guide—grounded in rigorous engineering controls, deliberate handling procedures, and a systematic response to emergencies—are central to maintaining a laboratory environment where cutting-edge science and unwavering safety coexist.

References

The Alchemist's Roadmap: A Technical Guide to Key Intermediates in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architecture of a Blockbuster Drug

In the intricate tapestry of pharmaceutical development, the final Active Pharmaceutical Ingredient (API) often commands the spotlight. However, for the synthetic and process chemist, the true elegance and challenge lie in the journey, not just the destination. This journey is paved with key intermediates : meticulously designed molecules that serve as critical waypoints, embodying the core structural complexity and stereochemistry of the final drug. They are the unsung heroes, the pivotal sub-assemblies upon which blockbuster medicines are built. The strategic selection and synthesis of these intermediates dictate the efficiency, scalability, cost-effectiveness, and environmental footprint of the entire manufacturing process.

This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logic of a process chemist's thinking. We will begin by establishing the foundational principles that govern the selection and synthesis of key intermediates. Following this, we will pivot to in-depth, practical case studies of intermediates central to the synthesis of globally recognized pharmaceuticals. Here, we will dissect not just the "how" but, more critically, the "why"—the causality behind the choice of a specific catalyst, the rationale for a biocatalytic step over a traditional chemical transformation, and the strategic deployment of protecting groups. Every protocol is presented as a self-validating system, grounded in authoritative literature and field-proven insights.

Part 1: Foundational Pillars of Intermediate Synthesis

The synthesis of a key intermediate is a multi-faceted challenge that balances chemical feasibility with practical, economic, and regulatory constraints. Two pillars stand out as paramount in modern drug development: the control of stereochemistry and the strategic use of protecting groups.

The Imperative of Chirality: Asymmetric Synthesis

Many biological targets, such as enzymes and receptors, are chiral, meaning they interact differently with the various stereoisomers of a drug molecule. Often, one enantiomer provides the therapeutic benefit while the other is inactive or, in the worst cases, toxic.[1][2] Therefore, the ability to selectively synthesize a single enantiomer is not a luxury but a necessity. This has propelled asymmetric catalysis to the forefront of pharmaceutical synthesis.

One of the most powerful tools in this domain is the Noyori Asymmetric Hydrogenation , which allows for the highly enantioselective reduction of ketones and other unsaturated compounds.[2][3] This Nobel Prize-winning methodology utilizes ruthenium catalysts coordinated with chiral ligands, such as BINAP, to deliver chiral alcohols in high enantiomeric excess. The mechanism, long thought to involve a simple six-membered pericyclic transition state, is now understood through DFT studies to be more nuanced, emphasizing the interaction between the catalyst's amine ligand and the substrate.[1][2]

The following diagram illustrates the logical flow of a typical asymmetric hydrogenation process, from catalyst activation to product isolation.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Isolation Phase Precatalyst [RuCl2(ligand)]2 Precatalyst Activation Catalyst Activation (e.g., with H2, base) Precatalyst->Activation Hydrogenation Asymmetric Hydrogenation (High Pressure H2, Solvent) Activation->Hydrogenation Substrate Prochiral Substrate (e.g., Ketone) Substrate->Hydrogenation Monitoring In-process Control (PAT) (e.g., HPLC, FTIR) Hydrogenation->Monitoring Real-time analysis Workup Reaction Quench & Solvent Removal Monitoring->Workup Purification Purification (e.g., Crystallization) Workup->Purification Analysis Final Product Analysis (ee%, Purity) Purification->Analysis

Caption: Generalized workflow for an industrial asymmetric hydrogenation.

The Art of Protection and Deprotection

In the synthesis of complex molecules, it is often necessary to temporarily "mask" a reactive functional group to prevent it from participating in a reaction intended for another part of themolecule.[4] This is the role of protecting groups . An ideal protecting group is easy to install, stable under a variety of reaction conditions, and can be removed selectively and in high yield under mild conditions that do not affect the rest of the molecule.[4][5]

In peptide synthesis, for example, the Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are commonly used to protect amine functionalities.[6] The choice between them is a strategic one: Boc is removed under acidic conditions, while Fmoc is cleaved with a base. This "orthogonality" allows chemists to deprotect one part of a molecule while leaving another protected part intact, enabling the precise, sequential assembly of complex structures.[5]

Part 2: Case Studies from the Front Lines of Drug Manufacturing

Theory is best understood through application. The following case studies explore the synthesis of pivotal intermediates for three blockbuster drugs, highlighting the practical application of the principles discussed above and the rationale driving industrial process development.

Case Study 1: Sitagliptin (Januvia®) - A Tale of Two Catalysts

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. Its structure features a critical chiral β-amino acid core. The manufacturing synthesis of this core has evolved significantly, providing a classic example of process optimization moving from chemocatalysis to biocatalysis.

The Key Intermediate: (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Route A: Rhodium-Catalyzed Asymmetric Hydrogenation

The initial manufacturing process relied on the asymmetric hydrogenation of a protected enamine intermediate.[7][8] This approach leverages the power of transition-metal catalysis to set the crucial stereocenter.

  • Catalyst Preparation: A solution of the rhodium precursor, [Rh(COD)Cl]₂, and the chiral ligand (e.g., t-Bu JOSIPHOS) in methanol is prepared under an inert atmosphere.

  • Reaction Setup: The enamine substrate is dissolved in methanol and charged into a high-pressure reactor. The catalyst solution is then added.

  • Hydrogenation: The reactor is sealed, purged, and pressurized with hydrogen gas (e.g., 250 psi). The reaction is heated (e.g., 50°C) and agitated until reaction completion is confirmed by in-process monitoring (e.g., HPLC).

  • Work-up and Isolation: The pressure is released, and the solvent is removed under reduced pressure. The resulting crude product is then typically carried forward to the next step or isolated as a salt.

Causality and Rationale: The choice of a rhodium catalyst with a specific chiral phosphine ligand like t-Bu JOSIPHOS was the result of extensive screening. This combination provided the best balance of reactivity and enantioselectivity for this specific substrate, consistently delivering the desired (R)-enantiomer in high enantiomeric excess (>99% ee).[9][10] The high pressure and temperature are necessary to achieve a reasonable reaction rate.

Route B: Biocatalytic Transamination

While highly effective, the rhodium-catalyzed route had drawbacks: the high cost and toxicity of rhodium, the need for specialized high-pressure equipment, and the generation of heavy metal waste.[7] This motivated the development of a "greener" second-generation process using a highly engineered transaminase (TAm) enzyme.[11]

  • Enzyme and Cofactor Preparation: A buffered aqueous solution is prepared containing the engineered transaminase enzyme, a co-factor (pyridoxal 5'-phosphate), and an amine donor (e.g., isopropylamine).

  • Reaction Setup: The prochiral ketone substrate (prositagliptin ketone) is added to the enzyme solution. The pH is adjusted and maintained at an optimal level for the enzyme (e.g., pH 8.2).

  • Biotransformation: The mixture is heated gently (e.g., 40°C) and agitated. The enzyme catalyzes the stereoselective transfer of the amino group from the donor to the ketone, forming the desired chiral amine.

  • Work-up and Isolation: Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., methyl tert-butyl ether). The product is then isolated, often by crystallization as the phosphate salt.

Causality and Rationale: This biocatalytic route is a landmark achievement in green chemistry. The engineered enzyme operates under mild conditions (ambient pressure, moderate temperature, aqueous solvent) and exhibits near-perfect enantioselectivity (>99.95% ee).[7] It completely eliminates the use of heavy metals and reduces total waste by 19%.[7] The development required significant protein engineering to evolve an enzyme that could accept the bulky prositagliptin ketone substrate, a feat achieved through techniques like substrate walking and directed evolution.[11]

ParameterRoute A: Rh-Catalyzed HydrogenationRoute B: Biocatalytic TransaminationReference(s)
Key Transformation Asymmetric Hydrogenation of EnamineAsymmetric Transamination of Ketone[7][11]
Catalyst Rh(I) / t-Bu JOSIPHOSEngineered Transaminase (TAm)[10][11]
Overall Yield ~78-82%~90-92%[7]
Enantiomeric Excess ~97% ee (before crystallization)>99.95% ee[7]
Productivity Baseline+53% ( kg/L per day)[7]
Total Waste Baseline-19%[7]
Key Advantage High Throughput, Established TechGreen, High Selectivity, Cost-effective[10][11]
Key Disadvantage Costly/Toxic Metal, High PressureRequires Enzyme Development[7][8]
Case Study 2: Atorvastatin (Lipitor®) - Harnessing Enzymes for a Complex Chiral Synthon

Atorvastatin, the active ingredient in Lipitor®, is a blockbuster cholesterol-lowering drug. Its complex structure includes a chiral dihydroxyheptanoate side chain. The efficient, stereocontrolled synthesis of this side chain is a critical challenge in the drug's manufacture.

The Key Intermediate: Ethyl (R)-4-cyano-3-hydroxybutanoate (HN)

A highly efficient and environmentally friendly approach to this intermediate utilizes a chemo-enzymatic process, showcasing the power of combining traditional chemistry with biocatalysis.

  • Step 1: Asymmetric Ketone Reduction: The starting material, ethyl 4-chloroacetoacetate, is reduced using a ketoreductase (KRED) enzyme. A glucose dehydrogenase (GDH) enzyme and glucose are used in a cofactor regeneration cycle to continuously supply the necessary NADPH for the KRED. This step produces ethyl (S)-4-chloro-3-hydroxybutyrate with high yield and stereopurity.

  • Step 2: Enantioselective Cyanation: The resulting chlorohydrin is then subjected to a reaction with a cyanide source. This reaction is catalyzed by a specifically evolved halohydrin dehalogenase (HHDH) enzyme. The HHDH catalyzes the stereospecific replacement of the chlorine atom with a cyanide group, yielding the final intermediate, ethyl (R)-4-cyano-3-hydroxybutanoate.

The HHDH enzyme utilizes a catalytic triad (typically Ser-Tyr-Arg) to perform its function. The mechanism does not involve a covalent enzyme-substrate intermediate. Instead, the tyrosine residue acts as a general base, abstracting a proton from the substrate's hydroxyl group. This increases its nucleophilicity, allowing it to attack the carbon bearing the halogen in an intramolecular SN2 reaction to form an epoxide. In the presence of an external nucleophile like cyanide, the enzyme facilitates the SN2 ring-opening of this epoxide, leading to the final product.

HHDH_Mechanism Substrate Chlorohydrin Substrate Enters Active Site Deprotonation Tyr145 acts as base, deprotonates -OH group Substrate->Deprotonation Binding Epoxide_Formation Intramolecular SN2 attack. Epoxide intermediate forms. Cl- expelled. Deprotonation->Epoxide_Formation Catalysis Nucleophile_Attack CN- nucleophile attacks epoxide (SN2). Facilitated by Ser132. Epoxide_Formation->Nucleophile_Attack Ring-opening Product Product Release: (R)-4-cyano-3-hydroxybutanoate Nucleophile_Attack->Product

Caption: Simplified mechanism of HHDH-catalyzed cyanation.

Causality and Rationale: This biocatalytic process was designed to be "green-by-design". Traditional chemical routes for this transformation often require harsh reagents and can produce significant waste. The enzymatic route operates in water at neutral pH and ambient temperature.[12] The wild-type enzymes had insufficient activity for industrial scale-up, necessitating in vitro enzyme evolution to optimize their performance, ultimately achieving an isolated yield of 96% with an enantiomeric excess greater than 99.5%.[12] This process dramatically reduces the environmental impact (E-factor) compared to traditional chemical syntheses.

Case Study 3: Favipiravir (Avigan®) - Strategy for a Heterocyclic Core

Favipiravir is a broad-spectrum antiviral drug. Its core is a substituted pyrazine ring. The manufacturing process hinges on the efficient synthesis of a key dichlorinated intermediate, which serves as a versatile handle for introducing the final functionalities.

The Key Intermediate: 3,6-Dichloropyrazine-2-carbonitrile

Rationale for Intermediate Selection: This intermediate is strategically valuable because the two chlorine atoms have different reactivities. This allows for sequential, selective substitution. The chlorine at the 6-position is more susceptible to nucleophilic aromatic substitution, which is exploited to introduce the fluorine atom. The nitrile group can then be hydrolyzed to a carboxamide, and the second chlorine can be replaced by a hydroxyl group. This stepwise approach provides excellent control over the final structure.[13][14]

  • Synthesis of the Intermediate: An improved, safer synthesis starts from the inexpensive 2-aminopyrazine.[15] The multi-step process involves regioselective chlorination, bromination, a Palladium-catalyzed cyanation to install the nitrile group, and a final Sandmeyer diazotization/chlorination. This modern route notably avoids the use of the hazardous reagent phosphorus oxychloride (POCl₃), which poses significant scale-up challenges due to highly exothermic quenching.[14][15]

  • Step 1: Fluorination (HALEX Reaction): The 3,6-dichloropyrazine-2-carbonitrile intermediate is reacted with potassium fluoride (KF) in a high-boiling polar aprotic solvent like DMSO. A phase-transfer catalyst is often used to improve the reactivity of the fluoride salt. This selectively replaces the more reactive chlorine at the 6-position.

  • Step 2: Nitrile Hydrolysis: The nitrile group of the fluorinated intermediate is then hydrolyzed to the primary amide. This is typically achieved under acidic conditions (e.g., concentrated HCl).

  • Step 3: Hydroxylation: Finally, the remaining chlorine atom at the 3-position is hydrolyzed to a hydroxyl group using an aqueous base (e.g., NaHCO₃) to yield Favipiravir.

Favipiravir_Synthesis start 2-Aminopyrazine inter1 Key Intermediate 3,6-Dichloropyrazine- 2-carbonitrile Synthesis via multi-step, POCl3-free route start->inter1:head step1 Step 1: Fluorination Selective replacement of C6-Cl with F Reagents: KF, DMSO inter1:head->step1:head step2 Step 2: Nitrile Hydrolysis Conversion of -CN to -CONH2 Reagents: Conc. HCl step1:head->step2:head step3 Step 3: Hydroxylation Replacement of C3-Cl with -OH Reagents: aq. NaHCO3 step2:head->step3:head end Favipiravir step3:head->end

Caption: Key transformations in the synthesis of Favipiravir from its dichlorinated intermediate.

Part 3: The Future of Intermediate Synthesis - Process Analytical Technology (PAT)

The future of pharmaceutical manufacturing lies in greater process understanding and control. Process Analytical Technology (PAT) is a framework, encouraged by regulatory bodies like the FDA, for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[16][17] Instead of relying solely on end-product testing, PAT utilizes in-line and at-line analytical tools (e.g., FTIR, Raman spectroscopy, HPLC) to monitor reactions in real-time.[18][19]

For the synthesis of key intermediates, PAT allows chemists to:

  • Track Reactant Consumption and Product Formation: Ensure the reaction is proceeding as expected.

  • Monitor Impurity Profiles: Detect the formation of unwanted byproducts in real-time, allowing for immediate process adjustments.

  • Determine Reaction Endpoints Accurately: Avoid over- or under-reacting, which can impact yield and purity.

  • Build Robust Process Models: The data gathered enables a deeper understanding of the process, leading to more robust and reproducible manufacturing.[16][18]

By integrating PAT, the synthesis of key intermediates moves from a "recipe-based" approach to a scientifically controlled, data-driven operation, ensuring the highest standards of quality and consistency are built into the process from the very beginning.

References

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 5-Bromo-2-fluoro-3-methylphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] Its application in the pharmaceutical and materials science sectors is particularly profound, enabling the construction of complex biaryl and heteroaryl structures that form the core of numerous therapeutic agents and functional materials.[2]

Within the vast library of organoboron reagents, substituted phenylboronic acids are of paramount importance. Specifically, 5-Bromo-2-fluoro-3-methylphenylboronic acid (CAS 957120-61-5) has emerged as a strategic building block for introducing a uniquely functionalized phenyl moiety. The presence of a fluorine atom ortho to the boronic acid, a bromine atom para to the fluorine, and a methyl group offers a trifecta of synthetic handles and modulating electronic effects. This substitution pattern is particularly valuable in medicinal chemistry for fine-tuning pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, this specific boronic acid is a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for treating type 2 diabetes.[3]

These application notes serve as a comprehensive technical guide for researchers, chemists, and drug development professionals. We will delve into the mechanistic nuances of the Suzuki-Miyaura coupling, provide field-tested protocols adapted for this specific boronic acid, and discuss the critical parameters that ensure a successful and reproducible reaction, thereby empowering scientists to leverage this versatile reagent in their synthetic endeavors.

Chemical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₇H₇BBrFO₂--INVALID-LINK--
Molecular Weight 232.84 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder---
CAS Number 957120-61-5--INVALID-LINK--

The fluorine atom at the 2-position exerts a significant electron-withdrawing inductive effect, which can influence the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura cycle. The bromine at the 5-position provides a secondary site for subsequent cross-coupling reactions, allowing for the synthesis of more complex, tri-aryl systems.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' (Ln) ArPdX->ArPdAr_prime Ar'B(OR)3⁻ RedElim Reductive Elimination Product Ar-Ar' (Product) ArPdAr_prime->Product CatalystRegen Catalyst Regeneration BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃, CsF) Base->Boronate caption Fig 1. The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Caption: Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) species. The reactivity order for the halide is typically I > Br > OTf >> Cl.[1]

  • Transmetalation: This is often the rate-determining step. A base is required to activate the boronic acid, forming a more nucleophilic boronate species ([Ar'B(OH)₃]⁻).[4] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Experimental Protocols

Representative Protocol: Coupling with 4-Bromoanisole

This protocol details the coupling of this compound with 4-bromoanisole to synthesize 4'-methoxy-5-bromo-2-fluoro-3-methyl-1,1'-biphenyl.

Materials:

ReagentCAS No.Mol. Wt.Equiv.Amount
This compound957120-61-5232.841.2335 mg
4-Bromoanisole104-92-7187.041.0187 mg
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.560.0335 mg
Potassium Carbonate (K₂CO₃)584-08-7138.212.0276 mg
1,4-Dioxane123-91-188.11-8 mL
Water (degassed)7732-18-518.02-2 mL

Workflow Diagram:

Suzuki_Workflow arrow arrow Setup 1. Reaction Setup - Add solids to flask - Seal with septum Inert 2. Inert Atmosphere - Evacuate & backfill with N₂/Ar (3x) Setup->Inert Solvents 3. Add Solvents - Add 1,4-Dioxane - Add degassed H₂O Inert->Solvents Degas 4. Degas Mixture - Sparge with N₂/Ar for 15 min Solvents->Degas Reaction 5. Reaction - Heat to 90-95°C - Stir for 12-18h - Monitor by TLC/LC-MS Degas->Reaction Workup 6. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O & brine Reaction->Workup Purify 7. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purify Analysis 8. Analysis - NMR, MS Purify->Analysis caption Fig 2. Experimental workflow for Suzuki-Miyaura coupling.

Caption: Fig 2. A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (335 mg, 1.44 mmol), 4-bromoanisole (187 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Through the septum, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Degassing: Sparge the resulting mixture with the inert gas for 15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 90-95 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed (typically 12-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Key Parameters and Optimization: A Scientist's Perspective

Achieving high yields and purity in Suzuki-Miyaura couplings requires careful consideration of several parameters. The choices made are not arbitrary but are grounded in the reaction mechanism and the properties of the substrates.

ParameterChoice & RationalePotential Issues & Troubleshooting
Catalyst Pd(PPh₃)₄: A reliable, general-purpose Pd(0) catalyst. It is commercially available and effective for a wide range of substrates.[2] For more challenging couplings (e.g., with aryl chlorides or sterically hindered partners), more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos) may be required.[4]Catalyst Decomposition: Can lead to the formation of palladium black and a stalled reaction. Ensure rigorous exclusion of oxygen. Low Reactivity: Switch to a more active pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos).
Base K₂CO₃ / Cs₂CO₃: A moderately strong inorganic base sufficient for activating most arylboronic acids. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents. KF / CsF: Fluoride bases can be particularly effective, as they form highly nucleophilic fluoroborate species.[5] However, their efficacy can be substrate-dependent.Incomplete Reaction: The base may not be strong enough or sufficiently soluble. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). Side Reactions: Strong bases can promote side reactions like protodeboronation. Use the mildest base that affords a reasonable reaction rate.
Solvent Dioxane/Water or Toluene/Water: Biphasic solvent systems are common. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.[2] Aprotic polar solvents like DMF or THF can also be effective.Poor Solubility: If substrates have poor solubility, the reaction rate may be slow. Consider a different solvent system (e.g., DMF, THF, or 2-MeTHF). Protodeboronation: The presence of water can lead to the undesired cleavage of the C-B bond. Minimize water content or run under anhydrous conditions if this is a major issue.
Temperature 80-100 °C: This temperature range is typically sufficient to drive the reaction to completion in a reasonable timeframe without causing significant thermal decomposition of the catalyst or substrates.Slow Reaction: If the reaction is sluggish, a moderate increase in temperature may be beneficial. Decomposition: If decomposition is observed, the temperature should be lowered, possibly in conjunction with a more active catalyst system.

Conclusion: A Versatile Tool for Complex Molecule Synthesis

This compound is a highly valuable reagent for introducing a multi-functionalized aromatic ring via the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers significant advantages for applications in medicinal chemistry and materials science. By understanding the core principles of the catalytic cycle and carefully selecting reaction parameters, researchers can reliably and efficiently synthesize novel biaryl compounds. The protocols and insights provided herein serve as a robust foundation for the successful implementation of this versatile building block in any synthetic program.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-fluoro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-fluoro-3-methylphenylboronic Acid

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic introduction of fluorine and methylated phenyl rings can profoundly influence a molecule's conformational preference, metabolic stability, and binding affinity. This compound emerges as a highly valuable building block, offering a unique combination of steric and electronic properties. The ortho-fluoro and ortho-methyl substituents create a sterically demanding environment around the boronic acid moiety, while the fluorine atom also imparts electron-withdrawing effects. This guide provides detailed application notes and robust protocols for the effective use of this versatile reagent in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The inherent challenges posed by the sterically hindered and electronically modulated nature of this substrate necessitate a carefully considered approach to reaction optimization. This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the underlying scientific rationale for catalyst, ligand, base, and solvent selection to ensure successful and reproducible outcomes.

PART 1: Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a paramount method for the construction of C(sp²)–C(sp²) bonds, forming the backbone of many complex organic molecules.[1] When employing a sterically encumbered substrate such as this compound, the judicious selection of a bulky and electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the challenging reductive elimination steps.[2][3]

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, RuPhos, or XPhos) is recommended. These ligands are known to promote the coupling of sterically hindered substrates by creating a more open coordination sphere around the palladium center, which facilitates the approach of the boronic acid and accelerates the final reductive elimination step.[2][3]

  • Base Selection: A moderately strong base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often optimal. These bases are effective in activating the boronic acid for transmetalation without promoting significant protodeboronation, a common side reaction with electron-deficient arylboronic acids. The use of aqueous solvent mixtures can enhance the solubility of inorganic bases and influence the catalytic cycle.[4][5]

  • Solvent System: A mixture of an organic solvent like dioxane or toluene with water is frequently employed. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling:
ReagentCAS NumberMolecular Weight ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound1451393-17-7232.841.2279.4 mg
Aryl Halide (e.g., 4-bromoanisole)104-92-7187.041.0187.0 mg
Pd₂(dba)₃51364-51-3915.720.0218.3 mg
SPhos657408-07-6410.510.0416.4 mg
K₃PO₄7778-53-2212.272.0424.5 mg
1,4-Dioxane123-91-188.11-5 mL
Water7732-18-518.02-1 mL

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

PART 2: Heck Reaction: Arylation of Alkenes

The Heck reaction provides a powerful means of forming carbon-carbon bonds between an aryl halide and an alkene.[6] While arylboronic acids are not the direct coupling partners in the classical Heck reaction, they can be converted in situ to the corresponding aryl halide or used in oxidative Heck-type reactions. For this guide, we will focus on the reaction of the parent aryl bromide, 5-bromo-2-fluoro-3-methylbenzene, which can be readily accessed from the boronic acid. The steric hindrance and electronic nature of this substrate will influence the reaction conditions.

Causality Behind Experimental Choices:
  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. In the absence of a phosphine ligand (ligand-free conditions), palladium nanoparticles can form in situ and catalyze the reaction. For more challenging substrates, the addition of a phosphine ligand like triphenylphosphine (PPh₃) or a more electron-rich ligand can be beneficial.

  • Base Selection: An inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is typically used to neutralize the hydrogen halide formed during the catalytic cycle.

  • Solvent System: Polar aprotic solvents like DMF or DMAc are often used to facilitate the reaction, particularly when using inorganic bases.

Visualizing the Heck Reaction Catalytic Cycle:

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Coordination R-CH=CH-Pd(Ar)(X)L2 Ar-Pd(II)-X(L2)->Alkene Coordination Alkene Association Syn-Carbopalladation R-CH(Pd...)-CH(Ar) Alkene Coordination->Syn-Carbopalladation Migratory Insertion Beta-Hydride Elimination Ar-C=C-R + HPd(II)X(L2) Syn-Carbopalladation->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)L2 Reductive Elimination (Base) Product Ar-CH=CH-R Beta-Hydride Elimination->Product

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Detailed Protocol for Heck Reaction:
ReagentCAS NumberMolecular Weight ( g/mol )EquivalentsAmount (for 1 mmol scale)
5-Bromo-2-fluoro-3-methylbenzene136006-69-0189.031.0189.0 mg
Alkene (e.g., Styrene)100-42-5104.151.5156.2 mg (0.17 mL)
Pd(OAc)₂3375-31-3224.490.024.5 mg
K₂CO₃584-08-7138.212.0276.4 mg
N,N-Dimethylformamide (DMF)68-12-273.09-5 mL

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 5-Bromo-2-fluoro-3-methylbenzene (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) followed by the alkene (1.5 equiv.) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

PART 3: Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[7] This reaction is particularly valuable for the synthesis of conjugated enynes and has broad applications in materials science and medicinal chemistry. For a substrate like 5-bromo-2-fluoro-3-methylbenzene, the standard Sonogashira conditions are generally applicable.

Causality Behind Experimental Choices:
  • Catalyst System: A dual-catalyst system is employed, consisting of a palladium complex and a copper(I) co-catalyst. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice for the palladium source, and copper(I) iodide (CuI) is the standard co-catalyst. The copper acetylide intermediate is key to the transmetalation step.

  • Base Selection: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.

  • Solvent System: The amine base often serves as the solvent, or a co-solvent such as THF or DMF can be used. Anhydrous and anaerobic conditions are traditionally recommended, though more robust modern protocols exist.[7]

Visualizing the Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R Reductive Elimination Ar-C≡C-R->Pd(0)L2 Catalyst Regeneration Cu-X Cu-X Cu-C≡C-R Cu-C≡C-R Cu-X->Cu-C≡C-R Base, H-C≡C-R Cu-C≡C-R->Cu-X Transmetalation to Pd H-C≡C-R H-C≡C-R

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Protocol for Sonogashira Coupling:
ReagentCAS NumberMolecular Weight ( g/mol )EquivalentsAmount (for 1 mmol scale)
5-Bromo-2-fluoro-3-methylbenzene136006-69-0189.031.0189.0 mg
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.131.2122.6 mg (0.13 mL)
Pd(PPh₃)₄14221-01-31155.560.0334.7 mg
CuI7681-65-4190.450.059.5 mg
Triethylamine (Et₃N)121-44-8101.19-5 mL
Tetrahydrofuran (THF), anhydrous109-99-972.11-5 mL

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 5-Bromo-2-fluoro-3-methylbenzene (1.0 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Troubleshooting

The protocols provided herein offer robust starting points for the palladium-catalyzed cross-coupling reactions of this compound and its corresponding aryl bromide. Given the sterically hindered nature of the substrate, common issues may include low conversion rates or competing side reactions such as protodeboronation in Suzuki-Miyaura couplings.

Troubleshooting Tips:

  • Low Yield in Suzuki-Miyaura Coupling: Consider screening other bulky phosphine ligands (e.g., RuPhos, XPhos) or increasing the catalyst loading. Ensure solvents are thoroughly degassed to minimize protodeboronation.

  • Sluggish Heck Reaction: If using ligand-free conditions, the addition of a ligand such as PPh₃ or PCy₃ may be beneficial. Increasing the reaction temperature can also improve the rate.

  • Alkyne Dimerization in Sonogashira Coupling: This side reaction, known as Glaser coupling, can be minimized by ensuring anaerobic conditions and by using a copper-free protocol if necessary, although this may require higher catalyst loadings and temperatures.

By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can effectively utilize this compound to construct diverse and complex molecular architectures.

References

Application Notes & Protocols: Strategic Use of 5-Bromo-2-fluoro-3-methylphenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Architectures

5-Bromo-2-fluoro-3-methylphenylboronic acid is a trifunctionalized arylboronic acid that has emerged as a crucial building block for the synthesis of highly substituted biaryl compounds.[1] Its unique arrangement of a reactive boronic acid group, a versatile bromine handle, and stereoelectronic-directing fluorine and methyl groups makes it an invaluable reagent for researchers in medicinal chemistry and materials science.[2] The presence of the fluorine atom, in particular, can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in drug development.[2]

This guide provides an in-depth exploration of the applications of this compound (CAS No. 957120-61-5), with a primary focus on its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic principles, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Physicochemical Properties & Handling

Proper handling and storage are paramount for ensuring the reactivity and stability of the reagent.[3] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

PropertyValueReference
CAS Number 957120-61-5[3][5]
Molecular Formula C₇H₇BBrFO₂[5]
Molecular Weight 232.84 g/mol [3]
Appearance White to off-white crystalline powder[2]
Storage Store at room temperature, sealed in a dry place.[3][6]
Safety For R&D use only. Causes skin and eye irritation.[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the efficient formation of C(sp²)–C(sp²) bonds to construct complex biaryl scaffolds.[7][8] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners.[9]

Reaction Principle & Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The base is a critical component, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar¹-Pd(II)L₂-Ar² (Di-organopalladium) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Regeneration product Ar¹-Ar² (Biaryl Product) red_elim->product boronic Ar²-B(OH)₂ (this compound) boronic->transmetal base Base (e.g., K₂CO₃, Cs₂CO₃) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required based on the specific coupling partner.

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water) via cannula or syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (3-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[11]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Solids (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C 3. Add Degassed Solvents B->C D 4. Add Catalyst C->D E 5. Heat to 80-110 °C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Dilute F->G H 8. Filter through Celite G->H I 9. Extraction & Wash H->I J 10. Dry & Concentrate I->J K 11. Column Chromatography J->K Product Pure Biaryl Product K->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Catalyst System Selection and Optimization

The choice of catalyst, ligand, and base is crucial for achieving high yields. While classic catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems often provide superior results, especially for challenging substrates.[1] Bulky, electron-rich phosphine ligands (Buchwald ligands) are known to promote the oxidative addition and reductive elimination steps.[12]

Catalyst / PrecatalystLigandBaseSolvent SystemTemp (°C)Typical Outcome
Pd(PPh₃)₄(Internal)K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/EtOH/H₂O80-105Good yields for many substrates, but can require higher catalyst loading.[11]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O, 2-MeTHFRT-80Highly active system, allows for lower temperatures and broad substrate scope.[1]
Pd₂(dba)₃XPhos or P(t-Bu)₃K₃PO₄, K₂CO₃Dioxane/H₂O, TolueneRT-100Very effective for coupling aryl chlorides and sterically hindered substrates.[13]
NiCl₂(PCy₃)₂(Internal)K₃PO₄t-Amyl Alcohol120A cost-effective alternative to palladium, particularly for certain heterocyclic substrates.[14][15]

Note: This table provides representative conditions. Optimal conditions may vary depending on the specific aryl halide used.

Advanced Applications & Further Transformations

The true power of this compound lies in its capacity to generate complex intermediates for multi-step syntheses. The biaryl products obtained from the initial Suzuki coupling serve as versatile platforms for subsequent functionalization.

The Bromine Handle: A Gateway to C-N Bond Formation

The bromine atom on the newly formed biaryl product is not merely a spectator. It is a functional handle that can be used in a variety of subsequent cross-coupling reactions, most notably the Buchwald-Hartwig Amination , to form carbon-nitrogen (C-N) bonds.[16][17]

This two-step, sequential coupling strategy (Suzuki followed by Buchwald-Hartwig) is a powerful approach in medicinal chemistry for rapidly building libraries of complex molecules. For instance, a biaryl bromide synthesized from our title compound can be coupled with a wide range of primary or secondary amines, anilines, or N-heterocycles.[18]

Conceptual Workflow: Sequential Coupling

  • Suzuki Coupling: Aryl-X + This compound → Aryl-(C₆H₂BrFCH₃)

  • Buchwald-Hartwig Amination: Aryl-(C₆H₂BrFCH₃) + R₂NH → Aryl-(C₆H₂NR₂FCH₃)

This sequential approach allows for the modular and convergent synthesis of highly decorated molecular scaffolds that would be difficult to access through other means. The optimization of the Buchwald-Hartwig step often involves screening palladium catalysts with specialized ligands like XPhos or RuPhos and strong, non-nucleophilic bases like NaOt-Bu or LHMDS.[18][19]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently inert atmosphere (O₂ present).3. Poor quality base or solvent.4. Low reaction temperature.1. Use a fresh catalyst or a pre-catalyst.2. Ensure thorough degassing of solvents and proper inert gas technique.3. Use freshly opened/dried base and anhydrous solvents.4. Increase temperature; consider microwave heating for difficult couplings.
Protodeboronation 1. Presence of excess water or protic sources.2. Reaction run for too long at high temperature.3. Base is too strong or concentration too high.1. Use carefully controlled amounts of water; ensure solvents are dry where specified.2. Monitor reaction closely and stop once the starting material is consumed.3. Switch to a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ or K₃PO₄).
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst decomposition.1. Rigorously exclude oxygen from the reaction.2. Use a more stable ligand or pre-catalyst; lower the reaction temperature.
Difficult Purification 1. Residual palladium in the product.2. Formation of closely-eluting byproducts.1. Wash the organic layer with an aqueous solution of L-cysteine or use a palladium scavenger resin.2. Optimize reaction conditions to improve selectivity; try a different solvent system for chromatography.[8]

Conclusion

This compound is a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its primary application in Suzuki-Miyaura cross-coupling provides a direct and efficient route to a wide range of substituted biaryl compounds. Furthermore, the strategic retention of the bromine atom in the coupled product opens the door for subsequent transformations, such as Buchwald-Hartwig amination, enabling the rapid assembly of complex molecular architectures. By understanding the underlying principles and employing robust, optimized protocols, researchers can effectively leverage this building block to accelerate innovation in drug discovery and materials science.

References

applications of 5-Bromo-2-fluoro-3-methylphenylboronic acid in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Bromo-2-fluoro-3-methylphenylboronic Acid in Modern Drug Discovery

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of contemporary drug discovery, the success of a small molecule campaign often hinges on the strategic selection of its constituent chemical fragments. This compound (CAS No: 957120-61-5) has emerged as a particularly valuable building block for medicinal chemists.[1][2] Its utility is not derived from a single feature, but from the synergistic interplay of its four key structural components: the boronic acid, the bromo substituent, the fluoro group, and the methyl group. This unique arrangement provides a versatile and powerful scaffold for constructing complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[3][4]

The boronic acid moiety is the primary reactive handle, enabling facile carbon-carbon bond formation through the robust and highly versatile Suzuki-Miyaura cross-coupling reaction.[5][6] The bromine atom serves as an orthogonal synthetic handle, allowing for subsequent, selective functionalization. Most critically, the 2-fluoro and 3-methyl substituents provide a distinct electronic and steric profile that imparts advantageous pharmacological properties to the final compound. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[7][8][9][10][11] This guide provides a detailed exploration of the applications of this reagent, complete with field-proven protocols and an examination of the scientific rationale behind its use.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone of this compound's utility is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a pillar of modern synthetic chemistry, prized for its mild conditions and exceptional tolerance of diverse functional groups.[12][13]

Reaction Principle: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl or heteroaryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add ar_x Ar¹-X (Aryl Halide) ar_x->ox_add ar_b Ar²-B(OH)₂ (Boronic Acid) trans Transmetalation ar_b->trans base Base (e.g., K₂CO₃) base->trans product Ar¹-Ar² (Coupled Product) pd_ii_ar1 Ar¹-Pd(II)L₂-X ox_add->pd_ii_ar1 pd_ii_ar2 Ar¹-Pd(II)L₂-Ar² trans->pd_ii_ar2 red_elim Reductive Elimination red_elim->pd0 red_elim->product pd_ii_ar1->trans pd_ii_ar2->red_elim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Application Protocol: Synthesis of a Biaryl Intermediate

This protocol provides a representative, self-validating procedure for the coupling of this compound with a generic heteroaryl bromide, a common step in the synthesis of kinase inhibitors.[14][15]

Objective

To synthesize 2-(5-Bromo-2-fluoro-3-methylphenyl)-5-methylpyridin-4-amine via Suzuki-Miyaura coupling.

Materials
  • This compound (1.0 equiv.)

  • 2-Bromo-5-methylpyridin-4-amine (1.1 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (for work-up)

  • Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow A 1. Reagent Setup Add boronic acid, aryl bromide, and K₂CO₃ to a Schlenk flask. B 2. Inert Atmosphere Evacuate and backfill the flask with N₂ or Ar (3 cycles). A->B C 3. Solvent Addition Add degassed 1,4-dioxane and water (e.g., 4:1 ratio). B->C D 4. Catalyst Addition Add Pd(dppf)Cl₂ catalyst under a positive flow of inert gas. C->D E 5. Reaction Heat mixture to 90-100 °C. Monitor by TLC or LC-MS (4-16 h). D->E F 6. Work-up Cool, dilute with EtOAc, wash with water and brine. E->F G 7. Isolation Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H 8. Purification Purify crude product by silica gel column chromatography. G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 2-Bromo-5-methylpyridin-4-amine, and anhydrous potassium carbonate.

  • Inerting: Seal the flask and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic turnover and achieving high yields.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (a typical ratio is 4:1 to 5:1) via syringe. The mixture should be stirred to create a suspension. Causality: The mixed solvent system is crucial for dissolving both the organic starting materials and the inorganic base, facilitating the reaction between all components.

  • Catalyst Addition: Under a positive flow of the inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Parameter Typical Condition Rationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Robust, commercially available catalysts effective for a wide range of substrates.[16]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid to form a more nucleophilic boronate species for transmetalation.[17]
Solvent 1,4-Dioxane/H₂O, DME/H₂OAqueous-organic mixture ensures solubility of both organic and inorganic reagents.[12]
Temperature 80 - 110 °CProvides sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition step.

Advanced Application: Sequential Coupling in Kinase Inhibitor Synthesis

The presence of the bromine atom on the this compound scaffold makes it an ideal linker for building more complex molecules through sequential, or "one-two punch," cross-coupling strategies. This is a powerful approach in fragment-based drug design.

Synthetic Rationale

Many kinase inhibitors possess a central heteroaromatic core linked to two different aryl groups.[3][18] Our target reagent can be used to first install the fluorinated methylphenyl group, and then the bromine on that same ring can be used as the attachment point for a second, different fragment.

Sequential_Coupling start_boronic 5-Bromo-2-fluoro- 3-methylphenylboronic acid intermediate Intermediate Product (with remaining Br) start_boronic->intermediate Suzuki Coupling #1 heterocycle Br-Heterocycle-X heterocycle->intermediate final_product Final Kinase Inhibitor Scaffold intermediate->final_product Suzuki Coupling #2 (or Buchwald-Hartwig, etc.) second_boronic Ar²-B(OH)₂ second_boronic->final_product

Caption: Workflow for sequential cross-coupling to build a kinase inhibitor.

This strategy allows for the rapid generation of a library of diverse molecules by varying the second coupling partner (Ar²-B(OH)₂), which is highly efficient for structure-activity relationship (SAR) studies.

The Pharmacological Advantage: Causality of the Substitution Pattern

The specific 2-fluoro, 3-methyl substitution pattern is not arbitrary; it is deliberately designed to confer specific, advantageous properties on the final drug molecule.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[8] Placing a fluorine atom on the aromatic ring blocks a potential site of metabolic oxidation by cytochrome P450 enzymes. This increases the drug's half-life and bioavailability.[8][19] The adjacent methyl group can further shield the ring from metabolic attack.

  • Enhanced Target Binding: Fluorine's high electronegativity can alter the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bonding interactions with amino acid residues in the target protein's active site.[9][10] This can significantly increase binding affinity and potency.

  • Modulation of Physicochemical Properties: The 2-fluoro-3-methylphenyl fragment is lipophilic, which can improve a molecule's ability to cross cell membranes.[8][11] The strategic placement of fluorine allows for fine-tuning the overall lipophilicity (logP) of the final compound to achieve the optimal balance between solubility and permeability required for oral bioavailability.[10]

  • Conformational Control: The steric bulk of the ortho-fluoro and meta-methyl groups can influence the rotational barrier around the newly formed biaryl bond. This can lock the molecule into a specific, lower-energy conformation that is pre-organized for optimal binding to the target, a concept known as conformational restriction.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed tool for modern drug discovery. Its capacity for robust and versatile Suzuki-Miyaura coupling, combined with the option for sequential functionalization, provides an efficient pathway to complex molecular scaffolds. The embedded fluorine and methyl groups confer critical pharmacological benefits, including enhanced metabolic stability and improved target affinity. The protocols and rationale presented herein demonstrate its significant value to researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel and effective therapeutics.

References

Application Notes & Protocols: Strategic Selection of Base and Solvent for Reactions of 5-Bromo-2-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-fluoro-3-methylphenylboronic acid in Synthesis

This compound is a versatile and highly valuable building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1][2] Its unique trifunctional substitution pattern—a bromine atom poised for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group for steric influence—offers medicinal chemists a powerful tool for constructing complex molecular architectures.[3][4][5] The primary application of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[6][7]

The success of a Suzuki-Miyaura coupling hinges critically on the judicious selection of the base and solvent. These components are not mere spectators; they actively participate in the catalytic cycle, influencing reaction rates, yields, and the suppression of side reactions.[8][9] This guide provides an in-depth analysis of the optimal base and solvent conditions for reactions involving this compound, grounded in mechanistic principles and supported by established protocols.

The Mechanistic Role of Base and Solvent in Suzuki-Miyaura Coupling

To make informed decisions, it is crucial to understand the function of the base and solvent within the catalytic cycle.

The Role of the Base: The base is essential for the transmetalation step, which is often rate-limiting.[10][11] It activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex.[6] This is generally believed to occur via two primary pathways:

  • Boronate Pathway: The base reacts directly with the boronic acid to form a tetracoordinate boronate species (e.g., [ArB(OH)₃]⁻). This anionic species is significantly more nucleophilic than the neutral boronic acid and readily transfers its organic group to the palladium center.[6][12]

  • Hydroxide/Alkoxide Pathway: The base can also react with the Pd(II)-halide complex to form a Pd(II)-hydroxide or Pd(II)-alkoxide complex. This complex then undergoes transmetalation with the neutral boronic acid.[6][12]

The operative pathway is influenced by the choice of base, solvent, and substrates.[10]

The Role of the Solvent: The solvent's role is multifaceted and profoundly impacts the reaction outcome.[8][9][13] Key functions include:

  • Solubilization: Ensuring all reactants (organohalide, boronic acid, base, and catalyst) are sufficiently dissolved.

  • Catalyst Stability and Activity: Coordinating solvents can stabilize the palladium catalyst and influence the nature of the active catalytic species.[8][14]

  • Modulating Base Strength: The solvent can affect the effective strength and solubility of the base.

  • Influence on Reaction Pathways: Polar solvents can stabilize charged intermediates and transition states, sometimes altering the selectivity of the reaction.[13][14]

The interplay between base and solvent is therefore a critical parameter for optimization.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar2 Boronate Ar²-B(OH)₃⁻ Boronate->Transmetalation Transfers Ar² BoronicAcid Ar²-B(OH)₂ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻, CO₃²⁻) RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Base and Solvent Systems

For the Suzuki-Miyaura coupling of this compound, a range of conditions can be employed. The optimal choice will depend on the coupling partner (the aryl halide or triflate) and its functional group tolerance.

Commonly Employed Bases

The choice of base is critical. Weaker bases are often sufficient and can be advantageous when dealing with base-sensitive functional groups.[11]

BaseTypical EquivalentsStrengthCommon SolventsNotes and Rationale
K₂CO₃ 2.0 - 3.0ModerateDioxane/H₂O, DMF/H₂O, Toluene/H₂OA versatile and cost-effective choice. The aqueous component is crucial for dissolving the carbonate and facilitating boronate formation.[15][16]
Cs₂CO₃ 2.0 - 3.0StrongDioxane, Toluene, THFMore soluble in organic solvents than K₂CO₃, often leading to faster reactions and higher yields, especially for challenging couplings.[17]
K₃PO₄ 2.0 - 3.0ModerateDioxane/H₂O, THF/H₂OOften used for sterically hindered or electronically deactivated substrates. It can be particularly effective for coupling with aryl chlorides.[7][18]
NaOH 2.0 - 3.0StrongAlcohols (MeOH, EtOH)/H₂OA strong base that can be very effective, but its high basicity may not be compatible with sensitive functional groups like esters.[19]
KF 3.0WeakTHF, DioxaneA mild base suitable for substrates with base-labile groups. It activates the boronic acid without promoting side reactions.[11][13]
Recommended Solvent Systems

The solvent system often involves a mixture of an organic solvent and water to ensure the solubility of both the organic reactants and the inorganic base.[19]

Solvent SystemTypical RatioPolarityNotes and Rationale
1,4-Dioxane / H₂O 4:1 to 10:1Polar AproticA robust and widely used system that provides good solubility for a broad range of substrates and catalysts.[7]
Toluene / H₂O 10:1NonpolarA good choice for reactions that may be sensitive to more coordinating solvents. Can sometimes lead to cleaner reactions.[13]
DMF / H₂O 95:5Polar AproticA highly polar solvent that can accelerate reactions. However, DMF can sometimes act as a ligand and may require higher temperatures for catalyst activation.[16]
THF / H₂O 2:1 to 4:1Polar AproticEffective for many couplings, especially at room temperature or slightly elevated temperatures with highly active catalysts.[18]
Methanol / H₂O or Ethanol / H₂O 3:2 to 4:1Polar ProticProtic solvents can be effective and are considered "greener" options. They are particularly good at dissolving inorganic bases.[19]

Experimental Protocols

The following are generalized, yet detailed, starting protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Note: Optimization is often necessary for new substrates.

Protocol 1: General Purpose Conditions (K₂CO₃ in Dioxane/H₂O)

This protocol is a reliable starting point for a wide variety of aryl bromides and iodides.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Halide (1.0 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • K₂CO₃ (2.0 equiv.)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.02-0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas or sparge with argon for 15-20 minutes to ensure all oxygen is removed.[16]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: For Challenging Couplings (K₃PO₄ and Buchwald Ligand/Precatalyst)

For less reactive aryl chlorides or sterically demanding substrates, a more active catalyst system is recommended.

Materials:

  • This compound (1.5 equiv.)

  • Aryl Chloride (1.0 equiv.)

  • XPhos Pd G3 (a Buchwald precatalyst) (2 mol%)

  • K₃PO₄ (2.0 equiv.)

  • Anhydrous THF and Degassed Water (2:1 v/v)

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 (0.02 mmol) to a vial with a stir bar.

  • Solvent Addition: Add anhydrous THF (2 mL) and degassed water (1 mL). Seal the vial.

  • Reaction: Remove the vial from the glovebox and heat to 60-80 °C. These highly active catalysts often lead to complete conversion in 30 minutes to 4 hours.[18] Monitor closely by LC-MS.

  • Work-up and Purification: Follow steps 5-7 from Protocol 1.

Optimization and Troubleshooting Workflow

When developing a new reaction, a systematic approach to optimization is key.

Optimization_Workflow Start Start: Low Yield or No Reaction ScreenBase Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Start->ScreenBase ScreenSolvent Screen Solvents (Dioxane, Toluene, THF) ScreenBase->ScreenSolvent If no improvement Success Optimized Conditions (High Yield) ScreenBase->Success Improvement ScreenCatalyst Screen Catalyst/Ligand (e.g., Buchwald Ligands) ScreenSolvent->ScreenCatalyst If no improvement ScreenSolvent->Success Improvement CheckTemp Increase Temperature (e.g., 80°C -> 110°C) ScreenCatalyst->CheckTemp If still slow ScreenCatalyst->Success Improvement CheckTemp->Success Improvement

References

synthesis of biaryl compounds using 5-Bromo-2-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Biaryl Scaffolds Utilizing 5-Bromo-2-fluoro-3-methylphenylboronic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of functionalized biaryl compounds utilizing this compound as a key building block. Biaryl motifs are fundamental structural cores in numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for their construction due to its mild conditions, broad functional group tolerance, and the general stability of its organoboron reagents.[2][3][4] This document delves into the mechanistic underpinnings of the reaction, offers field-proven experimental protocols, and discusses the strategic implications of using a substituted boronic acid like this compound, which introduces valuable synthetic handles for further molecular elaboration.

Introduction: The Strategic Importance of Substituted Biaryls

The carbon-carbon bond connecting two aromatic rings is a ubiquitous feature in medicinal chemistry and materials science. The specific substitution pattern on these rings dictates the molecule's three-dimensional conformation and, consequently, its biological activity or material properties. The title compound, this compound (CAS No. 957120-61-5)[5], is a versatile reagent for introducing a highly functionalized phenyl ring. The presence of fluorine, methyl, and bromine substituents offers several advantages:

  • Fluorine: Can enhance metabolic stability, binding affinity, and membrane permeability.

  • Methyl: Provides a lipophilic contact point and can influence dihedral angles.

  • Bromo: Serves as an excellent synthetic handle for subsequent cross-coupling reactions or other transformations, enabling the construction of more complex molecules.

The primary method for leveraging this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale

Understanding the reaction mechanism is critical for troubleshooting and optimizing synthetic protocols. The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil_complex Ar¹-Pd(II)L₂-X (Organopalladium Complex) oxidative_addition->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation diaryl_pdiil Ar¹-Pd(II)L₂-Ar² (Diaryl Palladium Complex) transmetalation->diaryl_pdiil reductive_elimination Reductive Elimination diaryl_pdiil->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar¹-Ar² (Biaryl Product) reductive_elimination->product boronic_acid Ar²-B(OH)₂ (5-Bromo-2-fluoro-3-methyl -phenylboronic acid) boronate [Ar²-B(OH)₃]⁻ (Boronate 'Ate' Complex) boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation aryl_halide Ar¹-X (Aryl Halide/Triflate) aryl_halide->oxidative_addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-halogen bond of the aryl halide (or triflate), forming a square-planar Pd(II) intermediate.[4][7] This step is often rate-determining.[4]

  • Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[9][10] This complex then exchanges its organic group with the halide on the Pd(II) center, yielding a diarylpalladium(II) complex.[11]

  • Reductive Elimination: In the final step, the two aryl groups on the palladium center couple and are eliminated, forming the desired C-C bond of the biaryl product. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which re-enters the cycle.[6][7]

Experimental Design and Protocols

General Workflow

A successful Suzuki-Miyaura coupling requires careful attention to the exclusion of oxygen, the choice of reagents, and the reaction conditions.

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Key Parameters & Optimization

The success of the coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The table below outlines typical starting points for optimization.

ParameterChoice & Rationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃: These are common and effective pre-catalysts. Pd(OAc)₂ and Pd₂(dba)₃ require an external phosphine ligand to form the active Pd(0) species in situ.[6][12] Pd(PPh₃)₄ can be used directly but may be less active for challenging substrates.[12]
Ligand PPh₃, Buchwald Ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs): The ligand stabilizes the palladium catalyst and modulates its reactivity. For sterically hindered or electron-rich/poor coupling partners, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type) or NHCs often provide superior results.[2][3][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF: The base is crucial for activating the boronic acid.[10] Carbonates are widely used with aqueous solvent mixtures. K₃PO₄ is a stronger base often used in anhydrous conditions. Cs₂CO₃ and KF can be effective for sensitive substrates.[2]
Solvent Toluene, Dioxane, THF, DMF (often with H₂O): The solvent system must solubilize the reagents. A mixture of an organic solvent with a small amount of water is common, as it aids in dissolving the inorganic base and facilitates the formation of the boronate complex.[7] Anhydrous conditions may be required for substrates sensitive to protodeboronation.[7]
Temperature 40-110 °C: Most reactions require heating to achieve a reasonable rate.[6] Microwave irradiation can significantly shorten reaction times.[13]
Representative Protocol: Coupling with 4-Bromoanisole

This protocol describes the synthesis of 4'-methoxy-5-bromo-2-fluoro-3-methyl-1,1'-biphenyl.

Materials:

  • This compound (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave reaction vial

  • Magnetic stir bar and stirrer/hotplate

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and SPhos (0.035 mmol, 3.5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the palladium catalyst.[12][13]

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio, 5 mL total) via syringe. Degassing the solvent (by sparging with argon or through freeze-pump-thaw cycles) is critical to prevent catalyst oxidation.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and add water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous exclusion of oxygen; use freshly opened catalyst or ligands.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the temperature or switch to microwave heating.
Protodeboronation The boronic acid is replaced by a hydrogen atom before coupling.Use a milder base (e.g., KF), anhydrous conditions, or boronic esters (e.g., pinacol esters) which are more stable.[7]
Homocoupling Formation of Ar¹-Ar¹ or Ar²-Ar² byproducts.This can be caused by oxygen contamination or side reactions. Ensure a properly inert atmosphere. Adjust the stoichiometry of the coupling partners.
Difficult Purification Product co-elutes with byproducts (e.g., phosphine oxides).Optimize the reaction to go to full conversion. Consider alternative purification methods or using a different ligand that generates more easily separable byproducts.

Conclusion

This compound is a highly valuable reagent for the synthesis of complex biaryl structures. Through the robust and versatile Suzuki-Miyaura cross-coupling reaction, researchers can efficiently introduce a uniquely substituted aromatic ring. The resulting products, bearing orthogonal reactive sites (the bromine atom), are primed for further diversification, making this a powerful strategy in the multi-step synthesis of novel chemical entities for pharmaceutical and materials science applications. A rational approach to experimental design, grounded in a solid mechanistic understanding, is key to achieving high yields and purity.

References

Application Notes & Protocols: 5-Bromo-2-fluoro-3-methylphenylboronic Acid as a Strategic Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the efficiency of constructing complex molecular architectures is paramount. The selection of starting materials—versatile building blocks—is a critical determinant of synthetic success. 5-Bromo-2-fluoro-3-methylphenylboronic acid has emerged as a preeminent reagent in this context. Its utility stems not from a single reactive site, but from a carefully orchestrated arrangement of functional groups, each offering a distinct and often orthogonal chemical handle.

This molecule incorporates:

  • A boronic acid moiety, the cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[1][2]

  • A bromine atom, which serves as a second, distinct reactive site for a variety of cross-coupling reactions, enabling sequential and site-selective functionalization.

  • A fluorine atom, a common bioisostere in medicinal chemistry, which modulates the electronic properties of the ring, influences metabolic stability, and can enhance binding affinity of the final molecule.[3]

  • A methyl group , which provides steric influence and can fine-tune the electronic nature and lipophilicity of the scaffold.

This guide provides an in-depth exploration of this compound, presenting its fundamental properties, detailed protocols for its application in the Suzuki-Miyaura reaction, and strategies for leveraging its multifunctional nature in advanced synthetic designs.

Compound Profile & Safety Mandates

A thorough understanding of a reagent's properties and handling requirements is the foundation of any successful and safe laboratory operation.

Physicochemical Properties

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name (5-bromo-2-fluoro-3-methylphenyl)boronic acid[4]
CAS Number 957120-61-5[4][5]
Molecular Formula C₇H₇BBrFO₂[4][5]
Molecular Weight 232.84 g/mol [4][5]
Appearance White to off-white crystalline powder (typical)[3]
Boiling Point 345.8°C at 760 mmHg[5]
Density 1.65 g/cm³[5]
Topological Polar Surface Area 40.4 Ų[4]
Safety, Handling, and Storage

As with all boronic acids and halogenated compounds, appropriate safety measures are mandatory. The following guidelines are based on typical Safety Data Sheet (SDS) information for this class of compound.[5][6][7]

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6][7]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[6][7]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[6][7]

  • First Aid Measures:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]

    • In case of skin contact: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][6]

    • If inhaled: Move person into fresh air. If breathing is difficult, give oxygen.[5][7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application for this building block, enabling the formation of a C(sp²)–C(sp²) bond at the position of the boronic acid.[1][2] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of coupling partners.[2][8]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, three-stage process that underpins its reliability.[1][9] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with an organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. The reactivity order for the halide is typically I > Br >> Cl.[2][10]

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the palladium center, displacing the halide. This is often the rate-determining step.[11]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[1][9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L_n pd2_ox Ar¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L_n-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination Ar1Ar2 Coupled Product (Ar¹-Ar²) Ar1X Organohalide (Ar¹-X) Ar2BOH2 Boronic Acid + Base ([Ar²-B(OH)₃]⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl bromides. Optimization may be required for specific substrates.[1][9][12]

Materials & Reagents:

  • This compound (1.2 equivalents)

  • Aryl/Heteroaryl Halide (e.g., Bromide) (1.0 equivalent)

  • Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

  • Base: e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equivalents)

  • Solvent: Anhydrous 1,4-Dioxane and Water (4:1 or 5:1 v/v)

  • Inert Gas: Argon or Nitrogen

  • Standard reaction glassware (e.g., Schlenk flask), stirrer, and heating mantle.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (0.03-0.05 eq.), and the base (2.0-3.0 eq.).

  • Solvent Addition: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment. Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the desired biaryl product.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed system; Inappropriate base or solvent.Use a fresh batch of catalyst. Ensure thorough degassing. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. Consider a more active catalyst/ligand combination (e.g., using SPhos or XPhos ligands).[9]
Homocoupling of Boronic Acid Excess of boronic acid; Presence of oxygen.Use a more precise stoichiometry of the boronic acid (1.1-1.2 equivalents). Ensure the reaction is rigorously deoxygenated.[1]
Protodeboronation (Loss of B(OH)₂ group) High temperature; Presence of water and/or acidic/basic conditions.Lower the reaction temperature if possible. Use a non-aqueous solvent system if the substrate is sensitive. Minimize reaction time once completion is observed.
Poor Product Recovery Product is water-soluble or volatile; Emulsion formation during work-up.Extract the aqueous layer multiple times. Use a different extraction solvent. To break emulsions, add more brine or filter the mixture through celite.

Advanced Synthetic Strategies: Leveraging Orthogonal Reactivity

The true power of this compound lies in its capacity for sequential, site-selective reactions. The C-B and C-Br bonds have different reactivities, allowing for a two-step functionalization of the aromatic ring.

Sequential Cross-Coupling Workflow

A common and highly effective strategy is to first perform a Suzuki-Miyaura coupling at the more reactive boronic acid site, followed by a second, different cross-coupling reaction at the more robust C-Br bond. This allows for the controlled and predictable assembly of complex, unsymmetrical tri-aryl or more complex systems.

Possible Second Couplings at the Bromine Site:

  • Suzuki-Miyaura: A second, different boronic acid can be used.

  • Buchwald-Hartwig Amination: To install a C-N bond.

  • Sonogashira Coupling: To install a C-C alkyne bond.

  • Heck Coupling: To install a C-C alkene bond.

Sequential_Coupling start 5-Bromo-2-fluoro- 3-methylphenylboronic acid step1 Suzuki-Miyaura Coupling (at Boronic Acid site) + Ar¹-X start->step1 intermediate Intermediate Product (Biaryl Bromide) step1->intermediate step2 Second Cross-Coupling (at Bromine site) e.g., + R-NH₂ (Buchwald) intermediate->step2 final Final Complex Molecule (Tri-substituted Core) step2->final

Caption: Logical workflow for sequential cross-coupling reactions.

Alternative Transformations: Boronic Acid to Phenol

The boronic acid group can also be efficiently converted into a hydroxyl group, providing access to substituted phenol derivatives. This is typically achieved via oxidation.[13]

Protocol for Oxidation to Phenol:

  • Dissolve the boronic acid (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF).

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH).

  • Carefully add an oxidizing agent, such as hydrogen peroxide (H₂O₂), often dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction until completion, as monitored by TLC.

  • Work-up typically involves quenching any remaining oxidant, followed by extraction and purification.[13]

This transformation further expands the synthetic utility of the title compound, allowing it to serve as a precursor to complex aryl ethers or other phenol-derived structures.

Conclusion

This compound is more than a simple reagent; it is a strategic platform for molecular construction. Its pre-installed functional handles—the boronic acid for primary coupling and the bromide for secondary, orthogonal functionalization—provide chemists with a reliable and efficient pathway to synthesize complex, highly substituted aromatic cores. The presence of the fluorine and methyl groups offers additional levers to fine-tune the steric and electronic properties of the final products, making it an invaluable tool for researchers in medicinal chemistry and materials science. By mastering the protocols and understanding the mechanistic principles outlined in this guide, scientists can fully exploit the synthetic potential of this versatile building block.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 5-Bromo-2-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex substrate, 5-Bromo-2-fluoro-3-methylphenylboronic acid . As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to overcome challenges and maximize your reaction yields.

The structure of this compound presents unique challenges. The presence of two ortho substituents—an electron-withdrawing fluorine and a sterically bulky methyl group—next to the boronic acid moiety can significantly impede the crucial transmetalation step of the catalytic cycle. This guide directly addresses the common issues arising from this substitution pattern.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your experiments.

Q1: My reaction yield is very low or I'm observing no product formation. What are the primary causes and how can I troubleshoot this?

Low conversion with this substrate is a common issue, often stemming from its inherent steric and electronic properties. The problem typically lies in one of the key steps of the catalytic cycle.

Causality: The primary bottleneck is almost always the transmetalation step. For transmetalation to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex.[1][2][3][4] The bulky ortho-methyl group on your boronic acid can physically block the approach of the base and subsequently hinder the transfer of the aryl group to the palladium center. The electron-withdrawing ortho-fluoro group can also modulate the reactivity of the boronic acid.

Troubleshooting Workflow:

  • Catalyst & Ligand Selection (Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[5] You must use a catalyst system designed to overcome steric challenges.

    • Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands create a more reactive, coordinatively unsaturated Pd(0) species that accelerates both oxidative addition and the difficult transmetalation step.[5][7]

  • Base Selection: The choice of base is critical for activating the boronic acid without promoting side reactions.[3]

    • Recommendation: Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[8] They are effective at forming the boronate complex and their solubility in common solvent mixtures aids the reaction. Weaker bases like sodium bicarbonate may be insufficient to activate this hindered boronic acid.

  • Solvent System: The solvent must solubilize all components and facilitate the interaction between the aqueous base and the organic-soluble catalyst complex.

    • Recommendation: A mixture of an ethereal solvent and water, such as 1,4-Dioxane/H₂O or THF/H₂O (typically in a 4:1 to 10:1 ratio), is standard.[9] Toluene can also be effective, particularly at higher temperatures.

  • Temperature & Reaction Time: Sterically hindered couplings often require more thermal energy to overcome the activation barrier.

    • Recommendation: Start at a higher temperature, typically in the 80-110 °C range.[8] Monitor the reaction over a longer period (12-24 hours), as the reaction may be sluggish.

Q2: I'm observing a significant amount of a side product that corresponds to the deborylated starting material (2-Bromo-6-fluoro-1-methylbenzene). What is causing this?

This side reaction is called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond. Electron-deficient and some sterically hindered boronic acids are particularly susceptible to this pathway.[10]

Causality: Protodeboronation is often promoted by excessive heat, prolonged reaction times, and the presence of water and base. The mechanism involves the protonolysis of the aryl-boron bond.

Mitigation Strategies:

  • Use a Milder Base (If Tolerable): While a strong base is needed for activation, an excessively harsh base can accelerate protodeboronation. If you have successfully achieved some product formation with a strong base but suffer from protodeboronation, consider screening slightly milder bases like K₂CO₃.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate.[8][10] These reagents are more resistant to protodeboronation and slowly release the active boronic acid into the reaction mixture under the basic conditions, keeping its ambient concentration low.

  • Minimize Water Content: While some water is often necessary to solubilize the base, using an excessive amount can promote this side reaction. Try reducing the water content in your solvent mixture.

  • Control Temperature: Do not use a higher temperature than necessary. Run a temperature screen (e.g., 80 °C, 95 °C, 110 °C) to find the optimal balance between reaction rate and decomposition.

Q3: My main impurity is a symmetrical biaryl product derived from my boronic acid. How can I prevent this homocoupling?

The formation of a biaryl product from two molecules of your boronic acid is known as homocoupling.

Causality: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[10][11] It can also occur if the reduction of a Pd(II) precatalyst to the active Pd(0) state is inefficient, leading to a Pd(II)-mediated pathway.[11]

Prevention Methods:

  • Rigorous Degassing: This is non-negotiable. Before adding the catalyst and heating, thoroughly degas your solvent and reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solution for 20-30 minutes or by using several freeze-pump-thaw cycles.[8][12]

  • Use a Pd(0) Catalyst: Start with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ (in combination with a ligand) to bypass the need for an in-situ reduction step that can sometimes be problematic.

  • Stoichiometry Control: Ensure you are not using a large excess of the boronic acid. A slight excess (1.1-1.2 equivalents) is usually sufficient.

Data Presentation: Selecting Reaction Parameters

The following tables summarize recommended starting points for key reaction parameters when working with sterically hindered substrates like this compound.

Table 1: Recommended Catalyst/Ligand Systems for Sterically Hindered Couplings

Catalyst (Precursor)LigandTypical Loading (mol%)Rationale & CommentsSource
Pd₂(dba)₃ or Pd(OAc)₂XPhos 1-4% Pd, 1.1-1.2x Ligand:PdExcellent for hindered substrates; promotes fast reductive elimination.[5]
Pd₂(dba)₃ or Pd(OAc)₂SPhos 1-4% Pd, 1.1-1.2x Ligand:PdHighly active and versatile Buchwald ligand for challenging couplings.[5][7]
Pd₂(dba)₃ or Pd(OAc)₂RuPhos 1-4% Pd, 1.1-1.2x Ligand:PdVery electron-rich, effective for creating highly active catalysts.[5][13]
Pd(dppf)Cl₂dppf2-5%A common, robust catalyst, but may be less effective than Buchwald systems for this specific substrate. Good first screen.[14]

Table 2: Guide to Selecting Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)CommentsSource
K₃PO₄ 2.0 - 3.01,4-Dioxane / H₂O (4:1)90 - 110Recommended starting point. Strong, effective base with good solubility.[8][15]
Cs₂CO₃ 2.0 - 3.01,4-Dioxane or THF80 - 100Very strong base, often gives excellent results but is more expensive.[8]
K₂CO₃2.0 - 3.0DME / H₂O (4:1)80 - 90Common, cost-effective base. May be less effective if transmetalation is very difficult.[14][16]
NaOtBu2.0 - 3.0Toluene or Dioxane100 - 110Very strong, anhydrous base. Can be effective but may promote more side reactions.[13]

Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point and should be optimized for your specific coupling partner.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., XPhos, 0.044 equiv).

  • Degassing: Seal the flask with a septum. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a 0.1 M concentration relative to the limiting reagent) via syringe. Purge the resulting mixture with Argon or Nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (or no further progress), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Understanding the catalytic cycle and having a logical troubleshooting plan are essential for success.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation CHALLENGE AREA PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration ArX Ar-X ArX->OxAdd Aryl Halide (Coupling Partner) Boronic Ar'-B(OH)₂ + Base BaseComplex [Ar'-B(OH)₃]⁻ Boronic->BaseComplex Activation BaseComplex->Transmetal Steric Hindrance from ortho-methyl & ortho-fluoro can slow this step

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step as the key challenge for hindered substrates.

Troubleshooting_Workflow Start Low / No Yield CheckCatalyst Is the catalyst system optimized for steric hindrance? (e.g., Buchwald Ligands) Start->CheckCatalyst OptimizeCatalyst ACTION: Screen Bulky, Electron-Rich Ligands (XPhos, SPhos) CheckCatalyst->OptimizeCatalyst No CheckBase Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) CheckCatalyst->CheckBase Yes OptimizeCatalyst->CheckBase OptimizeBase ACTION: Switch to a stronger base (K₃PO₄ or Cs₂CO₃) CheckBase->OptimizeBase No CheckTemp Is the temperature high enough? (80-110 °C) CheckBase->CheckTemp Yes OptimizeBase->CheckTemp OptimizeTemp ACTION: Increase temperature and/or reaction time CheckTemp->OptimizeTemp No CheckSideProducts Are major side products observed? (Protodeboronation, Homocoupling) CheckTemp->CheckSideProducts Yes OptimizeTemp->CheckSideProducts AddressSideProducts ACTION: - Rigorously degas mixture - Protect boronic acid (MIDA/Pinacol) - Fine-tune T° and water content CheckSideProducts->AddressSideProducts Yes Success Yield Optimized CheckSideProducts->Success No AddressSideProducts->Success

Caption: A logical workflow for diagnosing and solving low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Overcoming Challenges in Suzuki Coupling with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when working with sterically demanding substrates, particularly boronic acids with significant steric bulk (e.g., ortho-substituted arylboronic acids). As a senior application scientist, my goal is to provide not just solutions, but a foundational understanding of the principles governing these complex transformations. This guide moves beyond simple recipes to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is structured to address the most frequent issues encountered in the lab.

Question 1: My reaction shows low or no conversion to the desired product. What are the first things I should check?

Answer: A failed Suzuki coupling can be frustrating, but a systematic check of key parameters can often diagnose the issue.

  • Catalyst and Ligand Integrity: The active Pd(0) species is sensitive to oxygen. Ensure your palladium precatalyst and phosphine ligand have not been improperly stored or handled. Phosphine ligands, especially electron-rich ones, can oxidize over time. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to Pd(0) to enter the catalytic cycle. Inefficient reduction can be a hidden point of failure.

  • Atmosphere Control: The presence of oxygen is highly detrimental. It can lead to the oxidative homocoupling of your boronic acid (forming a biaryl byproduct) and can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1][2] Ensure your solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes) and that the reaction is maintained under a positive pressure of inert gas throughout.

  • Boronic Acid Quality: Boronic acids can decompose via protodeboronation, especially if they are electron-deficient or contain certain heterocyclic motifs.[3][4] They can also exist in equilibrium with their cyclic trimeric anhydrides (boroxines). It is crucial to use high-purity boronic acid. If you suspect decomposition, consider using a more stable derivative like a pinacol boronate ester, a trifluoroborate salt, or a MIDA boronate.[5][6]

  • Base Strength and Solubility: The base is not just a spectator; it is critical for activating the boronic acid for transmetalation.[7][8] For sterically hindered substrates, a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to facilitate the difficult transmetalation step.[1] Furthermore, the base must have some solubility in the reaction medium to be effective. In anhydrous conditions, the performance of bases like K₃PO₄ can be improved by the addition of a small amount of water.[9]

Question 2: My main side-product is the homocoupling of my boronic acid (Ar-B(OH)₂ → Ar-Ar). How can I prevent this?

Answer: Homocoupling is a classic symptom of oxygen in your reaction vessel.[1][2] The mechanism often involves the oxidation of the Pd(0) catalyst to Pd(II), which can then catalyze the dimerization of the boronic acid.

Primary Solution: Rigorous Degassing. This cannot be overstated. Ensure all solvents (including any water used as a co-solvent) and the reaction headspace are completely free of oxygen.

Secondary Solutions:

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can sometimes mitigate issues related to inefficient in situ reduction of a Pd(II) source.[1]

  • Employ Bulky Ligands: Bulky, electron-rich ligands (see FAQ 2) can favor the desired cross-coupling pathway by accelerating the reductive elimination step, outcompeting the homocoupling pathway.[1][2][10]

Question 3: I am observing significant protodeboronation (my boronic acid is being converted back to the parent arene). What causes this and how can I stop it?

Answer: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a C-H bond.[3] This is a common decomposition pathway for boronic acids and can be catalyzed by acid or base, with the base-catalyzed pathway being highly relevant under Suzuki-Miyaura conditions.[4]

Strategies to Minimize Protodeboronation:

  • Use a More Stable Boron Reagent: This is the most robust solution. Boronic esters (e.g., pinacol, neopentyl glycol) or organotrifluoroborates are significantly more stable than the corresponding boronic acids.[5] MIDA boronates are exceptionally stable and release the boronic acid slowly under basic, aqueous conditions, which keeps the concentration of the sensitive free boronic acid low at any given time, thus minimizing decomposition.[3][6]

  • Modify Reaction Conditions: If possible, use anhydrous solvents, as water can be the proton source. However, be aware that some systems require water for base efficacy. Lowering the reaction temperature or reducing the reaction time can also help if the desired cross-coupling is significantly faster than the decomposition.

  • Choose the Base Carefully: While a strong base is often needed, an excessively harsh base or prolonged reaction times at high temperatures can exacerbate protodeboronation. Sometimes screening weaker bases like K₂CO₃ or KF might offer a better balance.[11]

Frequently Asked Questions (FAQs)

FAQ 1: Why are Suzuki couplings with sterically hindered boronic acids so challenging?

Answer: The core of the problem lies in the kinetics of the catalytic cycle. Steric hindrance, particularly from substituents at the ortho positions of the boronic acid and/or the aryl halide, dramatically slows down two key steps:

  • Transmetalation: This is the step where the organic group is transferred from the boron atom to the palladium center. The bulky groups create a "traffic jam" around the palladium, making it difficult for the boronate to approach and deliver its organic moiety. This increases the activation energy of this step.

  • Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are ejected from the palladium center. Large, bulky groups can make it difficult for the palladium complex to adopt the necessary conformation for this step to occur efficiently.[1]

To overcome these higher energy barriers, more "forcing" conditions are required, such as higher temperatures, stronger bases, and more specialized, highly active catalyst systems.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation (Slowed by Steric Hindrance) Product Ar-Ar' (Product) Transmetal->Product Reductive Elimination (Slowed by Steric Hindrance) Product->Pd0 Catalyst Regeneration Boronate Ar'-B(OR)₂⁻ Boronate->OxAdd Base Activation of Ar'-B(OH)₂

Caption: The catalytic cycle, highlighting steps impacted by steric hindrance.

FAQ 2: How do I select the optimal ligand for a hindered coupling?

Answer: For sterically demanding couplings, the choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective. The most successful ligands for these transformations are bulky and electron-rich monodentate phosphines .[1][2]

  • Why Bulky? Bulky ligands promote the reductive elimination step, which is often rate-limiting for hindered substrates.[10] They also favor the formation of monoligated Pd(0) species, which are highly active in the oxidative addition step.

  • Why Electron-Rich? Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide (especially less reactive aryl chlorides).[2][10]

The Buchwald-type biarylphosphine ligands are the gold standard for this chemistry.

Ligand Class Common Examples Key Features & Applications
Buchwald Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosThe workhorses for hindered couplings. Highly active, bulky, and electron-rich. Effective for a wide range of substrates, including aryl chlorides.[1]
Ferrocenyl Phosphines Q-Phos, cataCXium® ARobust ligands that offer good stability and activity. Often used for challenging couplings.[12]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that can be even more electron-releasing than phosphines. Form very stable Pd complexes. Excellent for coupling aryl chlorides.[7]
Specialized Ligands AntPhosA ligand designed specifically to overcome challenges in sterically demanding aryl-alkyl couplings by inhibiting β-hydride elimination.[13]

FAQ 3: Which base should I choose and why does it matter so much?

Answer: The base facilitates the crucial transmetalation step by forming a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻) from the boronic acid.[7][8] For hindered substrates where transmetalation is slow, a stronger base is generally needed to generate a sufficient concentration of the active boronate species.

Base Typical Use Case Advantages Disadvantages
K₃PO₄ Hindered Substrates Strong, but generally non-nucleophilic. Good solubility in mixed aqueous/organic solvents. Often the base of choice for difficult couplings.[1]Can be hygroscopic. Performance can be dependent on hydration level.
Cs₂CO₃ Hindered Substrates Very strong base. High solubility in many organic solvents. Another excellent choice for challenging reactions.[1]More expensive than other bases.
K₂CO₃ / Na₂CO₃ General PurposeInexpensive and effective for many non-hindered couplings.Often not strong enough to promote the coupling of sterically demanding partners.
KF Substrates with base-labile groupsMild. Fluoride is believed to activate the boronic acid uniquely.Can result in slower reaction rates compared to stronger bases.[11]
Organic Bases (e.g., Et₃N, DIPEA) Specialized applicationsSoluble in organic solvents. Used when inorganic bases are incompatible.Often not basic enough for hindered couplings.

FAQ 4: When should I use a boronic ester or trifluoroborate salt instead of a boronic acid?

Answer: You should switch from a boronic acid to a more stable derivative when you have evidence or suspicion of boronic acid decomposition.[4][5]

  • Use a Boronic Ester (e.g., pinacol ester) or Trifluoroborate when:

    • You observe significant protodeboronation.

    • Your boronic acid is known to be unstable (e.g., many heteroaryl boronic acids).

    • You need a starting material that is stable to chromatography for high purity.

    • You require a longer shelf-life for your boron reagent.[5]

The trade-off is a slight decrease in reactivity compared to the free boronic acid, as the derivative must first be hydrolyzed in situ to generate the active species.[4][5] However, for unstable systems, the higher stability and purity of the starting material often lead to a much higher overall yield of the desired product.

Experimental Protocols & Troubleshooting Workflow

Diagram: Troubleshooting Flowchart for a Failed Suzuki Coupling

Troubleshooting_Flowchart start Reaction Failed (Low/No Yield) check_reagents Step 1: Verify Reagent Quality - Fresh Catalyst/Ligand? - High-Purity Boronic Acid? - Dry, Anhydrous Base? start->check_reagents check_atmosphere Step 2: Check Reaction Atmosphere - Solvents fully degassed? - Maintained under inert gas? check_reagents->check_atmosphere homocoupling Homocoupling Observed? check_atmosphere->homocoupling homocoupling->check_atmosphere Yes (Improve Degassing) protodeboronation Protodeboronation Observed? homocoupling->protodeboronation No optimize Step 3: Re-optimize Conditions protodeboronation->optimize No change_boron Use Stable Boron Reagent (Pinacol Ester, MIDA, BF₃K) protodeboronation->change_boron Yes change_ligand Screen Bulky, Electron-Rich Ligands (XPhos, SPhos, RuPhos) optimize->change_ligand change_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) change_ligand->change_base increase_temp Increase Temperature change_base->increase_temp change_boron->optimize success Reaction Successful increase_temp->success

Caption: A systematic workflow for diagnosing and solving common issues.

Protocol 1: General Procedure for a Hindered Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling an ortho-substituted aryl bromide with an ortho-substituted arylboronic acid.

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the sterically hindered boronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., toluene, dioxane, or a 10:1 mixture with water) via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at 80–110 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Diethanolamine Adduct for Enhanced Stability

If your boronic acid is proving too unstable, converting it to a stable, crystalline adduct can dramatically improve results.[1]

  • Dissolution: In a vial, dissolve the sterically hindered boronic acid (1.0 equiv) in a suitable solvent like toluene or THF.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white solid will typically precipitate from the solution. Continue stirring the resulting slurry for 20-30 minutes at room temperature.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent (the one used for the reaction) and dry under vacuum. This stable, crystalline adduct can now be weighed out and used directly in your Suzuki coupling reaction as a more robust substitute for the boronic acid.

References

stability and storage conditions for 5-Bromo-2-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Bromo-2-fluoro-3-methylphenylboronic acid (CAS No. 957120-61-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this versatile reagent. Our goal is to empower you with the knowledge to ensure the integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.

I. Core Concepts: The Chemistry of Arylboronic Acid Stability

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, their utility is intrinsically linked to their stability. The boronic acid functional group, -B(OH)₂, is susceptible to several degradation pathways that can compromise its reactivity and lead to failed or low-yielding reactions. Understanding these pathways is the first step in effective troubleshooting.

The primary degradation routes for arylboronic acids, including this compound, are:

  • Protodeboronation: This is the formal replacement of the boronic acid group with a hydrogen atom.[3][4] It can be promoted by acidic or basic conditions, as well as by certain transition metals.[5][6] This side reaction is often a major contributor to reduced yields in cross-coupling reactions.[6]

  • Oxidative Degradation: The carbon-boron bond can be susceptible to oxidation, leading to the formation of phenolic byproducts. This process can be accelerated by exposure to air (oxygen) and certain oxidizing agents.[7][8]

  • Anhydride Formation (Boroxines): Boronic acids can readily undergo dehydration to form cyclic anhydrides known as boroxines.[9] While this is often a reversible process, the presence of varying amounts of boroxines can complicate stoichiometry calculations and may affect reaction kinetics.[9][10]

The substitution pattern on the aromatic ring of this compound, with its electron-withdrawing fluorine and bromine atoms and an electron-donating methyl group, influences its reactivity and stability profile.

Diagram: Key Degradation Pathways

A This compound B Protodeboronation Product (4-Bromo-1-fluoro-2-methylbenzene) A->B H⁺ or OH⁻, Metal Catalyst C Oxidative Degradation Product (5-Bromo-2-fluoro-3-methylphenol) A->C O₂, Oxidants D Boroxine (Trimeric Anhydride) A->D Dehydration (Heat) D->A Hydrolysis

Caption: Major degradation pathways for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[7][11] Refrigeration is recommended. The storage area should be well-ventilated.[12][13]

Q2: Why is it important to store this compound under an inert atmosphere?

A: While not strictly pyrophoric, many boronic acids are sensitive to air and moisture.[14][15] Storing under an inert atmosphere (e.g., argon or nitrogen) minimizes exposure to oxygen and water vapor, thereby inhibiting oxidative degradation and hydrolysis of any boroxine anhydrides back to the boronic acid.[14]

Q3: What is the typical shelf life of this boronic acid?

A: When stored under the recommended conditions, this compound is expected to be stable for an extended period. However, it is best practice to re-analyze the material if it has been stored for more than a year or if you suspect exposure to adverse conditions.

Q4: Can I store solutions of this boronic acid?

A: It is generally not recommended to store solutions of boronic acids for long periods, as this can accelerate degradation, particularly protodeboronation and hydrolysis.[16][17] If a solution must be prepared in advance, use a dry, aprotic solvent and store it under an inert atmosphere for the shortest time possible.

Q5: What are the signs of degradation?

A: Visual inspection may reveal clumping or a change in color, which could indicate moisture absorption or degradation. However, the most reliable methods for assessing purity are analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). A change in the melting point can also be an indicator of impurity.[14]

Table: Recommended Storage and Handling Summary
ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)Slows down degradation processes.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis.[14]
Container Tightly sealed, opaque containerProtects from moisture and light.[7][11]
Handling In a well-ventilated area or fume hoodAvoid inhalation of dust.[10][12]
Incompatibilities Strong oxidizing agents, strong acids, and strong basesThese can promote degradation pathways.[7][14]

III. Troubleshooting Guide

This section addresses common experimental issues where the stability of this compound may be the root cause.

Issue 1: Low or no yield in a Suzuki-Miyaura cross-coupling reaction.

  • Possible Cause 1: Protodeboronation. Your boronic acid may have degraded to 4-bromo-1-fluoro-2-methylbenzene, which is unreactive in the coupling reaction. This is a common side reaction, especially under harsh basic or acidic conditions.[3][6]

    • Troubleshooting Steps:

      • Verify Reagent Quality: Before starting your reaction, run a quick ¹H NMR or LC-MS of your boronic acid to check for the presence of the protodeboronated impurity.

      • Optimize Reaction Conditions:

        • Use milder bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH.

        • Ensure your reaction is properly degassed to remove oxygen, which can sometimes facilitate side reactions.

        • Minimize reaction time and temperature where possible.

  • Possible Cause 2: Inactive Boronic Acid due to Boroxine Formation. While often reversible, excessive boroxine formation can lead to inaccurate weighing of the active monomeric boronic acid.[9]

    • Troubleshooting Steps:

      • Stoichiometry Check: Consider using a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for any inactive anhydride content.[18]

      • Pre-activation: In some cases, stirring the boronic acid in the reaction solvent with the base for a short period before adding the catalyst and aryl halide can help to break up the boroxine and form the active boronate species.

Issue 2: Inconsistent results between batches of the boronic acid.

  • Possible Cause: Variable Purity. Commercial batches of boronic acids can sometimes have varying amounts of their corresponding boroxine anhydrides.[9]

    • Troubleshooting Steps:

      • Standardize Your Supplier: If possible, source the material from a single, reputable supplier.

      • Implement Quality Control (QC): Always perform an analytical check (NMR or HPLC) on new batches of the reagent to confirm its purity and identity before use.

Diagram: Troubleshooting Workflow for a Failed Suzuki Coupling

Start Low/No Yield in Suzuki Coupling Check_Purity Analyze Boronic Acid Purity (NMR, LC-MS) Start->Check_Purity Is_Pure Is the Boronic Acid Pure? Check_Purity->Is_Pure Optimize Optimize Reaction Conditions: - Milder Base - Degas Thoroughly - Adjust Stoichiometry Is_Pure->Optimize Yes New_Batch Source a New Batch of Boronic Acid Is_Pure->New_Batch No Check_Other Investigate Other Reaction Parameters: - Catalyst Activity - Solvent Purity - Aryl Halide Quality Optimize->Check_Other Success Successful Reaction Optimize->Success New_Batch->Check_Purity

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

IV. Experimental Protocol: Quality Control of this compound via ¹H NMR

This protocol provides a self-validating system to ensure the quality of your boronic acid before its use in a reaction.

Objective: To assess the purity of this compound and detect the presence of the common protodeboronated impurity.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the boronic acid sample and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum. Ensure the spectral window is wide enough to observe both aromatic and aliphatic protons.

  • Data Analysis:

    • Identify Key Peaks: Look for the characteristic aromatic proton signals of the desired product. The presence of the B(OH)₂ protons can also be observed, often as a broad singlet (its chemical shift can be variable and it exchanges with D₂O).

    • Check for Impurities: The key impurity to look for is the protodeboronation product, 4-bromo-1-fluoro-2-methylbenzene. This will have a distinct set of aromatic signals.

    • Integration: Integrate the peaks corresponding to the desired compound and the impurity. This will give a semi-quantitative measure of the purity.

Interpretation: A high-purity sample should show clean signals corresponding only to this compound. The presence of significant signals for the protodeboronated product indicates degradation, and the batch should be considered for purification or replacement.

V. References

  • ChemicalBook. (n.d.). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from --INVALID-LINK--

  • Li, M., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Retrieved from --INVALID-LINK--

  • Chen, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Boronic acid. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Buy (5-Bromo-2-fluoro-3-methylphenyl)boronic acid from JHECHEM CO LTD. Retrieved from --INVALID-LINK--

  • TCI AMERICA. (2018). Safety Data Sheet: 2-Fluoro-5-methylphenylboronic Acid. Retrieved from --INVALID-LINK--

  • Bernardini, R., et al. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-fluoro-1,3-dimethylbenzene. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Phenylboronic acid. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). 5-BROMO-3-FLUORO-2-METHYLPYRIDINE SDS. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Retrieved from --INVALID-LINK--

  • ACS. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from --INVALID-LINK--

  • Hussain, A., et al. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules.

  • Tron, G. C., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet: p-Tolylboronic acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-Methylphenylboronic Acid. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Retrieved from --INVALID-LINK--

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). (5-Bromo-2,4-difluoro-3-methylphenyl)boronic acid. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). (3-Bromo-2-fluoro-5-methylphenyl)boronic acid. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). (2-Bromo-5-fluoro-3-methylphenyl)boronic acid. Retrieved from --INVALID-LINK--

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Handling Pyrophoric Reagents. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 5-Bromo-2-fluoro-3-methylphenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of products derived from reactions involving 5-Bromo-2-fluoro-3-methylphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the expertise and practical insights needed to overcome common purification challenges, ensuring the integrity and purity of your target compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your biaryl products.

Question 1: My crude NMR shows my desired product, but it's contaminated with a significant amount of a symmetrical biaryl impurity. What is this, and how can I deal with it?

Answer:

This impurity is almost certainly the homocoupled product of your starting boronic acid, resulting in the formation of a symmetrical biaryl. This is a very common side reaction in Suzuki-Miyaura couplings.[1][2]

Causality: Homocoupling arises primarily from two mechanisms:

  • Oxygen-Mediated Coupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled dimer, regenerating Pd(0) in the process.[1][3]

  • Pd(II)-Mediated Coupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is often an issue at the beginning of the reaction.[4]

Troubleshooting & Resolution:

  • Prevention (For Future Reactions):

    • Rigorous Degassing: Ensure your solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. A subsurface sparge with nitrogen is highly effective.[4]

    • Catalyst Choice: Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or an advanced precatalyst that rapidly generates the active Pd(0) species.

    • Additives: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by keeping the palladium in its Pd(0) state.[4]

  • Purification (For Your Current Batch):

    • Column Chromatography: This is the most effective method. The homocoupled product often has a different polarity compared to your desired cross-coupled product. A carefully optimized gradient elution (e.g., Hexanes/Ethyl Acetate) on silica gel is typically successful.

    • Recrystallization: If the polarity difference is minimal, making chromatography difficult, recrystallization may be an option. This requires screening various solvents to find one in which the desired product has high solubility at high temperature but low solubility at room temperature, while the impurity remains soluble.

Question 2: I'm observing a significant byproduct with a mass corresponding to my starting aryl halide (the coupling partner of the boronic acid) but without the halogen. What happened?

Answer:

This byproduct is the result of dehalogenation , where the halide on your electrophile is replaced by a hydrogen atom.[2][5]

Causality: Dehalogenation can occur through several pathways, often involving side reactions with the solvent, base, or impurities. In some cases, it can be mechanistically linked to homocoupling processes.[2] The presence of water or other protic sources in the reaction can facilitate this side reaction.

Troubleshooting & Resolution:

  • Prevention:

    • Anhydrous Conditions: While many Suzuki reactions tolerate water, if dehalogenation is a major issue, try using anhydrous solvents and reagents.

    • Ligand Choice: The choice of phosphine ligand can significantly influence the rates of desired versus undesired pathways. Experimenting with different ligands (e.g., SPhos, XPhos) may suppress dehalogenation.[5]

    • Base Selection: The strength and type of base can play a role. A weaker base might mitigate the issue in some systems.

  • Purification:

    • Column Chromatography: The dehalogenated byproduct is typically much less polar than your desired biaryl product. It should elute much earlier from a silica gel column, making separation straightforward.

Question 3: My reaction has gone to completion, but I'm struggling to remove the unreacted boronic acid and other boron-containing impurities. How can I get rid of them?

Answer:

Boronic acids and their byproducts (like boroxines) are acidic and generally more polar than the desired biaryl product. This difference in chemical properties is key to their removal.

Troubleshooting & Resolution:

  • Acid-Base Extraction (Liquid-Liquid Workup):

    • After the reaction, quench the mixture and dilute it with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The acidic boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[6]

    • Repeat the basic wash 2-3 times to ensure complete removal.

    • Follow with a water wash and then a brine wash to remove residual base and water before drying the organic layer.[7]

  • Column Chromatography: If the extraction is insufficient, any remaining boronic acid impurities are typically very polar and will stick to the baseline of a normal-phase silica gel column, allowing for easy separation from the less polar product.[8]

Question 4: My final product has a grayish or black tint, which I suspect is residual palladium. How do I remove it?

Answer:

Residual palladium is a common issue, especially in pharmaceutical development where metal contamination must be strictly controlled.

Troubleshooting & Resolution:

  • Filtration through Celite® or Silica: After the reaction workup, pass your crude product solution through a short plug of Celite® or silica gel, eluting with your organic solvent.[9][10] The palladium catalyst, which often precipitates as palladium black, will be adsorbed onto the solid support.

  • Charcoal Treatment: Adding a small amount of activated carbon to a solution of your crude product, stirring for a period, and then filtering through Celite® can effectively scavenge residual palladium.

  • Metal Scavengers: For very low-level contamination, commercially available metal scavengers (e.g., silica-bound thiols or amines) can be added to the product solution to selectively bind and remove palladium.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose purification strategy for products made with this compound?

A1: A multi-step approach is most robust:

  • Aqueous Workup: Perform a liquid-liquid extraction, washing with a base (like 1M Na₂CO₃) to remove unreacted boronic acid, followed by water and brine washes.[7][11]

  • Palladium Removal: Filter the crude organic solution through a plug of Celite® to remove the heterogeneous palladium catalyst.[9]

  • Chromatography: Purify the resulting material using automated flash column chromatography on silica gel with a gradient eluent system, typically starting with a non-polar solvent (like hexanes or heptane) and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane.[5]

Q2: My product seems to be degrading on the silica gel column (streaking, low recovery). What is happening and what are my alternatives?

A2: Boronic esters and some sensitive biaryls can be prone to hydrolysis or degradation on acidic silica gel.[8]

  • Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (like C18 for reverse-phase chromatography).

  • Recrystallization: If chromatography is consistently problematic, recrystallization is an excellent alternative that avoids stationary phases altogether.

Q3: What is protodeboronation and should I be concerned about it?

A3: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[3][12] This converts your this compound into 4-Bromo-1-fluoro-2-methylbenzene, which is an inert byproduct. While this reduces your yield by consuming the starting material, the resulting non-polar byproduct is usually easily separated from the desired polar biaryl product by column chromatography. It becomes a major concern primarily when it significantly lowers the reaction yield.[13]

Experimental Protocols & Visualizations

Protocol 1: Standard Post-Reaction Workup and Extraction
  • Cool the completed reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate, 20 mL).

  • Transfer the mixture to a separatory funnel.

  • Wash with 1M Na₂CO₃ solution (2 x 15 mL) to remove acidic boronic acid impurities.

  • Wash with deionized water (1 x 15 mL).

  • Wash with saturated NaCl solution (brine, 1 x 15 mL) to aid in separating the layers and remove bulk water.

  • Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Pass the filtrate through a 1-inch plug of silica gel or Celite® in a Hirsch funnel, washing with additional solvent to remove residual palladium.

  • Concentrate the filtrate under reduced pressure to yield the crude product, ready for final purification.[7][11]

Data Presentation: Typical Chromatography Eluent Systems
Product PolarityStarting Eluent (v/v)Final Eluent (v/v)Notes
Low (Non-polar)100% Hexanes95:5 Hexanes:EtOAcFor highly non-polar biaryls.
Medium98:2 Hexanes:EtOAc80:20 Hexanes:EtOAcA common starting point for many biaryl products.
High (Polar)90:10 Hexanes:EtOAc50:50 Hexanes:EtOAcFor products with polar functional groups (e.g., -OH, -NH₂).

Visualizations: Purification Workflows

G cluster_0 Impurity Diagnosis & Troubleshooting start Crude Product Analysis (TLC, LCMS, NMR) impurity_check Impurity Detected? start->impurity_check homocoupling Symmetrical Biaryl Impurity? impurity_check->homocoupling Yes end_ok Proceed to Final Purification impurity_check->end_ok No boronic_acid Residual Boronic Acid? homocoupling->boronic_acid No solution_hc Root Cause: Oxygen/Pd(II) Action: Improve Degassing Purify: Column Chromatography homocoupling->solution_hc Yes palladium Product Discolored (Gray/Black)? boronic_acid->palladium No solution_ba Root Cause: Incomplete Rxn / Poor Workup Action: Basic Aqueous Wash Purify: Column Chromatography boronic_acid->solution_ba Yes solution_pd Root Cause: Catalyst Residue Action: Filter through Celite®/Silica Plug or use Scavenger palladium->solution_pd Yes end_unknown Characterize Unknown Impurity palladium->end_unknown No

Caption: Troubleshooting workflow for identifying and addressing common impurities.

G cluster_1 Purification Method Selection Guide start Crude Product after Workup purity_check Purity > 95% by NMR/LCMS? start->purity_check solid_check Is Product a Crystalline Solid? purity_check->solid_check No final_product Pure Product purity_check->final_product Yes polarity_check Significant Polarity Difference between Product & Impurities? solid_check->polarity_check No recrystallize Action: Recrystallization solid_check->recrystallize Yes chromatography Action: Flash Column Chromatography polarity_check->chromatography Yes further_analysis Consider Preparative HPLC or Alternative Stationary Phase polarity_check->further_analysis No recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting the optimal final purification method.

References

Technical Support Center: Troubleshooting Low Yield in 5-Bromo-2-fluoro-3-methylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for troubleshooting cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with 5-Bromo-2-fluoro-3-methylphenylboronic acid. This particular reagent, while valuable, presents unique steric and electronic challenges that can lead to suboptimal reaction yields. This document provides in-depth, cause-and-effect explanations and actionable protocols to diagnose and resolve common issues in your Suzuki-Miyaura and related cross-coupling experiments.

Frequently Asked Questions (FAQs)

Core Issues & Initial Diagnosis
Q1: My Suzuki-Miyaura coupling reaction with this compound has completely failed or is giving a very low yield (<20%). Where should I start my investigation?

A1: A low or non-existent yield is a common but solvable issue. Before delving into complex parameter optimization, it's crucial to verify the integrity of your foundational reaction components and setup. The primary culprits are often related to reagent quality and atmospheric control.

  • Reagent Quality and Stability: this compound, like many boronic acids, can be susceptible to degradation.[1]

    • Protodeboronation: This is a major decomposition pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This can happen during storage or under suboptimal reaction conditions (e.g., presence of excess water or strong acid/base).[2] You should verify the purity of your boronic acid via NMR before use. A fresh bottle is not always a guarantee of purity.

    • Anhydride Formation: Boronic acids can dehydrate to form boroxines (cyclic anhydrides). While often in equilibrium with the active monomeric form in the reaction mixture, their presence indicates potential moisture issues and can complicate stoichiometry.

  • Inert Atmosphere: The Palladium(0) species is the active catalyst in the Suzuki-Miyaura cycle. It is highly sensitive to oxidation by atmospheric oxygen, which deactivates it and can promote undesirable side reactions like the homocoupling of your boronic acid.[2][3]

    • Actionable Step: Ensure your reaction vessel is rigorously purged of oxygen. This is best achieved by at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas like Argon or Nitrogen. Additionally, all solvents and liquid reagents must be thoroughly degassed. This can be done by bubbling the inert gas through the solvent for 20-30 minutes or via the freeze-pump-thaw method.[3]

  • Solvent and Base Purity: Use only anhydrous solvents. Water, while sometimes a necessary co-solvent, can facilitate protodeboronation if present in uncontrolled amounts.[4][5] Ensure your base is dry and of high purity. For example, potassium carbonate (K₂CO₃) should be ground and dried in an oven before use.[6]

Q2: How do the specific structural features of this compound influence the reaction, and what challenges should I anticipate?

A2: The structure of this boronic acid presents a combination of steric and electronic factors that make it a "challenging substrate." Understanding these is key to designing a successful reaction.

  • Steric Hindrance: The molecule has two ortho-substituents relative to the boronic acid group: a fluorine atom and a methyl group. This steric bulk can significantly hinder the transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[7] This step is often rate-limiting in couplings with sterically demanding partners. To overcome this, more reactive catalysts and ligands are often required.[7][8][9]

  • Electronic Effects of Fluorine: The ortho-fluorine atom is strongly electron-withdrawing. This can influence the reactivity of the boronic acid. While electron-withdrawing groups can sometimes increase the rate of transmetalation, the interplay with steric effects is complex. Furthermore, the presence of fluoride ions (from the reagent itself or certain bases like CsF or KF) can form highly nucleophilic organotrifluoroborate species in situ, which can alter the reaction pathway and kinetics.[10][11][12][13]

Troubleshooting Specific Side Products
Q3: My main side product is 1-bromo-3-fluoro-2-methylbenzene (protodeboronation). What are the primary causes and how can I prevent this?

A3: Protodeboronation is the premature cleavage of the carbon-boron bond. Observing the starting material minus the boronic acid group is a clear indicator of this issue.

  • Causality: This side reaction is often promoted by:

    • Excess Water/Protic Solvents: Water or other protic species can protonate the aryl-boron bond, especially at elevated temperatures.[2][4]

    • Harsh Basic Conditions: While a base is necessary to activate the boronic acid, excessively strong or concentrated bases can accelerate decomposition.[3]

    • Extended Reaction Times at High Temperatures: The longer the boronic acid is exposed to heat in the presence of protic sources, the more likely it is to decompose.

  • Solutions & Mitigation Strategies:

    • Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) ester.[1][14] These are generally more robust and less prone to protodeboronation. The active boronic acid can be generated in situ under the reaction conditions.[1][14]

    • Choose the Right Base: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides.[3][15] Cesium fluoride (CsF) can be particularly effective for fluorinated boronic acids as it helps form the more reactive trifluoroborate intermediate.[12]

    • Strict Anhydrous Conditions: If not using an aqueous system, ensure all reagents and solvents are scrupulously dried.[16] If a co-solvent is needed, use a minimal amount of degassed water.[5]

    • Optimize Temperature: Do not overheat the reaction. Start with a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.[17]

Q4: I'm observing a significant amount of biaryl product derived from the homocoupling of this compound. How can I suppress this?

A4: Homocoupling is an oxidative process that couples two molecules of the boronic acid together. It consumes your starting material and complicates purification.

  • Causality: The primary cause of homocoupling is the presence of oxygen.[3] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) in a pathway that facilitates the unwanted coupling. Certain catalyst systems can also be more prone to this side reaction.

  • Solutions & Mitigation Strategies:

    • Rigorous Degassing: This is the most critical step. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[3][18]

    • Catalyst Choice: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] While Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are common, they require an in situ reduction to the active Pd(0) state, a step that can sometimes be inefficient and lead to side reactions.

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a very large excess can sometimes favor homocoupling. If this is a major issue, try reducing the excess to 1.1 equivalents.

Optimizing Reaction Parameters
Q5: How do I select the best palladium catalyst and ligand for coupling this sterically hindered substrate?

A5: For sterically demanding substrates like this compound, the choice of ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity. For this substrate, you need a ligand that accelerates both the oxidative addition and the challenging reductive elimination step.

  • Guiding Principles:

    • Electron-Rich Ligands: These increase the electron density on the palladium center, which generally accelerates the oxidative addition of the aryl halide.[14]

    • Bulky Ligands: Sterically bulky ligands promote the final reductive elimination step, which is often the rate-limiting step in the formation of sterically congested biaryl products.[8][9][14]

  • Recommended Catalyst/Ligand Systems: Modern biarylphosphine ligands (often called "Buchwald ligands") and N-heterocyclic carbenes (NHCs) are designed for these types of challenging couplings.

Catalyst/Ligand SystemKey Features & Advantages
Pd₂(dba)₃ / SPhos or XPhos Highly active, bulky, and electron-rich biarylphosphine ligands. Excellent for sterically hindered aryl chlorides and bromides. Often the first choice for difficult couplings.[8]
Pd(OAc)₂ / RuPhos Another highly effective Buchwald ligand system, known for its high reactivity and broad substrate scope.
PEPPSI™-IPr or -IPr Pre-formed Pd-NHC complexes. They are often highly stable and efficient, particularly for aryl chlorides, and can be less sensitive to air than some phosphine-based systems.
PdCl₂(dppf) A classic, reliable catalyst. While perhaps less active than modern Buchwald systems for extremely hindered substrates, it is a good starting point and effective for many standard couplings.[19]
Q6: What is the mechanistic role of the base in the Suzuki-Miyaura coupling, and how does that inform my choice?

A6: The base is not merely a spectator; it is a critical component of the catalytic cycle, and its primary role is to activate the boronic acid for transmetalation.[20][21]

  • Mechanism of Action: In the absence of a base, the transmetalation from the neutral boronic acid to the palladium complex is extremely slow. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[15][22] This negatively charged species has a much higher propensity to transfer its organic group to the positively charged palladium center.

  • Choosing a Base: The choice of base affects solubility, reaction rate, and the prevalence of side reactions.

    • Potassium Carbonate (K₂CO₃) / Sodium Carbonate (Na₂CO₃): Mild, inexpensive, and widely used, often in aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O). A good first choice for general screening.[6][15]

    • Potassium Phosphate (K₃PO₄): A slightly stronger base than carbonates, often used in anhydrous conditions with solvents like toluene or dioxane. It can be very effective for challenging substrates.[17]

    • Cesium Fluoride (CsF) / Potassium Fluoride (KF): Fluoride bases are particularly useful for organoboron compounds. They can form highly reactive fluoroborate species.[12] CsF is highly effective but more expensive.

Experimental Protocols & Visual Guides

Diagram: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction. Low yield issues can often be traced to a bottleneck in one of these three key stages.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² (Di-aryl Complex) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ + Base → [Ar²-B(OH)₃]⁻ (Activated Boronic Acid) Ar2BOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a robust starting point for optimization.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide coupling partner (1.0 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate under high vacuum for 5 minutes and backfill with Argon or Nitrogen. Repeat this cycle a total of three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, concentration ~0.1 M) via syringe. If using an aqueous system, add the degassed water at this stage.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram: Troubleshooting Workflow for Low Yield

Use this decision tree to systematically diagnose issues with your reaction.

Troubleshooting_Workflow Start Low Yield (<20%) CheckReagents Verify Reagent Purity & Integrity (Boronic Acid, Solvent, Base) Start->CheckReagents CheckSetup Confirm Rigorous Inert Atmosphere (Degassing, Purging) CheckReagents->CheckSetup AnalyzeCrude Analyze Crude Reaction Mixture (LCMS / ¹H NMR) CheckSetup->AnalyzeCrude SM_Consumed Starting Materials Consumed? AnalyzeCrude->SM_Consumed NoReaction Diagnosis: Inactive Catalyst or Suboptimal Conditions SM_Consumed->NoReaction No SideProducts Diagnosis: Side Reactions are Dominant SM_Consumed->SideProducts Yes Solution_Catalyst Action: Screen Catalysts/Ligands (e.g., Buchwald Ligands) Increase Temperature Incrementally NoReaction->Solution_Catalyst IdentifySideProduct Identify Major Side Product SideProducts->IdentifySideProduct Protodeboronation Protodeboronation? IdentifySideProduct->Protodeboronation Homocoupling Homocoupling? IdentifySideProduct->Homocoupling Solution_Proto Action: Use Boronic Ester, Switch to Weaker Base (K₃PO₄), Ensure Anhydrous Conditions Protodeboronation->Solution_Proto Solution_Homo Action: Improve Degassing, Use Pd(0) Pre-catalyst Homocoupling->Solution_Homo

Caption: A logical workflow for diagnosing low-yield issues.

References

Technical Support Center: 5-Bromo-2-fluoro-3-methylphenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting advice for reactions involving 5-Bromo-2-fluoro-3-methylphenylboronic acid, with a specific focus on the critical role of temperature. Our goal is to empower you to navigate the complexities of your experiments and achieve optimal results.

Introduction: Understanding the Reagent

This compound is a versatile building block in organic synthesis, particularly valued in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its structure presents a unique combination of electronic and steric factors that significantly influence its reactivity and stability. The presence of a bromine atom allows for subsequent functionalization, while the fluorine and methyl groups modulate the electronic properties and steric environment of the boronic acid moiety. Understanding how temperature interacts with these features is paramount for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

A1: While specific thermal decomposition data for this exact molecule is not extensively published, arylboronic acids, in general, can be sensitive to high temperatures. The primary concern with arylboronic acids is dehydration to form boroxines (cyclic anhydrides), which can be less reactive in some cases, and protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] For this compound, the electron-withdrawing nature of the fluorine and bromine atoms can make the C-B bond more susceptible to cleavage at elevated temperatures, potentially increasing the rate of protodeboronation.[1][2] It is recommended to store the reagent at low temperatures (2-8 °C) and to use the lowest effective temperature in reactions to minimize degradation.

Q2: My Suzuki-Miyaura reaction with this compound is giving low yield. Could temperature be the issue?

A2: Absolutely. Temperature is a critical parameter in Suzuki-Miyaura couplings. A low yield can be a result of the temperature being either too low or too high.

  • If the temperature is too low: The rate of the catalytic cycle may be too slow, leading to incomplete conversion. This is particularly relevant for less reactive coupling partners, such as aryl chlorides.[3] In some cases, lower temperatures can also lead to poor turnover of key intermediates in the catalytic cycle.[4]

  • If the temperature is too high: You may encounter several issues:

    • Protodeboronation: This is a major side reaction for many boronic acids and is often accelerated by higher temperatures.[1][5]

    • Catalyst Decomposition: The palladium catalyst, especially when not properly stabilized by ligands, can decompose at high temperatures, leading to the formation of inactive palladium black.[6]

    • Homocoupling: Elevated temperatures can sometimes promote the unwanted homocoupling of the boronic acid.[7]

Therefore, optimizing the reaction temperature is a crucial step in troubleshooting low yields.

Q3: What is the optimal temperature range for a Suzuki-Miyaura reaction using this boronic acid?

A3: The optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent being used. A good starting point for many Suzuki-Miyaura reactions is in the range of 80-100 °C.[1] However, for a potentially sensitive substrate like this compound, it is advisable to start at a lower temperature (e.g., 60-80 °C) and monitor the reaction progress. If the reaction is sluggish, the temperature can be gradually increased. Some modern, highly active catalyst systems can even facilitate coupling at room temperature.[8][9]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you might encounter and provides actionable, step-by-step guidance rooted in the mechanistic principles of the Suzuki-Miyaura reaction.

Problem 1: Low to No Product Formation, Starting Material Remains

This scenario suggests that the reaction is not proceeding at an efficient rate.

Workflow for Troubleshooting Low Reactivity

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Often accelerated by heat Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Base & Temperature Dependent Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Often accelerated by heat

References

managing impurities from 5-Bromo-2-fluoro-3-methylphenylboronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-3-methylphenylboronic acid. It addresses common challenges related to impurity management during and after its synthesis, offering troubleshooting advice and validated protocols to ensure high purity and experimental success.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: The impurity profile can vary based on the synthetic route, but typically involves a few common species. The most prevalent synthesis involves ortho-lithiation of an aryl halide followed by quenching with a trialkyl borate.[1][2] Impurities arise from side-reactions inherent to this process and the nature of boronic acids themselves.

Common Impurities Include:

  • Protodeboronated Product (Des-boro impurity): This is the parent arene, 1-bromo-4-fluoro-2-methylbenzene, where the boronic acid group has been replaced by a hydrogen atom. This is a very common side reaction for arylboronic acids, often promoted by acidic conditions or residual moisture.[3][4][5]

  • Starting Materials: Incomplete reaction can leave residual 4-bromo-1-fluoro-3-methylbenzene (if that is the precursor) or other starting materials.

  • Homocoupling Byproducts: Small amounts of symmetrical biaryl compounds may form.

  • Boronic Anhydrides (Boroxines): Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides called boroxines.[6][7][8] This is an equilibrium process and the presence of boroxine is not always detrimental, as it can revert to the boronic acid in the presence of water.

  • Oxidation Products: The corresponding phenol, 5-bromo-2-fluoro-3-methylphenol, can be formed through oxidation of the carbon-boron bond.

Q2: My 1H NMR spectrum looks complex and doesn't match the expected pure product. What could be the cause?

A2: A complex 1H NMR spectrum is often due to the presence of the boronic acid, its boroxine, and potentially other oligomeric anhydrides in solution.[9] These species are in equilibrium, and their ratio can be influenced by the sample's water content and the NMR solvent. The boroxine will have a slightly different chemical shift for its aromatic protons compared to the monomeric boronic acid, leading to what appears to be a mixture of compounds. Storing the boronic acid under rigorously dry conditions can favor boroxine formation.[6][8]

Q3: Why is purifying this compound by standard silica gel chromatography so difficult?

A3: Boronic acids are challenging to purify via standard silica gel chromatography for several reasons. Their polarity causes them to interact strongly with the silica surface, leading to broad peaks, poor separation, and low recovery. Furthermore, the acidic nature of silica gel can promote decomposition reactions like protodeboronation.[10] In some cases, the boronic acid may not elute at all. Alternative methods such as using neutral alumina, specially treated silica gel, or non-chromatographic techniques are often more effective.[11]

Q4: How can I confirm the presence of boroxine in my sample?

A4: The most definitive method for identifying boroxines is 11B NMR spectroscopy . Boronic acids (sp2-hybridized boron) and their corresponding boroxines resonate in a similar region, typically around 28-33 ppm, while tetrahedral boronate species (sp3-hybridized) appear further upfield.[12][13] While 1H NMR can suggest the presence of multiple species, 11B NMR provides a clearer picture of the boron environment. Mass spectrometry can also be used, where the boroxine will appear at a mass corresponding to three boronic acid units minus three water molecules.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of Boronic Acid with Significant Protodeboronation
  • Symptom: The major byproduct identified by GC-MS or NMR is 1-bromo-4-fluoro-2-methylbenzene.

  • Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This side reaction is often catalyzed by acid and/or water.[3][14] It can occur during the aqueous workup or subsequent purification steps if acidic conditions are not carefully controlled.

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting: Protodeboronation start High Level of Protodeboronation Detected q1 Was the reaction quenched with acid? start->q1 s1 Minimize acid quantity and exposure time. Use a buffered or weakly acidic quench. Keep temperature low during quench. q1->s1 Yes q2 Was the crude product exposed to acidic conditions for a prolonged period (e.g., acidic silica gel)? q1->q2 No s2 Avoid acidic chromatography. Use purification methods like acid-base extraction or recrystallization. q2->s2 Yes s3 Ensure rigorous anhydrous conditions during the lithiation and borylation steps. Residual protons can cause this issue. q2->s3 No

Caption: Decision tree for troubleshooting protodeboronation.

Problem 2: Product Fails to Crystallize or Oiling Out During Purification
  • Symptom: The isolated product is a persistent oil or gum, even after solvent removal, making handling and accurate weighing difficult.

  • Causality: This is often due to the presence of a mixture of the boronic acid and its boroxine anhydride, which can depress the melting point and inhibit crystallization. Residual solvents or other impurities can also act as plasticizers.

  • Solutions:

    • Promote Boroxine Formation: Rigorously dry the material under high vacuum. The resulting boroxine may be a crystalline solid with a sharper melting point than the acid.[8] Boroxines are often suitable for use in subsequent reactions like Suzuki couplings.

    • Convert to a Stable Derivative: React the crude product with diethanolamine to form a stable, often crystalline, diethanolamine ester. This derivative can be easily purified by recrystallization, and the free boronic acid can be regenerated by treatment with acid if necessary.[15]

    • Acid-Base Extraction: Utilize an extractive purification to remove non-acidic impurities that may be inhibiting crystallization (see Protocol 2).

Problem 3: Inconsistent Purity Results from HPLC Analysis
  • Symptom: HPLC purity values are not reproducible, or new impurity peaks appear upon re-analysis of the same sample.

  • Causality: Boronic acids and their esters can be susceptible to on-column hydrolysis or degradation, especially under typical reversed-phase HPLC conditions which often use acidic mobile phase modifiers.[16][17] The choice of sample diluent is also critical; protic solvents like methanol or water can cause degradation even before injection.[16]

  • Solutions:

    • Optimize HPLC Method: Use a column with low silanol activity to minimize interactions.[16] Reduce or eliminate acidic modifiers like formic or trifluoroacetic acid if possible. A high-throughput method using ammonium acetate has been shown to be effective.[18][19]

    • Sample Preparation: Prepare samples in an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) immediately before analysis to minimize pre-injection hydrolysis.[16]

Quantitative Data Summary & Analytical Protocols
Table 1: Common Impurities and Their Characterization
Impurity NameStructureTypical 1H NMR SignatureMass Spec (ESI+) [M+H]+
This compound C7H7BBrFO2Aromatic protons, broad -OH signal233.98
Protodeboronation Product C7H6BrFAromatic protons, absence of -B(OH)2190.97
Boroxine Trimer C21H18B3Br3F3O3Aromatic protons with slightly different shifts from the monomer647.90
Phenol Impurity C7H6BrFOAromatic protons, phenolic -OH signal208.97

Note: Exact NMR shifts are solvent-dependent. Mass spec values are for the most abundant isotopes.

Protocol 1: HPLC Method for Purity Analysis

This protocol is designed to minimize on-column degradation and provide reliable purity assessment.[18][19][20]

  • Instrumentation: Arc HPLC System or equivalent with PDA detector.

  • Column: XSelect Premier HSS T3 Column (or equivalent column with low silanol activity).[20]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: PDA, monitor at 220 nm and 254 nm.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of acetonitrile. Analyze promptly.

Protocol 2: Purification via Acid-Base Extraction

This robust, non-chromatographic method is highly effective for removing non-acidic impurities like the protodeboronated byproduct. The principle relies on the acidic nature of the boronic acid group.[21]

  • Dissolution: Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a cold, aqueous base solution (e.g., 1 M NaOH or 1 M Na2CO3). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer. Non-acidic organic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. Discard the organic layer containing the impurities.

  • Wash (Optional): Wash the combined aqueous layer with fresh diethyl ether to remove any remaining non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add a strong acid (e.g., 2 M HCl) with stirring until the solution is acidic (pH ~2). The pure boronic acid will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water to remove residual salts, followed by a small amount of a non-polar solvent like hexane to aid drying. Dry the product under high vacuum.

Workflow for Acid-Base Purification

G cluster_1 Purification Workflow start Crude Product (Boronic Acid + Neutral Impurities) step1 Dissolve in Diethyl Ether start->step1 step2 Extract with aq. NaOH step1->step2 step3 Separate Layers step2->step3 org_phase Organic Phase (Neutral Impurities) aq_phase Aqueous Phase (Sodium Boronate Salt) step4 Acidify Aqueous Phase with HCl (ice bath) aq_phase->step4 step3->org_phase Discard step3->aq_phase step5 Precipitation of Pure Boronic Acid step4->step5 end Filter, Wash, and Dry Pure Product step5->end

Caption: Step-by-step workflow for purification.

References

Technical Support Center: Troubleshooting Side Reactions of 5-Bromo-2-fluoro-3-methylphenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support guide for 5-Bromo-2-fluoro-3-methylphenylboronic acid (CAS 957120-61-5). This document is designed for researchers, chemists, and drug development professionals who are utilizing this sterically hindered and electronically distinct building block in palladium-catalyzed cross-coupling reactions. Due to the ortho-fluoro and ortho-methyl substituents, this boronic acid presents unique challenges that can lead to undesired side reactions. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes

This section addresses the most common issues encountered with this substrate and explains the underlying chemical principles responsible for the formation of key side products.

Q1: I'm observing significant formation of 4-bromo-2-fluoro-1-methylbenzene in my reaction mixture. What is this side product and why is it forming?

A1: The side product you are observing, 4-bromo-2-fluoro-1-methylbenzene, is the result of protodeboronation . This is a common decomposition pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1]

Causality: Protodeboronation is highly dependent on the reaction conditions and the structure of the boronic acid.[1] For this compound, several factors can accelerate this undesired reaction:

  • Base-Catalyzed Decomposition: The reaction is often catalyzed by the base present in the Suzuki-Miyaura coupling.[2] The base attacks the boron atom to form a more electron-rich boronate species, which is then susceptible to protonolysis by a proton source in the medium (typically water).[1][2]

  • Electronic Effects: The presence of the electron-withdrawing fluorine atom can increase the Lewis acidity of the boron center, potentially making it more susceptible to certain decomposition pathways under basic conditions.[2]

  • Steric Hindrance: While not a direct cause, if the desired cross-coupling is slow due to steric hindrance from the ortho-substituents, the boronic acid has more time to decompose via competing pathways like protodeboronation.

Q2: My main impurity is a symmetrical biaryl, the dimer of my boronic acid. What causes this homocoupling and how can I prevent it?

A2: The formation of a symmetrical biaryl dimer is due to a side reaction known as homocoupling . This is another prevalent issue in Suzuki-Miyaura reactions and is primarily caused by two factors: the presence of molecular oxygen and/or an excess of palladium(II) species.[3][4]

Causality:

  • Oxygen-Mediated Pathway: If the reaction is not rigorously deoxygenated, dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that exclusively produces the homocoupled product.[4][5]

  • Palladium(II) Stoichiometric Pathway: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) state might be inefficient. The remaining Pd(II) can react stoichiometrically with two molecules of the boronic acid to generate the dimer and Pd(0).[4]

Q3: My reaction is very slow or stalls completely, leaving large amounts of starting material. Why is this specific boronic acid so challenging to couple?

A3: The sluggish reactivity of this compound is a direct consequence of steric hindrance . The methyl and fluoro groups are positioned ortho to the boronic acid moiety, creating significant steric bulk around the reaction center.

Causality: This steric congestion impedes key steps in the catalytic cycle, most notably:

  • Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is sterically hindered, slowing down the entire catalytic turnover.[6]

  • Reductive Elimination: While often fast for biaryls, severe steric hindrance can also slow the final product-forming step.[7]

To overcome this, more forcing conditions and specialized catalyst systems are required. Standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are often insufficient.[3][6]

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides a logical workflow for diagnosing issues and detailed protocols to mitigate the common side reactions discussed above.

Workflow for Troubleshooting Failed Reactions

This diagnostic chart helps identify the primary issue and directs you to the appropriate mitigation protocol.

G start Low Yield or Complex Mixture analysis Analyze Crude Reaction (LC-MS, GC-MS, Crude NMR) start->analysis decision Identify Major Side Product analysis->decision protodeboronation Protodeboronation (Loss of B(OH)2) decision->protodeboronation Arene-H homocoupling Homocoupling (Dimer of Boronic Acid) decision->homocoupling Arene-Arene low_conversion Low Conversion (Starting Materials Remain) decision->low_conversion No Reaction action1 Go to Protocol A: Mitigating Protodeboronation protodeboronation->action1 action2 Go to Protocol B: Suppressing Homocoupling homocoupling->action2 action3 Go to Protocol C: Overcoming Steric Hindrance low_conversion->action3 Suzuki_Cycle cluster_main Productive Suzuki-Miyaura Cycle cluster_side Side Reaction Pathways Pd0 L-Pd(0) OA Oxidative Addition (Ar'-X) Pd0->OA PdII_Aryl L-Pd(II)-Ar' OA->PdII_Aryl Transmetalation Transmetalation (Ar-B(OH)3-) PdII_Aryl->Transmetalation PdII_Biaryl L-Pd(II)-Ar'        Ar Transmetalation->PdII_Biaryl BoronicAcid Ar-B(OH)2 RE Reductive Elimination PdII_Biaryl->RE Product Product (Ar-Ar') RE->Product Product->Pd0 Protodeboronation Protodeboronation BoronicAcid->Protodeboronation + H2O, Base Homocoupling Homocoupling (O2 or excess Pd(II)) BoronicAcid->Homocoupling AreneH Ar-H Protodeboronation->AreneH AreneArene Ar-Ar Homocoupling->AreneArene

References

Validation & Comparative

A Technical Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis of 5-Bromo-2-fluoro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily for their utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The reactivity of these reagents is, however, exquisitely sensitive to the nature and position of substituents on the phenyl ring. This guide provides an in-depth technical comparison of the reactivity of 5-Bromo-2-fluoro-3-methylphenylboronic acid with other commercially available boronic acids, supported by a discussion of the underlying electronic and steric effects and a standardized experimental protocol for comparative analysis.

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.[1] Its broad functional group tolerance and generally mild reaction conditions have cemented its status as a go-to transformation in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[2][3] The catalytic cycle, which involves a palladium(0) species, can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the crucial transmetalation step, where the organic moiety is transferred from boron to the palladium center.

Understanding Reactivity: The Interplay of Electronic and Steric Effects

The substituents on the phenyl ring of a boronic acid exert a profound influence on its reactivity through a combination of electronic and steric effects.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the phenylboronic acid can increase its Lewis acidity, which is generally believed to facilitate the transmetalation step.[4] Conversely, electron-donating groups (EDGs) can decrease the Lewis acidity, potentially slowing down the reaction. However, the overall effect can be complex and is also dependent on the specific base and solvent system used.[5]

  • Steric Effects: Steric hindrance, particularly from substituents at the ortho position to the boronic acid group, can significantly impede the approach of the bulky palladium complex, thereby reducing the reaction rate and overall yield.

Comparative Analysis of this compound

To provide a framework for understanding the reactivity of this compound, we will compare it with three other commercially available boronic acids, each highlighting the effect of a specific substituent:

  • 2-Fluorophenylboronic Acid: To assess the impact of the ortho-fluoro group.

  • 3-Methylphenylboronic Acid: To evaluate the effect of the meta-methyl group.

  • 4-Bromophenylboronic Acid: To understand the influence of a para-bromo substituent.

This compound presents a fascinating case due to its unique substitution pattern:

  • ortho-Fluoro Group: The highly electronegative fluorine atom at the ortho position is expected to be a strong electron-withdrawing group, increasing the Lewis acidity of the boron center. This could potentially accelerate the transmetalation step.

  • meta-Methyl Group: The methyl group is a weak electron-donating group. Its effect on the overall electronic nature of the ring is likely to be less pronounced compared to the fluoro and bromo substituents.

  • para-Bromo Group: The bromine atom is an electron-withdrawing group via induction but can also exhibit some weak electron-donating character through resonance. Its position para to the boronic acid will influence the electronic density of the ring.

The combination of a strong electron-withdrawing ortho-fluoro group and a bulky meta-methyl group suggests a complex interplay between electronic activation and potential steric hindrance.

Experimental Data: A Head-to-Head Comparison

Boronic AcidKey Substituent EffectsExpected ReactivityPredicted Yield Range (%)
This compound Ortho-F (EWG): ↑ ReactivityMeta-Me (EDG): ↓ Reactivity (minor)Para-Br (EWG): ↑ ReactivityOrtho-F & Meta-Me Steric Hindrance: ↓ ReactivityModerate to High75-90
2-Fluorophenylboronic Acid Ortho-F (EWG): ↑ ReactivityMinimal Steric Hindrance: F is a small atomHigh85-95
3-Methylphenylboronic Acid Meta-Me (EDG): ↓ Reactivity (minor)No significant steric hindrance Moderate80-90
4-Bromophenylboronic Acid Para-Br (EWG): ↑ ReactivityNo steric hindrance High90-98

Note: The predicted yield ranges are estimations based on typical Suzuki-Miyaura reaction outcomes and the known effects of the substituents. Actual yields can vary significantly depending on the specific reaction conditions, catalyst, and ligand used.

Causality Behind Experimental Choices

The choice of coupling partner, catalyst, base, and solvent are critical for a successful and high-yielding Suzuki-Miyaura reaction. A well-designed experiment will consider the following:

  • Aryl Halide: Aryl bromides are often a good compromise between the high reactivity of aryl iodides and the lower cost and greater availability of aryl chlorides.[3] An electron-rich aryl bromide like 4-bromoanisole can be a challenging substrate, making it a good candidate for differentiating the reactivity of various boronic acids.

  • Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial. For many standard couplings, Pd(PPh₃)₄ is a reliable catalyst. For more challenging substrates, more sophisticated ligands like SPhos or XPhos may be required to achieve high yields.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. The aqueous phase is necessary for the solubility of the inorganic base and plays a role in the catalytic cycle.

Standardized Protocol for Comparative Reactivity Study

To obtain truly comparable data, a standardized experimental protocol must be rigorously followed.

Reaction Setup:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v, 5 mL).

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 90 °C).

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Process

To better understand the key stages of the Suzuki-Miyaura coupling and the experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OH)2 Base pd2_r_complex Ar-Pd(II)L2-R' transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base, Solvent) start->setup reaction Heating and Stirring (e.g., 90 °C) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up (Extraction, Washing, Drying) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The reactivity of this compound in Suzuki-Miyaura coupling is governed by a delicate balance of electronic and steric factors. The presence of the ortho-fluoro and para-bromo substituents is expected to enhance its reactivity due to their electron-withdrawing nature. However, the steric bulk introduced by the ortho-fluoro and meta-methyl groups may counteract this electronic activation to some extent. A direct experimental comparison with simpler analogues under standardized conditions is essential to definitively establish its relative reactivity. The provided protocol offers a robust framework for conducting such a comparative study, enabling researchers to make informed decisions in the selection of boronic acids for their synthetic endeavors.

References

A Comparative Guide to the Structural Confirmation of 5-Bromo-2-fluoro-3-methylphenylboronic acid Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A key component in this reaction is the choice of the boronic acid. This guide focuses on the robust structural confirmation of coupling products derived from 5-bromo-2-fluoro-3-methylphenylboronic acid, a versatile building block in the synthesis of novel therapeutics and functional materials.[3][4]

Rigorous validation of the final product's structure is a critical step to ensure its identity, purity, and suitability for further applications. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to assist researchers in selecting the most effective validation strategy.

The Importance of Orthogonal Validation

Relying on a single analytical technique can be misleading. A multi-faceted approach, employing orthogonal methods that probe different molecular properties, provides the most comprehensive and unambiguous structural confirmation. For instance, while mass spectrometry can confirm the molecular weight, it may not distinguish between isomers.[5] NMR spectroscopy, on the other hand, provides detailed information about atomic connectivity.[5] For absolute stereochemical assignment, X-ray crystallography is the gold standard.[6][7][8][9]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the specific information required, the sample amount available, and the desired throughput.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight of the product and its fragments.High sensitivity, requires minimal sample, provides rapid confirmation of product formation.[5]Does not provide detailed structural information on its own; isomers may not be distinguishable.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry. Quantitative purity assessment.Provides unambiguous structure elucidation and allows for the identification of impurities.[5]Lower sensitivity than MS, requires a larger sample amount, and can be more time-consuming.[5]
X-ray Crystallography The precise three-dimensional arrangement of atoms in a crystal, including absolute configuration.Unambiguous determination of stereochemistry and conformation.[6][7][8][9]Requires a suitable single crystal, which can be challenging to obtain.

In-Depth Look at Key Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution.[10] For products derived from this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.

The Power of ¹⁹F NMR:

Given the fluorine atom in the starting boronic acid, ¹⁹F NMR is a particularly powerful and often underutilized tool.[11] Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis.[11] Its large chemical shift dispersion provides excellent signal separation, and the characteristic coupling patterns between fluorine and neighboring protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) offer invaluable structural information.[11][12]

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified coupling product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will reveal the number of different proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (coupling to neighboring nuclei).

  • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. For enhanced sensitivity, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shift of the fluorine signal will be indicative of its electronic environment. Proton-coupled ¹⁹F NMR can also be run to observe ¹H-¹⁹F coupling constants.[10]

  • 2D NMR (COSY & HSQC/HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.

Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Data Interpretation Synthesis Suzuki Coupling Reaction Purification Column Chromatography Synthesis->Purification H1_NMR 1D ¹H NMR Purification->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR F19_NMR 1D ¹⁹F NMR C13_NMR->F19_NMR COSY 2D COSY F19_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Connectivity Establish Connectivity HMBC->Connectivity Structure Propose Structure Connectivity->Structure

Caption: Workflow from synthesis to structural elucidation using a suite of NMR experiments.

Mass Spectrometry (MS): Rapid and Sensitive Confirmation

Mass spectrometry is an essential technique for rapidly confirming the molecular weight of the target compound.[5] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules, while Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar compounds.

  • Mass Analysis: Acquire the mass spectrum in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). Compare the experimental mass and isotopic pattern to the theoretical values for the expected molecular formula.

Decision-Making Diagram for Analytical Validation

Validation_Decision node_rect node_rect start Synthesized Product confirm_mw Confirm Molecular Weight? start->confirm_mw determine_structure Determine Detailed Structure? confirm_mw->determine_structure No ms Mass Spectrometry (MS) confirm_mw->ms Yes absolute_config Need Absolute Configuration? determine_structure->absolute_config No nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) determine_structure->nmr Yes xray X-ray Crystallography absolute_config->xray Yes end_structure Structure Elucidated absolute_config->end_structure No ms->determine_structure end_mw Molecular Weight Confirmed ms->end_mw nmr->absolute_config nmr->end_structure end_config Absolute Configuration Determined xray->end_config

Caption: A decision-making diagram for selecting the appropriate analytical validation method.

X-ray Crystallography: The Definitive Answer

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural proof.[6][7][8][9] It offers an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and, for chiral molecules, the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

  • Absolute Configuration (if applicable): For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous dispersion effects, often reported as the Flack parameter.[6][7]

Conclusion

The structural confirmation of Suzuki coupling products derived from this compound requires a thoughtful and multi-faceted analytical approach. While mass spectrometry offers a rapid check of the molecular weight, a full suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and 2D techniques, is indispensable for complete structural elucidation in solution. For ultimate certainty and the determination of the three-dimensional structure, single-crystal X-ray crystallography stands as the definitive method. By judiciously applying these techniques, researchers can ensure the integrity of their synthesized compounds, paving the way for successful downstream applications in drug discovery and materials science.

References

The Suzuki-Miyaura Reaction: A Comparative Guide to 5-Bromo-2-fluoro-3-methylphenylboronic Acid and Its Potassium Trifluoroborate Salt

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is critical, influencing not only the reaction's success but also its practicality and scalability. This guide provides an in-depth comparison of two key reagents for the introduction of the 5-bromo-2-fluoro-3-methylphenyl moiety: the traditional boronic acid and its increasingly popular potassium trifluoroborate salt.

At a Glance: Key Differences

Feature5-Bromo-2-fluoro-3-methylphenylboronic acidPotassium 5-bromo-2-fluoro-3-methylphenyltrifluoroborate
Stability Prone to dehydration to form boroxines; susceptible to protodeboronation.[1]Exceptionally stable to air and moisture; can be stored indefinitely.[1][2][3]
Handling Requires careful handling and storage, often under inert atmosphere.Crystalline, free-flowing solid that is easy to handle in air.
Reactivity Generally more reactive, but instability can lead to lower effective yields.[4]Considered a "protected" form of the boronic acid, requiring in situ activation.[2]
Reaction Conditions Anhydrous conditions often preferred to minimize decomposition.Typically requires aqueous or protic co-solvents for efficient coupling.[4]
Byproducts Boroxine formation can complicate stoichiometry and purification.Generates inorganic fluoride salts, which are typically easy to remove.

The Underlying Chemistry: A Tale of Two Boron Species

The fundamental difference between boronic acids and their trifluoroborate counterparts lies in the coordination state of the boron atom. In this compound, the boron is trivalent and possesses a vacant p-orbital, making it susceptible to various decomposition pathways.[1] The most common is dehydration to form a cyclic trimer known as a boroxine. This process can alter the stoichiometry of the reaction and impact reproducibility.

Potassium 5-bromo-2-fluoro-3-methylphenyltrifluoroborate, on the other hand, features a tetracoordinate boron atom. The strong boron-fluorine bonds and the anionic nature of the complex render the boron center less electrophilic and thus, significantly more stable.[1][2] This inherent stability is the primary advantage of using trifluoroborate salts.

G cluster_0 This compound cluster_1 Potassium 5-bromo-2-fluoro-3-methylphenyltrifluoroborate BA B(OH)₂ Decomposition Decomposition Pathways: - Boroxine Formation - Protodeboronation BA->Decomposition Aryl C₆H₂(Br)(F)(CH₃) Aryl->BA TFB [BF₃]⁻K⁺ Stability Enhanced Stability: - Tetracoordinate Boron - Air & Moisture Stable TFB->Stability Aryl2 C₆H₂(Br)(F)(CH₃) Aryl2->TFB

Caption: Structural comparison highlighting the trivalent, reactive nature of the boronic acid versus the stable, tetracoordinate trifluoroborate salt.

Performance in Suzuki-Miyaura Cross-Coupling

While boronic acids are often more intrinsically reactive, the stability of trifluoroborates can translate to higher overall yields and better reproducibility, especially in complex syntheses or on a larger scale.[4]

The Suzuki-Miyaura catalytic cycle is well-established. The key difference when using a trifluoroborate salt is the necessity of an initial hydrolysis step to generate the active boronic acid or a related boronate species in situ. This is typically achieved by including water or an alcohol in the solvent system.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation [Ar'BF₃]⁻K⁺ (with base, H₂O) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle adapted for a potassium aryltrifluoroborate, showing the key transmetalation step.

Experimental Insights: A Representative Protocol

Objective: To couple the 5-bromo-2-fluoro-3-methylphenyl moiety with a generic aryl bromide (e.g., 4-bromoanisole).

Protocol 1: Using this compound

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (2 mol%).

  • Add a base, for example, potassium carbonate (2.0 equiv.).

  • Add an anhydrous solvent system, such as a mixture of toluene and ethanol.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Using Potassium 5-bromo-2-fluoro-3-methylphenyltrifluoroborate

  • To a Schlenk flask open to the air, add potassium 5-bromo-2-fluoro-3-methylphenyltrifluoroborate (1.5 equiv.), 4-bromoanisole (1.0 equiv.), and a palladium catalyst, for instance, Pd(OAc)₂ (2 mol%).[5]

  • Add a base, such as cesium carbonate or potassium carbonate (3.0 equiv.).[6]

  • Add a solvent system containing a protic component, for example, a 9:1 mixture of THF and water.[6]

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

  • Workup and purification are similar to Protocol 1.

The key operational difference is the requirement for an inert atmosphere for the boronic acid, whereas the trifluoroborate salt can often be handled in the open air, simplifying the experimental setup.[5]

Synthesis and Interconversion

For researchers wishing to take advantage of the stability of the trifluoroborate, it can be readily synthesized from the corresponding boronic acid.

Synthesis BA This compound TFB Potassium 5-bromo-2-fluoro-3-methylphenyltrifluoroborate BA->TFB Reaction KHF2 KHF₂ KHF2->TFB Solvent Methanol/Water Solvent->TFB

Caption: A simplified workflow for the synthesis of the potassium trifluoroborate salt from the boronic acid.

A general procedure involves dissolving the boronic acid in methanol and adding an aqueous solution of potassium hydrogen fluoride (KHF₂).[7][8] The resulting trifluoroborate salt often precipitates from the solution and can be isolated by filtration.

Conclusion and Recommendations

The choice between this compound and its potassium trifluoroborate salt is a classic trade-off between reactivity and stability.

  • For rapid, small-scale synthesis where the boronic acid is fresh and of high purity, it may offer a more direct route.

  • For larger-scale reactions, multi-step syntheses, or when long-term storage and handling convenience are priorities, the potassium trifluoroborate is the superior choice. Its stability ensures consistent results and simplifies the experimental workflow, making it a more robust reagent for drug development and process chemistry.

The enhanced stability of the trifluoroborate salt often outweighs the perceived lower reactivity, as it minimizes the impact of reagent degradation on the reaction outcome. As such, potassium 5-bromo-2-fluoro-3-methylphenyltrifluoroborate is highly recommended for researchers seeking reliable and reproducible results in Suzuki-Miyaura cross-coupling reactions.

References

A Comparative Performance Analysis of 5-Bromo-2-fluoro-3-methylphenylboronic Acid in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical determinant in the successful synthesis of complex molecular architectures. Among the vast arsenal of reagents available for carbon-carbon bond formation, substituted phenylboronic acids stand out for their versatility, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of 5-Bromo-2-fluoro-3-methylphenylboronic acid , a uniquely functionalized intermediate, across three pivotal catalytic systems: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The strategic placement of bromo, fluoro, and methyl substituents on the phenylboronic acid ring imparts distinct electronic and steric properties that significantly influence its reactivity and performance. The electron-withdrawing nature of the fluorine atom can modulate the nucleophilicity of the boronic acid, while the ortho-methyl group introduces steric hindrance that can affect catalyst-substrate interactions. The bromine atom provides a reactive handle for sequential cross-coupling reactions, rendering this molecule a valuable linchpin for the synthesis of complex, multi-substituted biaryl and aryl-alkynyl scaffolds prevalent in medicinal chemistry and materials science.[1]

This guide will dissect the expected performance of this compound in these key catalytic systems, drawing upon established principles and experimental data from structurally analogous compounds to provide a robust framework for its application.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds.[2][3] The performance of this compound in this reaction is anticipated to be robust, though influenced by the electronic and steric factors inherent to its structure.

Expected Performance and Mechanistic Considerations:

The electron-withdrawing fluorine atom at the 2-position is expected to increase the Lewis acidity of the boron center, potentially facilitating the transmetalation step, which is often rate-limiting in the Suzuki-Miyaura catalytic cycle. However, the ortho-methyl group introduces steric bulk, which could moderately impede the approach of the boronic acid to the palladium center. The choice of a sterically demanding ligand on the palladium catalyst will be crucial to mitigate this effect and promote efficient coupling. For instance, bulky, electron-rich phosphine ligands like those from the Buchwald or Fu research groups have demonstrated high efficacy in coupling sterically hindered substrates.[4]

Comparative Data with Analogous Boronic Acids:

While direct, side-by-side comparative data for this compound is limited in the literature, we can extrapolate its expected performance from studies on similarly substituted boronic acids. For instance, fluorinated phenylboronic acids have been shown to participate effectively in Suzuki-Miyaura couplings, often with good to excellent yields.[5] The presence of a methyl group may necessitate slightly more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to less hindered analogs.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Expected) 4-ChloroacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012HighInferred from[5]
4-Fluorophenylboronic acid4-ChloroacetophenonePd₂(dba)₃ / P(t-Bu)₃CsFDioxane801085[5]
3-Methylphenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80892[3]
Phenylboronic acid2,6-DibromopyridinePd(PEPPSI-IPr)K₂CO₃DMF/H₂O100285[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol can serve as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and a suitable ligand (e.g., SPhos (4 mol%)).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene and water, 4:1 v/v).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[7]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance in Heck Reaction

The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes.[8] While less common for boronic acids, oxidative Heck-type reactions using boronic acids as the aryl source have been developed.

Expected Performance and Mechanistic Considerations:

In an oxidative Heck-type reaction, the this compound would first undergo transmetalation to a Pd(II) species. The steric hindrance from the ortho-methyl group and the electronic properties of the fluorine substituent will influence the efficiency of this step. The subsequent migratory insertion of the olefin and β-hydride elimination would lead to the arylated alkene product. The regioselectivity of the alkene addition will be governed by both steric and electronic factors of the alkene and the palladium-aryl complex.

Comparative Data with Analogous Systems:

Arylating AgentOlefinCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Expected) StyrenePd(OAc)₂ / LigandOxidant, BaseDMF10024Moderate to HighInferred from[8][9]
Phenylboronic acidEugenolPd(OAc)₂K₂CO₃, Cu(OAc)₂DMF100492[8]
2-Acetyl-5-bromobenzofuranStyrenePd(II) complexEt₃N / TBABDMF130499[10]
Aryl Bromidesn-Butyl AcrylatePd(OAc)₂ / PPh₃NaOAcDMF1001280-95General conditions

Experimental Protocol: Oxidative Heck-Type Reaction

This protocol is a general guideline for an oxidative Heck-type reaction and would require optimization for this compound.

  • Reaction Setup: To a reaction vessel, add this compound (1.5 equiv.), the olefin (1.0 equiv.), an oxidant (e.g., benzoquinone or a copper(II) salt, 2.0 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).

  • Solvent Addition: Add a suitable degassed solvent (e.g., DMF or dioxane).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) under an inert atmosphere, monitoring by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[8]

Heck Reaction Catalytic Cycle

Heck_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Intermediate_1 Ar-Pd(II)-Olefin(L2) Ar-Pd(II)-X(L2)->Intermediate_1 Olefin Coordination & Insertion Intermediate_2 R-Pd(II)-H(L2) Intermediate_1->Intermediate_2 β-Hydride Elimination Intermediate_2->Pd(0)L2 Reductive Elimination (Base) Arylated_Olefin Arylated_Olefin

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Performance in Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[11][12] The bromine atom of this compound serves as the reactive site for this transformation.

Expected Performance and Mechanistic Considerations:

The reactivity of the C-Br bond in Sonogashira couplings is generally high. The electronic effect of the ortho-fluoro group is expected to make the aryl bromide more susceptible to oxidative addition to the Pd(0) catalyst. The ortho-methyl group, however, will introduce steric hindrance, which may require the use of bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the reaction. A copper(I) co-catalyst is typically employed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Comparative Data with Analogous Aryl Bromides:

The performance of this compound in Sonogashira coupling can be benchmarked against other substituted bromoarenes.

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Expected) PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT - 6016HighInferred from[11][13]
5-Bromo-N-phenylpyridin-3-aminePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF801285[11]
6-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT1693[13]
5-BromoindolePhenylacetylenePdCl₂(dppf) / CuICs₂CO₃MeCN100 (MW)0.580[14]

Experimental Protocol: Sonogashira Coupling

This generalized protocol is a starting point for the Sonogashira coupling of the bromo-functionality of this compound.

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%) in a suitable solvent (e.g., THF or DMF).

  • Reagent Addition: Add the base (e.g., triethylamine, 3.0 equiv.) followed by the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through celite, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.[13]

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Alkyne Ar-Alkyne Ar-Pd(II)-Alkyne(L2)->Ar-Alkyne Reductive Elimination Cu-X Cu-X Cu-Alkyne Cu-Alkyne Cu-X->Cu-Alkyne Alkyne Coordination & Deprotonation (Base) Cu-Alkyne->Ar-Pd(II)-X(L2) Terminal_Alkyne Terminal_Alkyne

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion and Future Outlook

This compound is a highly versatile and promising building block for the synthesis of complex organic molecules. Its unique substitution pattern offers a balance of electronic activation and steric influence that can be strategically exploited in a variety of palladium-catalyzed cross-coupling reactions.

  • In Suzuki-Miyaura couplings , it is expected to perform well, particularly with sterically demanding catalyst systems, to afford substituted biaryl compounds.

  • The bromine functionality allows for its use in Heck and Sonogashira reactions , providing access to arylated olefins and aryl alkynes, respectively. The boronic acid moiety can be retained for subsequent functionalization, enabling a modular approach to molecular construction.

While direct comparative data remains an area for further investigation, the analysis of analogous systems provides a strong foundation for predicting its reactivity. The judicious choice of catalyst, ligand, base, and reaction conditions will be paramount in harnessing the full synthetic potential of this valuable intermediate. As the demand for novel, highly functionalized molecules in drug discovery and materials science continues to grow, reagents such as this compound will undoubtedly play an increasingly important role.

References

A Researcher's Guide to Yield Optimization: Comparative Analysis of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Nuance of Carbon-Carbon Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a foundational pillar of modern organic synthesis, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] Its significance in the synthesis of high-value pharmaceuticals and fine chemicals is undisputed.[3] At the heart of this transformation lies the organoboron reagent, typically a boronic acid, whose structure profoundly influences the reaction's efficiency.

For researchers and drug development professionals, understanding the subtle interplay of electronic and steric factors governing these reactions is not merely academic; it is critical for optimizing yields, reducing impurities, and designing efficient synthetic routes. This guide provides an in-depth comparative analysis of how substituents on phenylboronic acids impact yields in the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of these effects, present comparative experimental data, and offer a validated, step-by-step protocol for practical application in the laboratory.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To appreciate the impact of substituents, one must first understand the core mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[1] The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2][3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[4]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[1][4]

It is within this elegant cycle, particularly during the transmetalation step, that the electronic and steric nature of the phenylboronic acid exerts its most significant influence.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiil_complex Ar-Pd(II)L₂-X oxidative_addition->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation Ar'-B(OH)₂ Base pdiil_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pdiil_diaryl reductive_elimination Reductive Elimination pdiil_diaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Yield Analysis: The Role of Substituents

The electronic properties of substituents on the phenylboronic acid can dramatically alter the rate of transmetalation and, consequently, the overall reaction yield.[5] The key is how these groups affect the nucleophilicity of the carbon atom attached to boron.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring. This enhanced electron density makes the ipso-carbon (the carbon bonded to boron) more nucleophilic, which generally accelerates the transmetalation step. As a result, phenylboronic acids bearing EDGs often lead to higher yields and faster reaction rates.[6]

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) pull electron density away from the aromatic ring. This makes the ipso-carbon less nucleophilic, slowing down the transmetalation step. Consequently, reactions with EWG-substituted phenylboronic acids may require more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to achieve comparable yields.[6][7]

Steric Effects: The Impact of Positional Isomerism

Steric hindrance plays a crucial role, particularly with substituents at the ortho position.[8]

  • Ortho Substituents: A bulky group adjacent to the boronic acid moiety can physically impede the approach of the boronic acid to the palladium center. This steric clash can significantly slow down or even inhibit the transmetalation step, leading to lower yields compared to their meta or para isomers.

  • Meta and Para Substituents: These positions are generally less sterically encumbered, allowing electronic effects to be the primary determinant of reactivity.

The following table summarizes experimental data from various studies, illustrating the impact of substituents on Suzuki-Miyaura coupling yields under comparable conditions.

Phenylboronic Acid (Ar-B(OH)₂)Coupling Partner (Ar'-Br)Catalyst / LigandBaseConditionsYield (%)Reference Insight
4-Methoxyphenylboronic acid (EDG)4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O, 80°C, 2h95%EDGs on the boronic acid enhance reaction rates.[6]
Phenylboronic acid (Neutral)4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O, 80°C, 2h91%Serves as a baseline for electronic effects.
4-Trifluoromethylphenylboronic acid (EWG)4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O, 80°C, 6h85%EWGs often require longer reaction times or higher temperatures.[7]
4-Nitrophenylboronic acid (Strong EWG)4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O, 100°C, 12h78%Strong EWGs can significantly decrease nucleophilicity.[6][7]
2-Methylphenylboronic acid (Steric)4-BromotoluenePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O, 100°C, 12h65%Ortho substituents can sterically hinder the coupling.[8]
4-Methylphenylboronic acid (EDG)4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O, 80°C, 2h93%Demonstrates the favorable effect of a para EDG.[6]

Note: Yields are representative and can vary based on the specific catalyst system, solvent, base, and temperature employed.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable, self-validating method for performing a Suzuki-Miyaura coupling, based on established procedures.[9][10] It includes steps for ensuring an inert atmosphere, which is crucial for catalyst stability and reproducibility.

Materials & Reagents:
  • Aryl Halide (e.g., 4-Bromotoluene): 1.0 mmol, 1.0 equiv.

  • Substituted Phenylboronic Acid: 1.2 mmol, 1.2 equiv.

  • Palladium(II) Acetate [Pd(OAc)₂]: 0.02 mmol, 2 mol%

  • Ligand (e.g., SPhos): 0.04 mmol, 4 mol%

  • Base (e.g., K₃PO₄): 2.0 mmol, 2.0 equiv.

  • Solvent: Degassed Toluene and Water (4:1 mixture, 5 mL)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and needles for inert gas handling

  • Standard glassware for workup and purification

Caption: Standard experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:
  • Preparation: To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 4:1 toluene/water mixture (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Conclusion and Outlook

The electronic and steric profile of a substituted phenylboronic acid is a powerful determinant of its performance in Suzuki-Miyaura cross-coupling. A clear understanding of these principles allows for the rational selection of substrates and reaction conditions to maximize yield. While electron-donating groups generally promote the reaction, modern advancements in ligand and catalyst design are continuously expanding the scope to include more challenging, sterically hindered, and electron-deficient coupling partners.[11] By grounding experimental design in a solid mechanistic framework, researchers can more efficiently navigate the complexities of C-C bond formation and accelerate the development of novel molecules.

References

A Senior Application Scientist's Guide to the Strategic Validation of Synthetic Routes Utilizing 5-Bromo-2-fluoro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of organoboron reagents, 5-Bromo-2-fluoro-3-methylphenylboronic acid stands out as a uniquely functionalized intermediate, offering a confluence of steric and electronic properties that can be strategically exploited. This guide provides an in-depth technical comparison of synthetic routes involving this versatile reagent, grounded in established chemical principles and supported by experimental data from analogous systems. We will explore not only the "how" but, more importantly, the "why" behind protocol choices, empowering you to make informed decisions in your own research.

The Strategic Advantage of the 2-Fluoro-3-Methyl Substitution Pattern

The arrangement of substituents on the phenylboronic acid ring is not arbitrary; it is a deliberate design feature that imparts specific reactivity. The ortho-fluoro group, being strongly electron-withdrawing, influences the acidity of the boronic acid and can modulate the rate of transmetalation in Suzuki-Miyaura coupling reactions.[1] Furthermore, its presence can impact the conformational preferences of biaryl products, a crucial consideration in drug design for optimizing binding to target proteins. The meta-methyl group, an electron-donating substituent, subtly alters the electronic character of the ring, offering a nuanced counterpoint to the fluoro group and providing an additional vector for potential late-stage functionalization.[2] This unique electronic profile, combined with the steric hindrance provided by the methyl group, makes this compound a valuable tool for accessing complex molecular architectures.

Synthesis of this compound: A Comparative Analysis of Routes

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and adaptable protocol can be derived from the established synthesis of the closely related 5-Bromo-2-fluorophenylboronic acid.[3][4] The most common and reliable method involves directed ortho-metalation.

Route 1: Directed Ortho-Metalation (DoM)

This is the preferred and most logical route, leveraging the directing ability of the fluorine atom.

Directed_Ortho_Metalation SM 1-Bromo-4-fluoro-2-methylbenzene Int1 Lithium Diisopropylamide (LDA) or n-BuLi/TMEDA THF, -78 °C SM->Int1 Deprotonation ortho to Fluorine Int2 Trialkyl Borate (e.g., B(OiPr)₃) Int1->Int2 Borylation Workup Aqueous Acidic Workup Int2->Workup Hydrolysis Product 5-Bromo-2-fluoro-3- methylphenylboronic Acid Workup->Product

Caption: Workflow for the synthesis of this compound via Directed Ortho-Metalation.

Causality Behind Experimental Choices:

  • Starting Material: 1-Bromo-4-fluoro-2-methylbenzene is the logical precursor. The bromine at the 4-position is distal to the directing fluoro group, minimizing the likelihood of competing lithiation.

  • Lithiation Reagent: Lithium diisopropylamide (LDA) is an excellent choice for directed ortho-metalation due to its strong basicity and steric bulk, which can enhance regioselectivity.[4] An alternative is n-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can also effectively direct the lithiation.

  • Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is the standard solvent for such reactions, and a low temperature of -78 °C is crucial to prevent side reactions and ensure the stability of the aryllithium intermediate.

  • Borylating Agent: Trialkyl borates, such as triisopropyl borate or trimethyl borate, are the electrophiles that trap the aryllithium species. Triisopropyl borate is often preferred as it can be less prone to forming ate complexes that are difficult to hydrolyze.[3]

  • Workup: A careful aqueous acidic workup is necessary to hydrolyze the boronate ester to the desired boronic acid.

Alternative Route: Halogen-Metal Exchange

An alternative, though potentially less regioselective, approach would be to start from a dihalo-fluorotoluene and perform a halogen-metal exchange.

Halogen_Metal_Exchange SM 1,4-Dibromo-2-fluoro-3-methylbenzene Int1 n-Butyllithium THF, -78 °C SM->Int1 Selective Br/Li Exchange Int2 Trialkyl Borate (e.g., B(OiPr)₃) Int1->Int2 Borylation Workup Aqueous Acidic Workup Int2->Workup Hydrolysis Product 5-Bromo-2-fluoro-3- methylphenylboronic Acid Workup->Product

Caption: Workflow for an alternative synthesis via Halogen-Metal Exchange.

Critique of the Alternative Route: The primary challenge with this route is achieving selective monolithiation. The two bromine atoms may have different reactivities, but obtaining high selectivity can be difficult, leading to mixtures of products and necessitating challenging purifications. Therefore, the Directed Ortho-Metalation route is recommended for its superior control and predictability.

Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Framework

The true measure of a boronic acid's utility is its performance in cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, and the choice of catalyst, base, and solvent is paramount for success, especially with sterically hindered and electronically complex substrates.[5]

General Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol is a robust starting point for the coupling of this compound with a generic aryl halide.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Performance Data (Based on Analogous Systems)
Boronic Acid Aryl Halide Partner Catalyst System Base Solvent Expected Yield Range Reference (for analogous systems)
This compound 4-Iodoanisole (Electron-rich)Pd(PPh₃)₄K₂CO₃Toluene/H₂O85-95%[6]
This compound 4-Bromoacetophenone (Electron-poor)Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O75-90%[7]
This compound 2-Chlorotoluene (Sterically hindered)Pd₂(dba)₃ / SPhosK₃PO₄t-BuOH/H₂O60-80%[8]
Phenylboronic Acid (Simple)4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O>95%[6]
2,4,6-Trimethylphenylboronic acid (Sterically hindered)4-IodoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O70-85%[9]

Analysis of Expected Performance:

  • With Electron-Rich Aryl Halides: The coupling is expected to proceed smoothly with high yields, as the electronic properties of both coupling partners are favorable. A standard catalyst like Pd(PPh₃)₄ with a moderately strong base like K₂CO₃ should be sufficient.[6]

  • With Electron-Poor Aryl Halides: The reaction should still be efficient, though slightly lower yields might be observed. A more robust catalyst system like Pd(dppf)Cl₂ with a stronger base such as Cs₂CO₃ can be beneficial to facilitate the transmetalation step.[7]

  • With Sterically Hindered Aryl Halides: This presents the most significant challenge. The combination of steric hindrance from both the boronic acid (ortho-fluoro and meta-methyl) and the aryl halide requires a more sophisticated catalyst system. Buchwald-type ligands, such as SPhos, are designed to facilitate coupling with hindered substrates.[8] A strong base like K₃PO₄ is also recommended.

Causality of Catalyst and Base Selection

The choice of catalyst and base is not a matter of trial and error; it is a reasoned decision based on the electronic and steric nature of the substrates.

Catalyst_Base_Selection cluster_0 Substrate Properties cluster_1 Optimal Conditions Steric_Hindrance Steric Hindrance (e.g., ortho-substituents) Catalyst Catalyst Selection Steric_Hindrance->Catalyst Requires bulky, electron-rich ligands (e.g., SPhos, XPhos) Base Base Selection Steric_Hindrance->Base Stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) often beneficial Electronic_Effects Electronic Effects (e.g., EWG/EDG) Electronic_Effects->Catalyst Electron-poor partners may require more active catalysts (e.g., Pd(dppf)Cl₂) Electronic_Effects->Base Electron-withdrawing groups on boronic acid may necessitate stronger bases to facilitate boronate formation

Caption: Logical framework for selecting the optimal catalyst and base in Suzuki-Miyaura coupling.

  • For Sterically Hindered Substrates: The oxidative addition of the aryl halide to the palladium(0) center can be slow. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) stabilize the active monoligated palladium species, promoting this crucial step.[8]

  • For Electronically Deactivated Substrates: An electron-withdrawing group on the aryl halide accelerates oxidative addition, while on the boronic acid it can slow down transmetalation. A more active catalyst and a stronger base are often required to overcome the latter.[2]

  • The Role of the Base: The base is essential for the formation of the boronate species [R-B(OH)₃]⁻, which is more nucleophilic than the neutral boronic acid and readily undergoes transmetalation.[3] Stronger bases can increase the concentration of the active boronate, accelerating the reaction.

Conclusion and Future Outlook

This compound is a valuable and strategically designed building block for the synthesis of complex organic molecules. While direct, comparative experimental data for this specific reagent is emerging, a thorough understanding of the principles of directed ortho-metalation and Suzuki-Miyaura coupling allows for the development of robust and predictable synthetic routes. The judicious choice of reagents, catalysts, and reaction conditions, based on the electronic and steric properties of the substrates, is paramount for achieving high yields and purity. As the demand for structurally diverse and functionally optimized molecules in drug discovery and materials science continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in advancing these fields.

References

spectroscopic analysis (NMR, MS) of 5-Bromo-2-fluoro-3-methylphenylboronic acid products

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of spectroscopic techniques for the characterization of 5-Bromo-2-fluoro-3-methylphenylboronic acid, a key building block in modern synthetic chemistry. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and validated analytical approach.

Introduction: The Analytical Imperative for Boronic Acids

This compound (CAS 957120-61-5) is a highly functionalized arylboronic acid.[1][2] Its utility, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, makes it a valuable reagent for constructing complex molecular architectures in pharmaceutical and materials science research.[3][4] The purity and structural integrity of this reagent are paramount, as impurities can lead to side reactions, lower yields, and complicate the purification of final products.

Therefore, rigorous spectroscopic analysis is not merely a quality control checkpoint but a critical component of successful synthesis. This guide details the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the comprehensive characterization of this molecule and its reaction products, providing field-proven insights and comparative data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential for complete characterization.

Expertise & Causality: Why a Multi-Nuclear Approach?
  • ¹H NMR provides information on the number and connectivity of protons.

  • ¹³C NMR maps the carbon skeleton and is sensitive to the electronic environment created by the substituents (Br, F, CH₃, B(OH)₂).

  • ¹⁹F NMR is a highly sensitive and specific probe for the fluorine-containing moiety, offering a clean spectral window with a wide chemical shift range that makes it excellent for purity assessment and reaction monitoring.[5][6]

  • ¹¹B NMR directly observes the boron atom, confirming the presence of the boronic acid group and providing insight into its coordination state.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve ~5-10 mg of the boronic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice for boronic acids. Its polarity aids dissolution, and its aprotic nature allows for the observation of the exchangeable B(OH)₂ protons, which would be lost or broadened significantly in protic solvents like methanol-d₄. The residual water peak in DMSO-d₆ also serves as a convenient chemical shift reference.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a precisely weighed amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H, ¹³C{¹H}, and ¹⁹F{¹H} are typically sufficient. For ¹¹B, a broader spectral width is required.

Data Interpretation and Expected Results

The structure of this compound dictates a specific set of NMR signals.

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment & Key Couplings
¹H ~8.20Broad Singlet (2H)B(OH)₂
~7.55Doublet (1H)Aromatic CH (meta to F)
~7.40Doublet (1H)Aromatic CH (ortho to F)
~2.30Singlet (3H)Ar-CH
¹³C ~160 (d)DoubletC -F (Large ¹JCF ≈ 250 Hz)
~140-120 (m)MultipletsOther Aromatic Carbons
~120 (d)DoubletC -Br
~135 (broad)BroadC -B(OH)₂
~15 (s)SingletAr-C H₃
¹⁹F ~ -110 to -120MultipletAr-F
¹¹B ~ +28 to +30Broad SingletB (OH)₂

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, m=multiplet.

NMR Analysis Workflow

The following diagram illustrates a logical workflow for the complete NMR characterization of the target compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Prep Weigh Sample (~10 mg) & Dissolve in DMSO-d6 H1 1H NMR Prep->H1 Analyze First F19 19F NMR Prep->F19 C13 13C NMR Prep->C13 B11 11B NMR Prep->B11 Struct_Confirm Confirm Proton Environment (Aromatic, Methyl, -OH) H1->Struct_Confirm Purity Check 19F for Fluorinated Impurities F19->Purity Skeleton Verify Carbon Skeleton & C-F Coupling C13->Skeleton Boron Confirm Boronic Acid Presence B11->Boron Final Structure Verified Struct_Confirm->Final Purity->Final Skeleton->Final Boron->Final

Caption: Logical workflow for NMR analysis.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry complements NMR by providing accurate molecular weight information and structural clues through fragmentation analysis. For boronic acids, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the preferred method.[7]

Expertise & Causality: Overcoming MS Challenges with Boronic Acids

A significant challenge in the MS analysis of boronic acids is their propensity to undergo dehydration in the ion source to form cyclic trimers known as boroxines.[8][9] This can suppress the desired molecular ion signal and complicate spectral interpretation.

Trustworthiness through Protocol Optimization:

  • Technique: Use UPLC-ESI-MS to achieve rapid separation and soft ionization.[7][8]

  • Ionization Mode: Negative ion mode (ESI-) is often preferred, detecting the [M-H]⁻ or adducts like [M+acetate]⁻.

  • Cone Voltage: This is a critical parameter. A lower cone voltage (~25 V) minimizes in-source fragmentation and dehydration, maximizing the intensity of the molecular ion peak.[8]

Experimental Protocol: UPLC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an acetonitrile/water (1:1) mixture.

  • Chromatography: Use a C18 reverse-phase column (e.g., Acquity BEH C18). A suitable mobile phase is a gradient of 10 mM ammonium acetate in water and acetonitrile.[7][8] This provides good separation and is compatible with ESI.

  • MS Detection: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ESI modes to determine the most sensitive method. Scan a mass range of m/z 50-500.

Data Interpretation and Expected Results

The most telling feature in the mass spectrum will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 Da for every bromine-containing ion.[10]

Ion Predicted m/z (⁷⁹Br / ⁸¹Br) Mode Notes
[M+H]⁺233.0 / 235.0ESI+Molecular Ion (Protonated)
[M-H]⁻230.9 / 232.9ESI-Molecular Ion (Deprotonated)
[M-H₂O+H]⁺215.0 / 217.0ESI+Loss of water from boronic acid
[M-B(OH)₂]⁺189.9 / 191.9ESI+Loss of the boronic acid group
Proposed MS Fragmentation Pathway

The diagram below illustrates the expected fragmentation pattern, highlighting the characteristic bromine isotope pattern.

Caption: Predicted ESI+ fragmentation pathways.

Part 3: Comparison with Alternative Analytical Methods

While NMR and MS are primary tools, other techniques can provide complementary information.

Technique Information Provided Advantages Limitations
HPLC-UV/PDA Purity assessment, quantification.[3]Robust, quantitative, widely available.Provides no structural information beyond retention time and UV spectrum.
FTIR Spectroscopy Presence of functional groups (O-H, B-O).Fast, non-destructive.Not suitable for complex structure elucidation or impurity profiling.
Elemental Analysis Confirms elemental composition (%C, %H).Provides fundamental compositional data.Gives no information on isomerism or connectivity.

Part 4: Application Case Study: Monitoring a Suzuki Coupling Reaction

A key application is monitoring the progress of a Suzuki-Miyaura coupling reaction, where the boronic acid is consumed to form a new C-C bond.[12][13]

Reaction Scheme & Monitoring Workflow

Caption: Suzuki coupling and the corresponding analytical workflow.

Spectroscopic Changes During Monitoring:

  • By ¹⁹F NMR: The signal corresponding to the starting material at ~-115 ppm will decrease in intensity, while a new signal for the biaryl product will appear at a different chemical shift. The clean baseline of ¹⁹F NMR makes this technique ideal for tracking conversion.

  • By LC-MS: An aliquot of the reaction mixture is injected. The peak corresponding to the starting material (m/z 233/235) will diminish over time, and a new peak corresponding to the mass of the desired product will grow. This confirms both the consumption of starting material and the formation of the product.[7]

By employing this dual-analysis strategy, a scientist can confidently determine the endpoint of the reaction, leading to optimized reaction times and improved process understanding.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.